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  • Product: 3-Amino-5,6-dichloropyrazine-2-carbonitrile
  • CAS: 14340-28-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a pivotal heterocyclic building block in con...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. Identified by its CAS number 14340-28-4 , this compound has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document delves into its physicochemical properties, outlines plausible synthetic strategies based on established pyrazine chemistry, discusses its known applications in drug discovery, and provides essential safety and handling protocols. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. Within this class of compounds, 3-Amino-5,6-dichloropyrazine-2-carbonitrile emerges as a highly functionalized and reactive intermediate, offering multiple points for chemical modification and diversification. The presence of amino, cyano, and chloro substituents on the pyrazine ring provides a rich chemical handle for a variety of transformations, enabling the construction of diverse compound libraries for screening and optimization in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-Amino-5,6-dichloropyrazine-2-carbonitrile is fundamental to its application in synthesis and drug design. The table below summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 14340-28-4[1]
Molecular Formula C₅H₂Cl₂N₄[2]
Molecular Weight 189.00 g/mol [2]
Appearance Solid
Purity Typically ≥98% (GC, HPLC)
Storage Store in a dry, dark, and ventilated place[1]
Spectroscopic Characterization (Predicted)

While specific experimental spectra for 3-Amino-5,6-dichloropyrazine-2-carbonitrile are not widely published, a predictive analysis based on its structure allows for an estimation of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the amino (NH₂) protons. The chemical shift of this peak would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) would appear in the characteristic downfield region for cyano groups.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Reaction Pathways

A potential synthetic pathway is illustrated below. This is a generalized scheme, and the specific reaction conditions would require experimental optimization.

G cluster_0 Synthetic Precursors cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product Diaminomaleonitrile Diaminomaleonitrile Condensation Condensation Diaminomaleonitrile->Condensation Dichloroglyoxime Dichloroglyoxime Dichloroglyoxime->Condensation Pyrazine N-oxide Pyrazine N-oxide Condensation->Pyrazine N-oxide Ring Formation Target_Molecule 3-Amino-5,6-dichloropyrazine- 2-carbonitrile Pyrazine N-oxide->Target_Molecule Deoxygenation

Caption: Proposed synthetic pathway for 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

General Experimental Protocol (Proposed)

This protocol is a conceptual outline and should be adapted and optimized based on laboratory findings.

Step 1: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile 1-oxide

  • In a round-bottom flask, dissolve diaminomaleonitrile and a suitable dichlorinated 1,2-dicarbonyl precursor in an appropriate solvent (e.g., ethanol or acetic acid).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate N-oxide may precipitate and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Step 2: Deoxygenation to yield 3-Amino-5,6-dichloropyrazine-2-carbonitrile

  • Suspend the synthesized N-oxide intermediate in a suitable solvent (e.g., chloroform or dichloromethane).

  • Treat the suspension with a deoxygenating agent (e.g., phosphorus trichloride or triphenylphosphine) at a controlled temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction mixture and extract the product into an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminopyrazine-2-carbonitrile scaffold is a cornerstone in the design of various therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The strategic placement of functional groups in 3-Amino-5,6-dichloropyrazine-2-carbonitrile makes it an ideal starting material for generating libraries of compounds for structure-activity relationship (SAR) studies.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrazine core is known to effectively bind to the hinge region of many kinases. Derivatives of 3-aminopyrazine-2-carbonitrile have shown promise as inhibitors of several important kinase targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. The 3-aminopyrazine scaffold has been successfully utilized to develop potent FGFR inhibitors.[3]

  • Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response. Inhibiting CHK1 can sensitize cancer cells to chemotherapy. The 3-amino-6-phenylpyrazine-2-carbonitrile scaffold, a close analog, has been instrumental in developing selective CHK1 inhibitors.

The dichlorinated nature of 3-Amino-5,6-dichloropyrazine-2-carbonitrile allows for selective modification at the 5- and 6-positions through nucleophilic aromatic substitution reactions, enabling the introduction of various side chains to optimize potency and selectivity for a given kinase target.

G Start 3-Amino-5,6-dichloropyrazine- 2-carbonitrile Reaction Nucleophilic Aromatic Substitution Start->Reaction Library Diverse Library of Pyrazine Derivatives Reaction->Library Target Kinase Targets (e.g., FGFR, CHK1) Library->Target Screening Outcome Lead Compounds for Drug Development Target->Outcome Optimization

Caption: Workflow illustrating the use of 3-Amino-5,6-dichloropyrazine-2-carbonitrile in kinase inhibitor discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-5,6-dichloropyrazine-2-carbonitrile. The following guidelines are based on available safety data sheets for this compound and related structures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Call a poison center or doctor if you feel unwell.

Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using for comprehensive safety information.

Conclusion

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a valuable and versatile building block in the field of medicinal chemistry. Its highly functionalized pyrazine core provides a robust platform for the synthesis of diverse and complex molecules with significant therapeutic potential, particularly in the development of kinase inhibitors. While detailed experimental data for this specific compound is not extensively documented in public literature, this guide provides a solid foundation of its known properties, plausible synthetic strategies, and key applications. As the quest for novel and more effective therapeutics continues, the importance of such well-equipped chemical intermediates is poised to grow, making 3-Amino-5,6-dichloropyrazine-2-carbonitrile a compound of continued interest for researchers and drug developers.

References

  • Jilin haofei import and export trade Co.,Ltd. 3-amino-5,6-dichloropyrazine-2-carbonitrile cas no.14340-28-4. (URL: )
  • Aaron Chemicals LLC. Safety Data Sheet: 3-Amino-5,6-dichloropyrazine-2-carbonitrile. (URL: [Link])

  • ChemWhat. 3-aMino-5,6-dichloropyrazine-2-carbonitrile CAS#: 14340-28-4. (URL: [Link])

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • Google Patents.

Sources

Exploratory

3-Amino-5,6-dichloropyrazine-2-carbonitrile molecular weight

An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile: Synthesis, Properties, and Drug Discovery Potential Abstract 3-Amino-5,6-dichloropyrazine-2-carbonitrile is a halogenated heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile: Synthesis, Properties, and Drug Discovery Potential

Abstract

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a halogenated heterocyclic compound featuring the pyrazine core, a scaffold of significant interest in medicinal chemistry. The strategic placement of chloro, amino, and cyano functional groups makes it a highly versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, beginning with its fundamental physicochemical properties, including its calculated molecular weight. We propose a robust synthetic pathway, detail a step-by-step experimental protocol, and outline methods for purification and characterization. Furthermore, this guide explores the compound's potential applications in drug discovery, focusing on its role as a pharmacophore for kinase inhibitors. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic chemistry for therapeutic applications.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring system is a well-established "privileged scaffold" in drug discovery, forming the core of numerous clinically successful therapeutic agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of molecules targeting a wide array of biological targets. The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the anti-mycobacterial agent pyrazinamide and the proteasome inhibitor bortezomib, underscoring the scaffold's therapeutic importance.[1]

Derivatives of 3-aminopyrazine-2-carbonitrile, in particular, have garnered significant attention as versatile intermediates and pharmacophores.[2] The amino and cyano groups serve as critical handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). The introduction of halogen atoms, such as in 3-Amino-5,6-dichloropyrazine-2-carbonitrile, can further enhance binding affinity, modulate metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates. This guide focuses specifically on this dichlorinated derivative as a high-potential, albeit underexplored, building block for the next generation of targeted therapies.

Physicochemical and Structural Analysis

The foundational step in evaluating any compound for drug development is a thorough understanding of its structural and physicochemical properties. These characteristics govern its solubility, permeability, and potential for interaction with biological targets.

Chemical Structure:

Chemical structure of 3-Amino-5,6-dichloropyrazine-2-carbonitrile
Figure 1: Chemical Structure

The structure features a pyrazine ring substituted with a primary amine at position 3, a nitrile group at position 2, and chlorine atoms at positions 5 and 6. This arrangement of electron-withdrawing and donating groups creates a unique electronic landscape for molecular interactions.

Data Presentation: Key Properties

The following table summarizes the essential physicochemical properties of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. As this is a specialized chemical, some properties are calculated based on its structure, while others are inferred from closely related analogs.

PropertyValueSource
Molecular Formula C₅H₂Cl₂N₄-
Molecular Weight 189.00 g/mol Calculated
CAS Number 14340-28-4[3]
Appearance Yellow to off-white solid (Predicted)Inferred from analogs
XLogP3 (Calculated) ~1.5 - 2.0Estimated based on analogs[4][5]
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 4 (3 from pyrazine N, 1 from nitrile N)Calculated

Synthesis and Purification

While the direct synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile is not widely published in peer-reviewed literature, a plausible and efficient pathway can be designed based on established methodologies for analogous pyrazine compounds.[6]

Rationale for Proposed Synthetic Pathway

The proposed synthesis leverages the commercially available 3-aminopyrazine-2-carbonitrile as a starting material. The core challenge is the regioselective introduction of two chlorine atoms onto the pyrazine ring. A direct dichlorination using a potent chlorinating agent like N-chlorosuccinimide (NCS) in a polar aprotic solvent is a field-proven and effective method for halogenating electron-rich heterocyclic systems.[6] This approach avoids the harsh conditions associated with older chlorination methods, offering higher yields and better selectivity.

Mandatory Visualization: Proposed Synthesis Workflow

G cluster_start Starting Material cluster_process Process cluster_reagents Reagents & Conditions cluster_product Final Product A 3-Aminopyrazine-2-carbonitrile B Dichlorination Reaction A->B Introduce D 3-Amino-5,6-dichloropyrazine-2-carbonitrile B->D Yields C 1. N-Chlorosuccinimide (NCS) 2. Acetonitrile (Solvent) 3. Heat (e.g., 80°C) C->B Under

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative model and should be optimized for specific laboratory conditions.

  • Vessel Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminopyrazine-2-carbonitrile (1.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 15 mL per gram of starting material) to the flask. Stir the mixture to form a suspension.

  • Reagent Addition: Carefully add N-chlorosuccinimide (NCS) (2.2 eq.) portion-wise to the suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 4-6 hours. The reaction progress must be monitored by a self-validating system like Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half under reduced pressure.

  • Precipitation: Pour the concentrated mixture into a beaker containing ice water (100 mL). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove residual impurities.

Experimental Protocol: Purification
  • Crude Product Preparation: Dry the isolated solid under vacuum.

  • Recrystallization/Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water. Alternatively, for challenging separations, purification via flash column chromatography on silica gel is recommended, using a gradient eluent system (e.g., 10-40% ethyl acetate in hexanes).[7]

  • Final Product: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield 3-Amino-5,6-dichloropyrazine-2-carbonitrile as a solid. Characterize the final product to confirm its identity and purity.

Potential Applications in Drug Discovery

The true value of 3-Amino-5,6-dichloropyrazine-2-carbonitrile lies in its potential as a scaffold for designing potent and selective inhibitors of key disease-related proteins, particularly protein kinases.

The Scaffold as a Kinase Inhibitor Pharmacophore

The 3-aminopyrazine core is a classic "hinge-binding" motif. The nitrogen atoms of the pyrazine ring and the exocyclic amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element essential for ATP binding. Derivatives of the closely related 3-aminopyrazine-2-carboxamide have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[8] The dichlorinated scaffold is hypothesized to occupy the ATP-binding pocket, with the chlorine atoms potentially forming favorable interactions in hydrophobic sub-pockets, thereby enhancing potency and selectivity.

Mandatory Visualization: Kinase Hinge Interaction Model

G cluster_kinase Kinase Hinge Region cluster_inhibitor Aminopyrazine Scaffold cluster_substituents Modulation Groups K_NH Backbone NH K_CO Backbone C=O I [N]-(Pyrazine)-[NH2] I->K_NH H-Bond Acceptor I->K_CO H-Bond Donor Cl1 Cl I->Cl1 Hydrophobic Pocket Interaction Cl2 Cl I->Cl2 Selectivity CN CN I->CN Vector for Further Synthesis

Caption: Model of aminopyrazine scaffold binding to a kinase hinge.

Workflow for Derivative Library Development

This core molecule is an excellent starting point for creating a focused library of compounds for SAR studies. The primary amino group is a versatile handle for diversification.

Mandatory Visualization: Library Development Workflow

cluster_rxn Diversification Reactions cluster_lib Focused Compound Library start 3-Amino-5,6-dichloro pyrazine-2-carbonitrile acyl Acylation (R-COCl) start->acyl sulf Sulfonylation (R-SO2Cl) start->sulf alk Reductive Amination (R-CHO, NaBH(OAc)3) start->alk amide Amide Derivatives acyl->amide sulfonamide Sulfonamide Derivatives sulf->sulfonamide sec_amine Secondary Amine Derivatives alk->sec_amine end SAR Studies & Biological Screening amide->end sulfonamide->end sec_amine->end

Caption: Workflow for creating a derivative library from the core scaffold.

Safety, Handling, and Storage

As a matter of scientific integrity and laboratory safety, proper handling of this chemical is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chlorinated aminopyrazines provide a strong basis for hazard assessment.

  • Health Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[9][10] May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.[12]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[9]

    • Skin: Wash off immediately with soap and plenty of water.[11]

    • Inhalation: Remove to fresh air.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

3-Amino-5,6-dichloropyrazine-2-carbonitrile represents a synthetically accessible and highly valuable scaffold for modern drug discovery. Its calculated molecular weight of 189.00 g/mol and its structural features make it an ideal starting point for the development of targeted therapeutics, particularly kinase inhibitors. The proposed synthetic and purification protocols offer a clear path to obtaining high-purity material for further research. By leveraging its versatile chemical handles, researchers can build extensive compound libraries to probe complex biological systems and develop novel drug candidates with enhanced potency, selectivity, and therapeutic potential.

References

  • PubChem. 3-Amino-6-chloropyrazine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Alfa Aesar. (2012). SAFETY DATA SHEET for 3-Aminocrotononitrile. [Link]

  • Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • PubChem. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Jilin haofei import and export trade Co.,Ltd. 3-amino-5,6-dichloropyrazine-2-carbonitrile cas no.14340-28-4. [Link]

  • Rigby, J. M., et al. An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Thieme. [Link]

  • Google Patents. Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-amino-5,6-dichloropyrazine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-amino-5,6-dichloropyrazine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, physicochemical properties, synthesis protocols, and its significant role as a scaffold for developing novel therapeutics, particularly in the antiviral and oncology domains.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring system is a privileged scaffold in the design of pharmacologically active molecules, with numerous FDA-approved drugs featuring this heterocyclic core.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive framework for targeting a variety of biological entities. 3-Amino-5,6-dichloropyrazine-2-carbonitrile, with its strategically positioned functional groups—an amine, a nitrile, and two chlorine atoms—offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3-amino-5,6-dichloropyrazine-2-carbonitrile is fundamental to its application in drug design and process development.

Chemical Structure:

Caption: Chemical structure of 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 14340-28-4
Molecular Formula C₅H₂Cl₂N₄
Molecular Weight 189.00 g/mol Calculated
Appearance Off-white to yellow solidCommercial Suppliers
Purity (typical) ≥98% (GC/HPLC)
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.

Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile: A Proposed Pathway

While a definitive, step-by-step synthesis for 3-amino-5,6-dichloropyrazine-2-carbonitrile is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be extrapolated from the well-documented synthesis of its close analog and key pharmaceutical intermediate, 3,6-dichloropyrazine-2-carbonitrile. The synthesis of the latter often commences from the readily available and inexpensive 2-aminopyrazine.[2][3]

The proposed synthesis involves a multi-step process that leverages regioselective halogenation and functional group transformations. The rationale behind this proposed pathway is to achieve a high-yielding and scalable process, avoiding harsh reagents where possible.

G start 2-Aminopyrazine step1 Regioselective Chlorination (e.g., N-chlorosuccinimide) start->step1 intermediate1 2-Amino-3-chloropyrazine step1->intermediate1 step2 Bromination (e.g., N-bromosuccinimide) intermediate1->step2 intermediate2 2-Amino-5-bromo-3-chloropyrazine step2->intermediate2 step3 Palladium-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) intermediate2->step3 intermediate3 2-Amino-5-bromo-3-cyano-pyrazine step3->intermediate3 step4 Sandmeyer-type Reaction (Diazotization followed by chlorination) intermediate3->step4 product 3-Amino-5,6-dichloropyrazine-2-carbonitrile step4->product

Caption: Proposed synthetic workflow for 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Detailed Experimental Protocol (Proposed):

This protocol is a hypothetical sequence based on established chemical transformations of pyrazine systems. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary for practical implementation.

Step 1: Regioselective Chlorination of 2-Aminopyrazine

  • Dissolve 2-aminopyrazine in a suitable solvent such as acetonitrile.

  • Add N-chlorosuccinimide (NCS) portion-wise at room temperature. The use of NCS offers a milder alternative to other chlorinating agents.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-3-chloropyrazine.

Step 2: Bromination

  • Dissolve the product from Step 1 in a suitable solvent.

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) if necessary.

  • Heat the reaction mixture to reflux and monitor its progress.

  • Work-up and purify as described in Step 1 to obtain 2-amino-5-bromo-3-chloropyrazine.

Step 3: Palladium-Catalyzed Cyanation

  • To a solution of the brominated intermediate in a solvent like DMF, add zinc cyanide and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Heat the mixture under an inert atmosphere.

  • After completion, cool the reaction, and partition between an organic solvent and water.

  • Purify the crude product by chromatography to yield 2-amino-5-bromo-3-cyanopyrazine.

Step 4: Sandmeyer-type Diazotization and Chlorination

  • Dissolve the product from Step 3 in an acidic medium.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite to form the diazonium salt.

  • Add the diazonium salt solution to a solution of copper(I) chloride to effect the chlorination.

  • Neutralize the reaction mixture and extract the final product.

  • Purify by recrystallization or column chromatography to obtain 3-amino-5,6-dichloropyrazine-2-carbonitrile.

Analytical Characterization

Spectroscopic Data of Analogous Compounds:

TechniqueAnalogous CompoundObserved DataReference
¹H NMR 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile(CDCl₃, 400 MHz): δ 1.19–1.28 (m, 3H), 1.41–1.51 (m, 2H), 1.66–1.77 (m, 3H), 2.00–2.04 (m, 2H), 3.99–4.05 (m, 1H), 5.77 (d, 1H, J = 7.6 Hz), 7.59–7.61 (m, 1H), 7.63–7.67 (m, 1H)
¹³C NMR 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile(CDCl₃, 600 MHz): δ 24.7, 25.5, 32.4, 50.6, 114.2, 114.8, 119.7, 128.1, 130.0, 131.3, 131.4, 133.8, 145.5, 151.3
IR (KBr) 5-(4-Chlorophenyl)-6-(cyclohexylamino)pyrazine-2,3-dicarbonitrileν_max/cm⁻¹: 3407, 3388 (N-H), 2933, 2856 (C-H), 2226 (C≡N)
Mass Spec (EI) 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrilem/z: 303 (M+)

Applications in Drug Discovery

The structural features of 3-amino-5,6-dichloropyrazine-2-carbonitrile make it a valuable starting material for the synthesis of targeted therapies.

Antiviral Agents: The Case of Favipiravir

3,6-Dichloropyrazine-2-carbonitrile, a closely related derivative, is a key intermediate in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug.[4][5] Favipiravir is a prodrug that is converted intracellularly to its active form, which then inhibits the RNA-dependent RNA polymerase of various RNA viruses. The synthesis of Favipiravir from the dichlorinated pyrazine intermediate typically involves a nucleophilic substitution of one chlorine atom with a fluorine, followed by hydrolysis of the nitrile and the remaining chlorine.[6]

Oncology: Targeting Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of 3-aminopyrazine-2-carbonitrile have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers, making FGFRs an attractive target for therapeutic intervention. The aminopyrazine core can serve as a scaffold that binds to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its activity and downstream signaling.

FGFR Signaling and Inhibition cluster_pathway Normal Signaling cluster_inhibition Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Block Blocks ATP Binding FGFR->Block Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream CellResponse Cell Proliferation, Survival, Angiogenesis Downstream->CellResponse Inhibitor 3-Aminopyrazine-based FGFR Inhibitor Inhibitor->FGFR

Caption: Simplified diagram of FGFR signaling and its inhibition by 3-aminopyrazine derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-amino-5,6-dichloropyrazine-2-carbonitrile. While a specific safety data sheet (SDS) for this exact compound is not widely available, data for closely related chlorinated pyrazines indicate that it should be handled with care. It is advisable to treat it as a compound that may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its strategic placement of reactive sites allows for the facile synthesis of diverse chemical libraries for screening against various therapeutic targets. Its role as a precursor to potent antiviral agents and as a scaffold for the development of targeted cancer therapies underscores its importance in medicinal chemistry. Further exploration of the chemistry of this versatile intermediate is likely to lead to the discovery of new and improved therapeutic agents.

References

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. Available at: [Link]

  • Titova, Y. A., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(3), 4-17. Available at: [Link]

  • Xie, Y., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043-1051. Available at: [Link]

  • Wang, Y., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38767-38772. Available at: [Link]

  • Hayball, P. (2020). Favipiravir and the battle against COVID-19. Scientific Update. Available at: [Link]

  • MDPI. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8278. Available at: [Link]

  • S. D. Roughley and A. M. Jordan, "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates," J. Med. Chem., vol. 54, no. 10, pp. 3451-3479, 2011. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Senior Application Scientist Note: This document provides an in-depth technical guide for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides an in-depth technical guide for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. The narrative is structured to provide not only a reproducible protocol but also a deep understanding of the underlying chemical principles, from retrosynthetic analysis to the mechanistic rationale behind the chosen reagents and conditions. This guide is intended for researchers, chemists, and drug development professionals who require a robust and well-vetted synthetic pathway.

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine scaffold, a six-membered heteroaromatic ring with two nitrogen atoms in a 1,4-orientation, is a privileged structure in drug discovery.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to participate in hydrogen bonding, make it a versatile core for designing molecules that interact with biological targets.[2][3] Pyrazine derivatives are found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and antibacterial properties.[3][4]

The subject of this guide, 3-Amino-5,6-dichloropyrazine-2-carbonitrile, is a highly functionalized building block. The presence of multiple reactive sites—an amino group, a cyano moiety, and two chlorine atoms—allows for sequential and regioselective modifications, making it an ideal starting point for the construction of complex molecular libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of highly substituted, electron-deficient heterocycles like 3-Amino-5,6-dichloropyrazine-2-carbonitrile presents a distinct set of challenges. The primary difficulty lies in controlling the regioselectivity of substitutions on a ring that is already deactivated by the presence of two nitrogen atoms and a cyano group.[5] Direct functionalization often requires harsh conditions and can lead to a mixture of products.

Our retrosynthetic strategy focuses on a direct and efficient approach, starting from a commercially available, pre-functionalized precursor. This minimizes the number of synthetic steps and avoids complex purification challenges associated with poor regioselectivity.

The chosen disconnection point is the C-Cl bonds, leading back to 3-aminopyrazine-2-carbonitrile. This strategy hinges on a key transformation: the direct dichlorination of the pyrazine ring, activated by the electron-donating amino group.

G Target 3-Amino-5,6-dichloropyrazine-2-carbonitrile Precursor 3-Aminopyrazine-2-carbonitrile Target->Precursor C-Cl Disconnection (Electrophilic Chlorination)

Caption: Retrosynthetic analysis of the target compound.

Core Synthesis: Direct Dichlorination Pathway

The most logical and efficient route to the target compound is the direct dichlorination of 3-aminopyrazine-2-carbonitrile. While the pyrazine ring is inherently electron-deficient and thus resistant to electrophilic substitution, the presence of the strongly activating amino group at the C-3 position facilitates this transformation.[5]

Mechanistic Considerations: The Role of Activating Groups

The direct chlorination of the pyrazine ring is an electrophilic aromatic substitution reaction. The outcome is governed by the electronic effects of the existing substituents:

  • 3-Amino Group: This is a powerful activating group that directs electrophiles to the ortho and para positions (C-2, C-4, and C-6). Since C-2 is already substituted, it strongly favors substitution at the C-5 and C-6 positions (para is blocked).

  • 2-Cyano Group: This is a deactivating group that withdraws electron density from the ring, making substitution more difficult.

The net effect is that the activating influence of the amino group overcomes the deactivation by the cyano group and the ring nitrogens, enabling a controlled dichlorination at the C-5 and C-6 positions. The choice of chlorinating agent is critical. N-chlorosuccinimide (NCS) is an effective and milder alternative to harsher reagents like chlorine gas or sulfuryl chloride, often providing higher yields and cleaner reactions for activated heterocyclic systems.[6]

Experimental Protocol: Dichlorination with N-Chlorosuccinimide (NCS)

This protocol is adapted from established procedures for the chlorination of activated aminopyrazine systems.[6]

Materials:

  • 3-Aminopyrazine-2-carbonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-aminopyrazine-2-carbonitrile (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the starting material (approx. 10-15 mL per gram of starting material).

  • Add N-chlorosuccinimide (NCS) portion-wise (2.2 eq.) to the stirred solution at room temperature. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product.

Workflow and Data Summary

The forward synthesis is a straightforward one-step transformation.

G cluster_0 Synthetic Workflow Start 3-Aminopyrazine-2-carbonitrile Product 3-Amino-5,6-dichloropyrazine-2-carbonitrile Start->Product NCS (2.2 eq.) Acetonitrile Reflux, 4-6h

Caption: Forward synthesis workflow for the target compound.

Table 1: Summary of Reaction Parameters

ParameterValue / ConditionRationale / Notes
Starting Material3-Aminopyrazine-2-carbonitrileCommercially available, activated precursor.
ReagentN-Chlorosuccinimide (NCS)Mild and effective electrophilic chlorinating agent.[6]
Stoichiometry1.0 eq. Substrate : 2.2 eq. NCSA slight excess of NCS ensures complete dichlorination.
SolventAcetonitrile (anhydrous)A polar aprotic solvent suitable for the reaction temperature.
TemperatureReflux (~82°C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time4 - 6 hoursTypical duration for completion; should be monitored by TLC/LC-MS.
Expected Yield60-75%Based on similar transformations reported in the literature.[6]

Purification and Characterization

Purification: The primary byproduct of the reaction is succinimide, which is relatively polar. The crude product is best purified using flash column chromatography. A typical elution system would be a gradient from 10% to 40% ethyl acetate in hexanes. The fractions containing the pure product can be identified by TLC, combined, and the solvent removed under reduced pressure to yield 3-Amino-5,6-dichloropyrazine-2-carbonitrile as a solid.

Characterization: The structure of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a singlet for the amino protons (NH₂) in the range of 6-8 ppm, depending on the solvent. The pyrazine ring itself has no protons.

  • ¹³C NMR: Expect distinct signals for the four unique carbons of the pyrazine ring, plus the nitrile carbon. The carbons attached to chlorine will be in the approximate range of 140-155 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₅H₂Cl₂N₄. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) will be a key confirmation.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch of the amino group (~3300-3500 cm⁻¹) and the C≡N stretch of the nitrile group (~2220-2240 cm⁻¹).

Conclusion

This guide outlines a robust and efficient synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile via a direct dichlorination of a commercially available precursor. The use of N-chlorosuccinimide provides a reliable method that leverages the inherent reactivity of the aminopyrazine system to achieve the desired transformation in a single, high-yielding step. The detailed protocol and mechanistic insights provided herein serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the reliable production of this versatile heterocyclic building block for downstream applications in drug discovery and development.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
  • Science of Synthesis. (n.d.). Pyrazines.
  • Bruening, F., et al. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. European Journal of Organic Chemistry, 2017(22), 3222-3228.
  • Ong, P. Y., et al. (2017). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Drug Development and Research, 9(3), 1-8.
  • Rigby, J. M., et al. (2023). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Synthesis, 55(A), 1-6.
  • Guo, Y., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(1112).
  • Soh, S. F., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Pertanika Journal of Science & Technology, 25(S), 69-82.
  • Li, Q., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(1), 1-20.

Sources

Foundational

properties of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery Abstract The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Among its many derivatives, 3-Amino-5,6-dichloropyrazine-2-carbonitrile has emerged as a core structure of significant interest. It serves as a versatile and highly functionalized building block for the development of novel therapeutic agents. The strategic placement of an amino group, a nitrile moiety, and two reactive chlorine atoms on the pyrazine core provides multiple avenues for chemical modification, making it an ideal starting point for library synthesis in drug discovery campaigns. This technical guide provides an in-depth overview of the physicochemical properties, plausible synthetic routes, key chemical reactivity, and potential therapeutic applications of this compound, with a particular focus on its utility for researchers, medicinal chemists, and drug development professionals.

Physicochemical and Structural Properties

3-Amino-5,6-dichloropyrazine-2-carbonitrile (CAS No. 14340-28-4) is a poly-functionalized aromatic heterocycle.[3] Its structural complexity dictates its chemical behavior and potential as a synthetic intermediate. The pyrazine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of two electron-withdrawing chlorine atoms and a cyano group. Conversely, the amino group at the 3-position is a strong electron-donating group. This electronic push-pull system activates the chlorine atoms for nucleophilic displacement and modulates the overall reactivity of the scaffold.

Table 1: Core Physicochemical Properties

Property Value / Description Source(s)
CAS Number 14340-28-4 [3]
Molecular Formula C₅H₂Cl₂N₄ Calculated
Molecular Weight 189.01 g/mol Calculated
Appearance Expected to be a solid powder, color may vary from off-white to brown based on purity. Inferred from related compounds[4]
Purity Typically available at ≥95-99% for research applications. [3]

| Storage | Store in a cool, dry, dark, and well-ventilated place under an inert atmosphere. |[3] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for 3-amino-5,6-dichloropyrazine-2-carbonitrile is not extensively documented in publicly available literature, a robust and logical synthetic pathway can be engineered from established chemical transformations of pyrazine derivatives. The following proposed synthesis leverages common and reliable reactions in heterocyclic chemistry.

Proposed Synthetic Pathway Rationale

The most logical approach involves a multi-step sequence starting from a readily available precursor like 2-aminopyrazine. The strategy focuses on the sequential introduction of the required functional groups: two chlorine atoms and a nitrile group. Dichlorination of an activated pyrazine ring followed by cyanation represents a feasible route. An improved synthesis for a related compound, 2,3-diamino-5,6-dichloropyrazine, successfully utilizes N-chlorosuccinimide (NCS) for efficient dichlorination, a technique that avoids harsh conditions.[5] Similarly, palladium-catalyzed cyanation is a well-established method for installing nitrile groups on heterocyclic systems.[1]

Synthetic_Pathway cluster_0 Proposed Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile start 2-Aminopyrazine step1 3-Amino-5-chloropyrazine-2-carbonitrile start->step1 1. Cyanation 2. Monochlorination product 3-Amino-5,6-dichloropyrazine-2-carbonitrile step1->product 3. Dichlorination (e.g., NCS)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Proposed Synthesis

This protocol is a conceptualized procedure based on analogous reactions. Researchers should perform small-scale trials to optimize conditions.

Step 1 & 2: Synthesis of 3-Amino-5-chloropyrazine-2-carbonitrile (Intermediate)

  • Rationale: This two-step process first introduces the nitrile group and then a single chlorine atom. The exact sequence and reagents would need optimization, but established methods for similar pyrazines exist.

  • Procedure: Starting with 2-aminopyrazine, a cyanation reaction followed by a controlled monochlorination using a reagent like sulfuryl chloride could yield the intermediate, 3-amino-5-chloropyrazine-2-carbonitrile.[6]

Step 3: Dichlorination to Yield 3-Amino-5,6-dichloropyrazine-2-carbonitrile

  • Rationale: N-chlorosuccinimide (NCS) is selected as a chlorinating agent. It is generally milder and more selective than chlorine gas or sulfuryl chloride, which is crucial for preventing over-chlorination or degradation of the sensitive aminopyrazine core. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • Procedure: a. In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-amino-5-chloropyrazine-2-carbonitrile (1.0 eq.) in dry acetonitrile. b. Add N-chlorosuccinimide (NCS) (1.1-1.5 eq.) portion-wise to the solution. The reaction may be mildly exothermic. c. Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. e. Redissolve the residue in ethyl acetate and wash with water and brine to remove succinimide and any remaining inorganic salts. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Purification Protocol
  • Rationale: The crude product will likely contain unreacted starting material and byproducts. Silica gel column chromatography is the standard method for purifying polar organic compounds of this nature. A gradient elution from a non-polar to a moderately polar solvent system allows for effective separation.

  • Procedure: a. Prepare a silica gel column using a slurry packing method with hexane. b. Adsorb the crude product onto a small amount of silica gel and load it onto the column. c. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product.

Key Chemical Reactivity and Mechanistic Insights

The primary value of 3-amino-5,6-dichloropyrazine-2-carbonitrile lies in its potential for derivatization. The two chlorine atoms are chemically distinct and serve as handles for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes the C-Cl bonds susceptible to attack by nucleophiles. This is the most straightforward reaction for this scaffold.

  • Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the electron-withdrawing groups on the ring. The chlorine at the 6-position is generally more activated towards substitution than the one at the 5-position due to the combined electron-withdrawing effects of the adjacent nitrile group and the para-nitrogen atom. This can allow for regioselective substitution under carefully controlled conditions.

  • Applications: This reaction is ideal for introducing amines, thiols, or alcohols, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Reactivity_Workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling scaffold 3-Amino-5,6-dichloropyrazine-2-carbonitrile snar_product Mono- or Di-substituted Product scaffold->snar_product R-NH₂ or R-SH Base, Heat suzuki_product Aryl/Heteroaryl Substituted Product scaffold->suzuki_product Ar-B(OH)₂ Pd Catalyst, Base

Caption: Key reaction pathways for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry allows for the formation of carbon-carbon and carbon-nitrogen bonds using palladium catalysts.

  • Suzuki-Miyaura Coupling: Reacting the C-Cl bonds with boronic acids or esters can introduce a wide variety of aryl or heteroaryl groups. This is a powerful method for exploring SAR at the 5- and 6-positions.[7]

  • Buchwald-Hartwig Amination: This reaction provides an alternative to SNAr for forming C-N bonds, often under milder conditions and with a broader substrate scope.

Applications in Drug Discovery

The 3-aminopyrazine core is a well-established pharmacophore.[8][9] Derivatives have shown significant potential in several therapeutic areas, particularly oncology.

Kinase Inhibition in Oncology

Many protein kinases, which are critical regulators of cell signaling, are overactive in cancer cells. The 3-aminopyrazine scaffold is particularly effective for designing potent and selective kinase inhibitors.[9]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Genetic alterations in FGFRs are oncogenic drivers in various cancers. Several potent FGFR inhibitors are based on the aminopyrazine scaffold.[10] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing its activation and blocking downstream signaling pathways that promote cell proliferation and survival.[8] 3-Amino-5,6-dichloropyrazine-2-carbonitrile provides an excellent starting point for designing novel FGFR inhibitors, where the chloro-positions can be functionalized to achieve high potency and selectivity.

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Phosphorylates PLCg PLCγ Pathway FGFR->PLCg Phosphorylates Response Cell Proliferation Survival Angiogenesis RAS_RAF->Response PI3K_AKT->Response PLCg->Response Inhibitor Pyrazine-based Inhibitor Inhibitor->FGFR Blocks ATP Binding Site

Caption: Simplified FGFR signaling and the site of action for inhibitors.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 3-amino-5,6-dichloropyrazine-2-carbonitrile. Therefore, a conservative approach based on structurally related compounds is mandatory. Related aminopyrazines and chloropyrazines are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[11][12][13]

Table 2: Precautionary Safety and Handling Information

Category Recommendation
Hazard Classification (Assumed) Acute Toxicity, Oral; Skin Irritation; Serious Eye Irritation; Specific Target Organ Toxicity (Respiratory).[11]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[11]
Handling Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[11] Consider storage under an inert gas like argon or nitrogen.

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |

Expected Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are expected characteristics based on its structure.

Table 3: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR A broad singlet corresponding to the two protons of the amino (-NH₂) group. The chemical shift would likely be in the range of 5.0-7.0 ppm, but can vary with solvent and concentration.
¹³C NMR Five distinct signals for the five carbon atoms in the molecule. Carbons attached to chlorine will be in the 140-160 ppm range. The nitrile carbon will be around 115-120 ppm. The carbon bearing the amino group will be significantly upfield.
IR Spectroscopy - N-H stretching of the primary amine (two bands) around 3300-3500 cm⁻¹.- C≡N (nitrile) stretching, a sharp, medium-intensity peak around 2220-2240 cm⁻¹.- C=C and C=N stretching of the aromatic ring in the 1400-1600 cm⁻¹ region.- C-Cl stretching in the fingerprint region, typically below 800 cm⁻¹.

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1). |

Conclusion

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a high-value synthetic intermediate with considerable potential in drug discovery. Its densely functionalized core provides a robust platform for generating diverse chemical libraries. The strategic combination of reactive chlorine atoms for SNAr or cross-coupling, alongside the key aminopyrazine pharmacophore, makes it a compelling starting point for developing novel therapeutics, particularly in the realm of kinase inhibitors for oncology. While detailed characterization and synthesis data in the public domain are limited, its properties and reactivity can be reliably inferred from established principles of heterocyclic chemistry, providing a clear roadmap for its utilization in research and development.

References

  • PubChem. (n.d.). 3-Amino-6-chloropyrazine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(1112). Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopyrazine-2,6-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Rigby, J. M., Chantry, A., & Hemmings, A. M. (2023). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Synthesis. Retrieved from [Link]

  • Google Patents. (2021). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Safety & Handling Guide for 3-Amino-5,6-dichloropyrazine-2-carbonitrile

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: 3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic compound of significant interest as a pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic compound of significant interest as a pharmaceutical intermediate and a building block in medicinal chemistry.[1][2] Its complex structure, featuring a dichlorinated pyrazine ring, an amino group, and a nitrile group, suggests a high potential for biological activity. This activity, while desirable for drug development, necessitates a rigorous and proactive approach to safety and handling.

This guide serves as a technical whitepaper for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of the compound's potential hazards and the rationale behind the recommended safety protocols. Due to the limited availability of a single comprehensive SDS for this specific molecule, this document synthesizes data from the target compound and its close structural analogues, such as other chlorinated aminopyrazine carbonitriles, to construct a robust and conservative risk profile. The principles and protocols outlined herein are designed to ensure the highest level of safety in a laboratory or R&D setting.

Section 1: Hazard Identification & Inferred Risk Profile

The primary risk associated with 3-Amino-5,6-dichloropyrazine-2-carbonitrile stems from its likely high acute toxicity and irritant properties, a common trait among functionalized chlorinated heterocyclic compounds. Based on data from closely related analogues, a comprehensive hazard profile can be inferred.

Expert Insight: The combination of a chlorinated aromatic system and a nitrile group is a structural alert for potential toxicity. The chlorine atoms enhance lipophilicity, potentially aiding absorption through the skin, while the nitrile group can be metabolized to release cyanide in some cases, or the molecule as a whole can interfere with cellular processes.

Table 1: Inferred GHS Hazard Classification

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed.[3]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin.[3]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled.[3]
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage.[3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[4][5]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[4][5] |

Primary Routes of Exposure & Health Effects
  • Inhalation: Inhaling dust particles is a primary concern. This can lead to severe irritation of the respiratory tract and potential systemic toxicity.[3][5] Symptoms may include a feeling of tightness in the chest, coughing, and soreness of the throat.[5]

  • Skin Contact: The compound is likely toxic upon dermal absorption.[3] It may also cause significant skin irritation, redness, and pain at the site of contact.[5] Contaminated clothing must be removed immediately and washed before reuse.[6]

  • Eye Contact: Direct contact poses a severe risk, with the potential for serious, irreversible eye damage.[3] Immediate and prolonged irrigation of the eye is critical.[5]

  • Ingestion: Swallowing the compound can be toxic and may cause soreness and redness of the mouth and throat, nausea, and stomach pain.[3][5] Do not induce vomiting if ingestion occurs.[5]

Section 2: A Proactive Exposure Prevention Strategy: The Hierarchy of Controls

To handle highly potent compounds like 3-Amino-5,6-dichloropyrazine-2-carbonitrile safely, a multi-layered approach is essential. The "Hierarchy of Controls" is a framework that prioritizes the most effective safety measures.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Requires Procedural Controls Elimination Elimination (Not applicable in research) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume Hood, Glove Box) Admin Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

Causality: For a compound with high inhalation toxicity, containing it at the source is paramount. Standard open-bench work is unacceptable.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent the escape of dust and vapors into the laboratory environment.[1]

  • Glove Box/Containment Ventilated Enclosure (CVE): For procedures involving larger quantities or those with a high potential for aerosolization (e.g., sonicating, vortexing), a glove box or CVE provides a higher level of containment and is strongly recommended.

Administrative Controls: Standardizing Safe Practices
  • Designated Areas: Clearly mark and designate specific areas within the lab for handling this compound.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

  • Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency protocols before working with this material.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential as the final layer of protection.[7]

Table 2: Recommended Personal Protective Equipment (PPE)

Body Part Protection Type Standard/Specification Rationale
Hands Nitrile Gloves EN 374 Provides good resistance against bases, solvents, and offers puncture resistance.[7] Always inspect gloves before use and use proper removal technique.[8]
Eyes/Face Safety Goggles or Face Shield EN 166 Protects against chemical splashes and dust. A face shield should be used with goggles for tasks with a higher splash risk.[7]

| Body | Chemical-Resistant Lab Coat | N/A | Protects skin and personal clothing from contamination. Should be laundered separately from personal clothing.[4] |

Section 3: Protocols for Safe Handling and Storage

Adherence to validated, step-by-step protocols is critical for minimizing exposure risk.

Protocol 1: Weighing and Dispensing the Solid Compound

This workflow is designed to prevent the generation and release of airborne dust.

Weighing_Workflow start Start: Gather all materials prep_hood 1. Prepare Fume Hood (Verify airflow, clean surface) start->prep_hood don_ppe 2. Don Full PPE (Lab coat, goggles, nitrile gloves) prep_hood->don_ppe weigh_paper 3. Place weigh paper/boat on analytical balance inside hood don_ppe->weigh_paper tare 4. Tare the balance weigh_paper->tare dispense 5. Carefully dispense solid (Use spatula, minimize disturbance) tare->dispense seal_source 6. Tightly seal source container dispense->seal_source transfer 7. Transfer weighed compound to receiving vessel (still in hood) seal_source->transfer cleanup 8. Clean spatula and work surface (Wipe with appropriate solvent) transfer->cleanup doff_ppe 9. Doff PPE correctly cleanup->doff_ppe wash 10. Wash hands thoroughly doff_ppe->wash end End wash->end

Caption: Step-by-step workflow for safely weighing potent solids.

Protocol 2: Storage and Incompatibility
  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][9] Keep away from heat, sparks, and open flames.[10]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6] Also, keep separate from foodstuff containers.[1][3]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is crucial to mitigating harm.

First-Aid Measures

Table 3: Emergency First-Aid Procedures

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][5][9]
Skin Contact Immediately remove all contaminated clothing. Flush the skin with plenty of soap and running water for at least 15 minutes. Seek immediate medical attention.[3][5][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][9]

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a glass of water to drink. Seek immediate medical attention.[3][5] |

Accidental Release and Spill Cleanup

Spill_Response spill Spill Occurs evacuate 1. Evacuate immediate area Alert others spill->evacuate assess 2. Assess spill size Is it minor and manageable? evacuate->assess cleanup 3. Don Full PPE (incl. respirator if needed) assess->cleanup Yes emergency_services Call Emergency Services and trained responders assess->emergency_services No contain 4. Cover with dry, inert material (Sand, vermiculite) cleanup->contain collect 5. Carefully sweep/scoop into a labeled hazardous waste container contain->collect decontaminate 6. Decontaminate spill area collect->decontaminate dispose 7. Dispose of waste and contaminated PPE properly decontaminate->dispose

Caption: Decision tree for responding to an accidental spill.

Self-Validating Protocol:

  • Evacuate and Alert: Clear the area of all personnel not involved in the cleanup.[3][4]

  • Don Protective Gear: Wear full PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, a respirator may be necessary.

  • Contain the Spill: Use a dry cleanup procedure.[3] Cover the spill with an inert absorbent material like sand or vermiculite. Rationale: This avoids generating dust, which is a significant inhalation hazard.[4]

  • Collect Waste: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with local regulations.[9]

Section 5: Physical & Chemical Properties

Understanding the physical properties of a compound is crucial for proper handling and storage.

Table 4: Physical and Chemical Properties

Property Value Source
Molecular Formula C₅H₂Cl₂N₄ Inferred
Molecular Weight 205.01 g/mol Inferred
Appearance Solid (form may vary) General

| Storage | Store in a cool, dry, well-ventilated place |[1][2] |

Section 6: Toxicological Insights

  • Acute Toxicity: As highlighted in Section 1, the compound is presumed to be highly toxic via oral, dermal, and inhalation routes, based on data from 3,6-Dichloropyrazine-2-carbonitrile.[3]

  • Genotoxicity: Some complex nitrogen-containing heterocyclic compounds can exhibit mutagenic properties. For instance, studies on other substituted pyrazines have shown that they can be bioactivated to reactive intermediates that bind to DNA, leading to mutations in Ames assays.[11] While this has not been confirmed for the title compound, it represents a potential long-term health hazard that reinforces the need for stringent exposure controls.

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a valuable research chemical that demands the highest standards of safety. Its potential for high acute toxicity and severe irritation necessitates a control strategy that prioritizes engineering controls (fume hoods) and meticulous work practices. By understanding the rationale behind these safety measures—from preventing dust aerosolization during weighing to selecting the correct PPE—researchers can confidently and safely utilize this compound to advance their scientific goals. Always treat this and structurally related compounds as highly hazardous, and ensure all handling is governed by well-documented and validated protocols.

References

  • 3-Amino-6-chloropyrazine-2-carbonitrile | C5H3ClN4. PubChem. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

  • Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. PubMed. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-5,6-dichloropyrazine-2-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant attention in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features make it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth overview of its commercial availability, synthesis, spectroscopic characterization, and critical applications in drug discovery, with a focus on its role as a key intermediate in the synthesis of antiviral and anticancer drugs. The pyrazine core is a well-established pharmacophore, and its derivatives are integral to a number of FDA-approved medications, underscoring the therapeutic importance of this class of compounds.[1][2]

Commercial Availability

3-Amino-5,6-dichloropyrazine-2-carbonitrile is commercially available from various chemical suppliers. Researchers can procure this compound in varying quantities and purities, typically ranging from 95% to over 98%. When sourcing this intermediate, it is crucial to obtain a certificate of analysis (CoA) to confirm its identity and purity, as impurities can significantly impact the outcome of subsequent synthetic steps.

Table 1: Representative Commercial Suppliers of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

SupplierPurityAvailable Quantities
Various Chemical SuppliersTypically ≥95% (HPLC)mg to kg scales

Synthesis and Methodologies

The synthesis of 3-amino-5,6-dichloropyrazine-2-carbonitrile is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis can be logically deduced from the well-documented preparation of its immediate precursor, 3,6-dichloropyrazine-2-carbonitrile, a crucial intermediate in the synthesis of the antiviral drug Favipiravir.[3][4][5][6] The overall synthetic strategy involves the construction of the dichlorinated pyrazine ring followed by a nucleophilic aromatic substitution to introduce the amino group.

Part 1: Synthesis of the Key Precursor: 3,6-Dichloropyrazine-2-carbonitrile

Several synthetic routes to 3,6-dichloropyrazine-2-carbonitrile have been reported, often starting from readily available and inexpensive 2-aminopyrazine.[3] One efficient method avoids the use of hazardous reagents like phosphorus oxychloride (POCl₃).[3][5]

Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile from 2-Aminopyrazine [3]

This multi-step synthesis involves regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer-type reaction.

  • Regioselective Chlorination: 2-aminopyrazine is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) to introduce the first chlorine atom.

  • Bromination: The resulting aminopyrazine is then brominated, typically using N-bromosuccinimide (NBS).

  • Palladium-Catalyzed Cyanation: The bromo group is converted to a nitrile group via a palladium-catalyzed cyanation reaction.

  • Sandmeyer Diazotization/Chlorination: The amino group is transformed into a chloro group through a Sandmeyer reaction, involving diazotization with a nitrite source followed by treatment with a chloride source.

This four-step sequence has been reported to produce 3,6-dichloropyrazine-2-carbonitrile in a good overall yield.[3]

Part 2: Amination of 3,6-Dichloropyrazine-2-carbonitrile

The final step to obtain 3-amino-5,6-dichloropyrazine-2-carbonitrile involves the selective amination of 3,6-dichloropyrazine-2-carbonitrile. This reaction is a nucleophilic aromatic substitution where an amino group displaces one of the chlorine atoms. Given the electron-withdrawing nature of the nitrile and the pyrazine nitrogens, the chlorine atoms are activated towards nucleophilic attack.

Proposed Experimental Protocol: Amination

  • Reaction Setup: In a sealed reaction vessel, dissolve 3,6-dichloropyrazine-2-carbonitrile (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Amine Source: Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent. An excess of the amine source is typically used to drive the reaction to completion.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford 3-amino-5,6-dichloropyrazine-2-carbonitrile.

Synthesis_Pathway A 2-Aminopyrazine B Multi-step Conversion (Chlorination, Bromination, Cyanation, Sandmeyer Reaction) A->B [2] C 3,6-Dichloropyrazine-2-carbonitrile B->C D Amination (Nucleophilic Aromatic Substitution) C->D E 3-Amino-5,6-dichloropyrazine-2-carbonitrile D->E

Caption: Synthetic pathway to 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3-Amino-5,6-dichloropyrazine-2-carbonitrile

TechniqueExpected Features
¹H NMR - A broad singlet in the region of δ 5.0-7.0 ppm corresponding to the amino (-NH₂) protons. The chemical shift can be influenced by solvent and concentration.
¹³C NMR - Resonances for the carbon atoms of the pyrazine ring, with those attached to chlorine atoms appearing at a higher chemical shift. - A signal for the nitrile carbon (-CN) typically in the range of δ 115-120 ppm. - A signal for the carbon atom attached to the amino group.
FT-IR (cm⁻¹) - N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹. - A sharp and intense C≡N stretching vibration around 2220-2260 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region.
Mass Spec (EI) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Applications in Drug Discovery

The 3-aminopyrazine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of targeted therapies.[2][9][10]

Antiviral Agents: A Precursor to Favipiravir

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a key intermediate in some synthetic routes to Favipiravir (T-705), a broad-spectrum antiviral drug.[4][6] The synthesis of Favipiravir from its precursor, 3,6-dichloropyrazine-2-carbonitrile, involves a halogen exchange (HALEX) reaction to introduce a fluorine atom, followed by hydrolysis of the nitrile and substitution of the remaining chlorine with a hydroxyl group.[5] The presence of the amino group in 3-amino-5,6-dichloropyrazine-2-carbonitrile offers an alternative handle for further chemical modifications to generate novel antiviral compounds.

Favipiravir_Synthesis A 3,6-Dichloropyrazine-2-carbonitrile B Halogen Exchange (Fluorination) A->B [4] C Hydrolysis & Hydroxylation B->C D Favipiravir C->D

Caption: Role of the precursor in Favipiravir synthesis.

Anticancer Agents: A Scaffold for Kinase Inhibitors

The aminopyrazine core is a well-established scaffold for the design of potent and selective kinase inhibitors.[9][11][12] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-aminopyrazine moiety can act as a hinge-binding motif, forming key hydrogen bonds with the protein backbone of the kinase active site.

Derivatives of 3-aminopyrazine-2-carbonitrile have shown promise as inhibitors of several important cancer targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[2]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): These are key regulators of angiogenesis, the formation of new blood vessels that supply tumors.[12]

  • Other Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of kinases involved in cancer progression.

The presence of the dichloro substituents on the pyrazine ring of 3-amino-5,6-dichloropyrazine-2-carbonitrile provides two additional points for diversification through cross-coupling reactions, allowing for the generation of extensive libraries of compounds for structure-activity relationship (SAR) studies.[10]

Kinase_Inhibition cluster_0 Kinase Active Site A Hinge Region B 3-Aminopyrazine Scaffold B->A C Hydrogen Bonding

Caption: Interaction of the aminopyrazine scaffold with a kinase hinge region.

Safety and Handling

3-Amino-5,6-dichloropyrazine-2-carbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is important to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. It is worth noting that the related intermediate, 3,6-dichloropyrazine-2-carbonitrile, is classified as an allergen, which may warrant additional handling precautions.[5]

Conclusion

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a commercially available and synthetically accessible building block of significant importance in contemporary drug discovery. Its role as a key intermediate in the synthesis of antiviral medications and its potential as a versatile scaffold for the development of novel kinase inhibitors for cancer therapy highlight its value to the research community. This guide provides a foundational understanding of its synthesis, characterization, and applications, aiming to facilitate further exploration of its potential in the development of new and effective therapeutic agents.

References

  • BenchChem. (2025). An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applications. Retrieved from BenchChem website.[1]

  • Guo, Q., Xu, M., Guo, S., Zhu, F., & Xie, Y. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043–1051.[3]

  • El-Gazzar, A. B. A., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Pharmaceutical Chemistry Journal, 54(8), 757-764.[4]

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19. Retrieved from Scientific Update website.[5]

  • Titova, E. V., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(1), 1-18.[1][4][6]

  • ChemicalBook. (n.d.). 3-aMino-5,6-dichloropyrazine-2-carboxylic acid(4853-52-5) 1H NMR. Retrieved from ChemicalBook website.[7]

  • Al-Majedy, Y. K., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8259.[8]

  • BenchChem. (2025). Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Building Block in Organic Synthesis. Retrieved from BenchChem website.[9]

  • Chemrio. (n.d.). 3-amino-5,6-dichloropyrazine-2-carbonitrile. Retrieved from Chemrio website.[13]

  • BenchChem. (2025). The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide. Retrieved from BenchChem website.[2]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Retrieved from BenchChem website.[10]

  • Lee, H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 64(22), 16863–16882.[11]

  • Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra. Retrieved from Royal Society of Chemistry website.[14]

  • BenchChem. (2025). Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Scaffold for Drug Design. Retrieved from BenchChem website.[12]

Sources

Exploratory

solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile in Organic Solvents For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-5,6-dichl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of novel pharmaceutical agents. Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction conditions, and purification strategies. This guide provides a comprehensive analysis of the predicted solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, grounded in its molecular structure and the physicochemical properties of common organic solvents. Furthermore, it outlines a robust experimental protocol for the precise determination of its solubility, ensuring reproducible and accurate results. This document is intended to be an essential resource for scientists and researchers engaged in the development of pharmaceuticals and other advanced materials.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are intrinsically linked to its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of a promising therapeutic agent. For a synthetic intermediate like 3-Amino-5,6-dichloropyrazine-2-carbonitrile, understanding its solubility profile is paramount for:

  • Reaction Optimization: Ensuring the compound remains in solution for efficient and complete chemical transformations.

  • Purification: Selecting appropriate solvents for crystallization, chromatography, and other purification techniques.

  • Formulation Development: Providing a basis for the formulation of the final active pharmaceutical ingredient (API).

This guide offers a theoretical framework for predicting the solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile and a practical approach to its empirical determination.

Predicted Solubility Profile of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

  • Polar Moieties: The amino (-NH2) and cyano (-CN) groups, along with the nitrogen atoms in the pyrazine ring, are capable of hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Features: The dichlorinated pyrazine ring contributes to the molecule's lipophilicity.

This duality suggests that the solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile will be highly dependent on the nature of the solvent.

Table 1: Predicted Solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile in Common Organic Solvents

Solvent CategorySolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)[1][2], Dimethylformamide (DMF)HighThese solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the polar groups of the molecule.
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions. However, the non-polar regions of the molecule may limit solubility compared to polar aprotic solvents.
Intermediate Polarity Acetone, Ethyl AcetateModerateThese solvents have a moderate dipole moment and can engage in dipole-dipole interactions. Their ability to solvate the molecule will depend on the balance between their polar and non-polar characteristics.
Non-Polar Hexane, TolueneLowThe significant polarity of the amino and cyano groups will likely lead to poor solubility in non-polar solvents, where dispersion forces are the primary mode of interaction.
Chlorinated Dichloromethane (DCM), ChloroformModerateThe presence of chlorine atoms in both the solute and the solvent may lead to favorable dipole-dipole and dispersion interactions, resulting in moderate solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the predictive nature of the information in Table 1, it is imperative for researchers to empirically determine the solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile for their specific applications. The following protocol outlines the equilibrium solubility method, a reliable and widely used technique.

Materials and Equipment
  • 3-Amino-5,6-dichloropyrazine-2-carbonitrile (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-Amino-5,6-dichloropyrazine-2-carbonitrile into a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter into a clean vial.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equil Agitate at Constant Temperature prep_solvent->equil sep_settle Settle Excess Solid equil->sep_settle sep_centrifuge Centrifuge sep_settle->sep_centrifuge analysis_filter Filter Supernatant sep_centrifuge->analysis_filter analysis_dilute Dilute Sample analysis_filter->analysis_dilute analysis_hplc HPLC Analysis analysis_dilute->analysis_hplc

Caption: Experimental workflow for determining the equilibrium solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is a fundamental concept in chemistry that governs solubility. This principle is based on the nature and strength of intermolecular forces between the solute and solvent molecules.

The Role of Polarity and Hydrogen Bonding

The solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile is primarily influenced by its ability to form hydrogen bonds and engage in dipole-dipole interactions.

  • Hydrogen Bond Donors and Acceptors: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the cyano group (-CN) can act as hydrogen bond acceptors.

  • Solvent Compatibility:

    • Polar protic solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions.

    • Polar aprotic solvents (e.g., DMSO, DMF) are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule.

The Influence of Molecular Structure

The overall solubility is a balance between the polar and non-polar regions of the molecule. The dichlorinated pyrazine ring is relatively non-polar and will have a greater affinity for less polar solvents. Therefore, a solvent that can effectively solvate both the polar and non-polar portions of the molecule is likely to be the most effective.

G cluster_solute 3-Amino-5,6-dichloropyrazine-2-carbonitrile cluster_solvent Solvent Properties solute_polar Polar Groups (-NH2, -CN, Pyrazine Nitrogens) solubility Solubility solute_polar->solubility Favorable Interactions solute_nonpolar Non-Polar Dichlorinated Ring solute_nonpolar->solubility Unfavorable Interactions in Polar Solvents solvent_polar Polar Solvents (e.g., DMSO, Methanol) solvent_polar->solubility Strong Solvation solvent_nonpolar Non-Polar Solvents (e.g., Hexane) solvent_nonpolar->solubility Poor Solvation of Polar Groups

Caption: Relationship between molecular properties, solvent characteristics, and the resulting solubility.

Conclusion and Practical Recommendations

While this guide provides a robust theoretical framework for understanding the solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, it is crucial to emphasize the importance of empirical validation. The provided experimental protocol offers a reliable method for obtaining accurate and reproducible solubility data.

For researchers working with this compound, we recommend:

  • Initial Screening: Perform a preliminary qualitative solubility test in a range of solvents to quickly identify promising candidates.

  • Quantitative Determination: Utilize the detailed equilibrium solubility method for precise measurements in key solvents.

  • Temperature Dependence: Investigate the effect of temperature on solubility, as this can be critical for processes like crystallization.

By combining theoretical predictions with empirical data, scientists can confidently select the most appropriate solvents for their specific needs, thereby accelerating the pace of research and development.

References

A comprehensive list of references will be compiled upon the discovery of specific literature pertaining to the solubility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. The following are general resources on solubility and experimental techniques:

  • PubChem. National Center for Biotechnology Information. [Link]

  • ResearchGate. View of 2,6-diamino-3,5-dinitro-1,4-pyrazine dimethyl sulfoxide... [Link]

  • PubChem. Dimethyl Sulfoxide. [Link]

Sources

Foundational

Spectroscopic Data for 3-Amino-5,6-dichloropyrazine-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted pyrazine core makes it a valuable scaffold for the development of novel therapeutic agents, particularly in areas like kinase inhibition for oncology applications. Accurate structural elucidation and characterization are paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-amino-5,6-dichloropyrazine-2-carbonitrile, offering a predictive analysis based on established principles and data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers working with this molecule, detailing the theoretical basis for its spectroscopic signatures and providing robust, field-proven protocols for experimental data acquisition.

Molecular Structure and Key Features

The structure of 3-amino-5,6-dichloropyrazine-2-carbonitrile, with its unique arrangement of an amino group, a nitrile group, and two chlorine atoms on the pyrazine ring, gives rise to a distinct spectroscopic profile. Understanding these features is crucial for the accurate interpretation of spectral data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. This section outlines the predicted ¹H and ¹³C NMR spectra for 3-amino-5,6-dichloropyrazine-2-carbonitrile and provides a detailed protocol for sample preparation and data acquisition.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity 3-amino-5,6-dichloropyrazine-2-carbonitrile.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry vial.[1] The choice of solvent is critical and should be based on the solubility of the compound.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

  • Cap the NMR tube securely and label it clearly.

2. Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

3. Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-amino-5,6-dichloropyrazine-2-carbonitrile is expected to be simple, primarily showing a signal for the amino protons.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.5Broad Singlet2H-NH₂

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolution. DMSO-d₆ is often a good solvent choice for polar, heterocyclic compounds and can help in observing exchangeable protons like those of the amino group. The broadness of the amino proton signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the electron-withdrawing nature of the nitrile group.

Predicted Chemical Shift (δ) ppmAssignment
~155 - 165C3-NH₂
~150 - 160C5-Cl
~145 - 155C6-Cl
~115 - 125C2-CN
~110 - 120-C≡N

Expertise & Experience Insights: The predicted chemical shifts are based on data from analogous pyrazine and pyridine derivatives. The carbons directly attached to electronegative atoms (N and Cl) are expected to be deshielded and appear at a lower field. The nitrile carbon typically appears in the 110-120 ppm range. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed for more accurate predictions of chemical shifts.[2][3][4][5]

Visualization of NMR Assignment

Caption: Molecular structure with atom numbering for NMR assignments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-amino-5,6-dichloropyrazine-2-carbonitrile will be characterized by absorptions corresponding to the N-H, C≡N, and C-Cl bonds, as well as the pyrazine ring vibrations.

Experimental Protocol: FT-IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3300MediumN-H stretching (asymmetric and symmetric)
~2230 - 2210Strong, SharpC≡N stretching
~1650 - 1600MediumN-H bending
~1580 - 1450Medium-StrongC=C and C=N stretching (pyrazine ring)
~800 - 600StrongC-Cl stretching

Trustworthiness of Protocols: The described ATR-FTIR protocol is a standard, non-destructive method that requires minimal sample preparation, making it highly reliable and reproducible. The instrument's software typically includes self-validating system checks.

Interpretation of Spectra: The presence of two bands in the N-H stretching region is characteristic of a primary amine. The strong, sharp peak around 2220 cm⁻¹ is a clear indicator of the nitrile functional group. The absorptions in the fingerprint region, particularly the C-Cl stretching bands, further confirm the presence of the halogen atoms. The pattern of bands in the 1600-1450 cm⁻¹ region is indicative of the aromatic pyrazine ring system.[6][7][8]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

1. Sample Introduction:

  • For volatile and thermally stable compounds, direct insertion probe (DIP) or gas chromatography (GC) can be used.

  • Introduce a small amount of the sample into the ion source.

2. Ionization and Analysis:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.[9][10][11][12]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection Mode: Positive ion mode.

Predicted Mass Spectrum

The molecular formula of 3-amino-5,6-dichloropyrazine-2-carbonitrile is C₅H₂Cl₂N₄. The calculated monoisotopic mass is approximately 187.97 g/mol .

m/z (mass-to-charge ratio)Relative IntensityAssignment
188, 190, 192High[M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster
153, 155Medium[M-Cl]⁺
126, 128Medium[M-Cl-HCN]⁺

Authoritative Grounding & Comprehensive References: The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.[13][14] The fragmentation pattern is likely to involve the loss of a chlorine atom, followed by the elimination of small neutral molecules like HCN from the pyrazine ring. The fragmentation of aromatic halogenated compounds is a well-documented process.[15][16][17]

Visualization of Spectroscopic Analysis Workflow

G cluster_0 Spectroscopic Characterization Workflow Sample 3-Amino-5,6-dichloropyrazine-2-carbonitrile Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR FT-IR Spectroscopy Sample->IR Direct analysis (ATR) MS Mass Spectrometry Sample->MS Vaporize and ionize Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Elucidation and Verification Data->Structure Interpretation and Correlation

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for 3-amino-5,6-dichloropyrazine-2-carbonitrile. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can more efficiently and accurately characterize this important heterocyclic compound. The provided protocols offer a solid foundation for obtaining high-quality experimental data. While the spectral data presented here are predictive, they are grounded in the well-established principles of spectroscopy and analysis of structurally similar molecules, offering a reliable starting point for any research involving this compound.

References

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Exploratory

Introduction: Unveiling the Potential of a Dichlorinated Pyrazine Scaffold

An In-depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile: A Versatile Scaffold for Drug Discovery The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile: A Versatile Scaffold for Drug Discovery

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a highly sought-after scaffold in modern drug discovery. Within this important class of molecules, 3-Amino-5,6-dichloropyrazine-2-carbonitrile (CAS No. 14340-28-4) emerges as a particularly intriguing, yet underexplored, building block.[2]

This trifunctionalized scaffold offers a rich platform for chemical modification. The presence of two reactive chlorine atoms at the 5 and 6 positions, a nucleophilic amino group at the 3-position, and a versatile carbonitrile group at the 2-position provides multiple handles for diversification. This guide, intended for researchers in drug development and medicinal chemistry, explores the synthesis, reactivity, and significant potential of this compound as a starting point for generating novel libraries of therapeutic candidates, particularly in oncology and infectious diseases.

Physicochemical Properties

The fundamental properties of 3-Amino-5,6-dichloropyrazine-2-carbonitrile are summarized below. This data is compiled from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 14340-28-4Jilin haofei import and export trade Co.,Ltd[2]
Molecular Formula C₅H₂Cl₂N₄Echemi[3][4] (for related mono-chloro analog)
Molecular Weight 189.00 g/mol (Calculated)
Appearance Expected to be a solid powderJilin haofei import and export trade Co.,Ltd[2]
Purity Typically >99% from commercial suppliersJilin haofei import and export trade Co.,Ltd[2]
Storage Store in a dry, dark, and well-ventilated placeJilin haofei import and export trade Co.,Ltd[2]

Synthesis and Chemical Reactivity

While specific literature detailing a high-yield synthesis for 3-Amino-5,6-dichloropyrazine-2-carbonitrile is scarce, a plausible route can be designed based on established methodologies for pyrazine functionalization.[5] An improved synthesis for a related compound, 2,3-diamino-5,6-dichloropyrazine, utilizes a selective, multi-step route from 2-aminopyrazine, avoiding harsh conditions.[5] A similar strategic approach can be envisioned for the target compound.

G cluster_0 Plausible Synthetic Pathway start 2-Aminopyrazine step1 Step 1: Cyanation (e.g., Pd-catalyzed cyanation) start->step1 intermediate1 3-Amino-pyrazine-2-carbonitrile step1->intermediate1 step2 Step 2: Dichlorination (e.g., N-Chlorosuccinimide) intermediate1->step2 product 3-Amino-5,6-dichloropyrazine-2-carbonitrile step2->product

Caption: Plausible multi-step synthesis of the target scaffold.

The true value of this molecule lies in its reactivity:

  • C5/C6 Chlorine Atoms: These positions are susceptible to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino substituents, enabling fine-tuning of steric and electronic properties.

  • C3 Amino Group: The amino group can be acylated, alkylated, or used as a handle for forming amides or sulfonamides, providing another vector for library diversification.

  • C2 Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for modification.

Potential Research Applications (Extrapolated from Analogs)

The therapeutic potential of derivatives synthesized from 3-Amino-5,6-dichloropyrazine-2-carbonitrile can be confidently inferred from the extensive research on structurally related aminopyrazines.

Oncology: A Scaffold for Potent Kinase Inhibitors

The aminopyrazine core is a well-established scaffold for designing potent and selective kinase inhibitors.[6][7] Derivatives have shown significant activity against Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers when their signaling is aberrant.[6][7]

The mechanism involves blocking the ATP-binding site of the FGFR kinase domain, which inhibits autophosphorylation and halts downstream signaling pathways responsible for cell proliferation and survival.[6] Derivatives of 3-Amino-5,6-dichloropyrazine-2-carbonitrile could be synthesized to target this pathway, with the dichloro-substitution offering unique electronic properties compared to previously studied analogs.

G cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT Cell_Outcomes Cell Proliferation, Survival, Migration MAPK->Cell_Outcomes AKT->Cell_Outcomes Inhibitor Pyrazine Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling and inhibition by pyrazine derivatives.

Infectious Diseases: A Precursor for Novel Antimycobacterial Agents

Tuberculosis remains a significant global health threat, spurred by the rise of drug-resistant strains of Mycobacterium tuberculosis. The pyrazine core is famously present in Pyrazinamide, a first-line anti-tuberculosis drug. Research has shown that other substituted aminopyrazine derivatives also possess potent antimycobacterial properties.[8][9]

Specifically, N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have demonstrated good activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL.[8][9] This suggests that libraries derived from 3-Amino-5,6-dichloropyrazine-2-carbonitrile, particularly those modified at the amino and chloro positions, represent a promising avenue for discovering novel anti-TB agents.

Quantitative Data from Related Analogs

To underscore the potential, the following table summarizes the reported biological activity of structurally similar aminopyrazine compounds.

Compound ClassTarget/OrganismKey Result (IC₅₀ / MIC)Reference
3-Amino-pyrazine-2-carboxamide DerivativesFGFR1-4 KinasesIC₅₀ values in the range of 0.15 - 0.8 µMBenchchem[10]
N-benzyl-5-amino-6-methyl-pyrazine-dicarbonitrilesM. tuberculosisMIC = 6.25 µg/mLNIH[8]
3-Amino-6-phenylpyrazine-2-carbonitrile Analogsc-Met, VEGFR-2 KinasesIC₅₀ values in the range of 3.8 - 8.1 µMBenchchem[10]

Experimental Protocols

The following protocols are representative methodologies for the derivatization of the core scaffold and its subsequent biological evaluation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-5 Arylation (Representative)

This protocol describes a standard method for diversifying the scaffold by replacing one of the chlorine atoms with an aryl group.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for library synthesis. It allows for the introduction of a wide range of commercially available arylboronic acids.

G cluster_workflow Suzuki-Miyaura Workflow start 1. Reagent Prep (Pyrazine, Boronic Acid, Pd Catalyst, Base) step2 2. Reaction Setup (Degassed Solvent, Inert Atmosphere) start->step2 step3 3. Microwave Heating (e.g., 120 °C, 30-60 min) step2->step3 step4 4. Work-up (Dilution, Extraction) step3->step4 step5 5. Purification (Column Chromatography) step4->step5 product 6. Characterization (NMR, LC-MS) step5->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vial Preparation: To a microwave vial, add 3-Amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the vial and thoroughly evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), via syringe.

  • Reaction: Place the vial in a microwave reactor and heat to 120 °C for 30-60 minutes. Reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol outlines a standard colorimetric assay to assess the ability of synthesized derivatives to inhibit the growth of a cancer cell line.

Rationale: The MTT assay is a reliable, high-throughput method to quantify cellular metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational assay in anticancer drug screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., a line with known FGFR alterations) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

3-Amino-5,6-dichloropyrazine-2-carbonitrile represents a powerful and versatile chemical scaffold that is currently underutilized in medicinal chemistry. Its multiple reactive sites provide an ideal platform for the generation of large, diverse compound libraries. Based on the robust biological activities of its close analogs, derivatives of this compound are prime candidates for screening programs targeting protein kinases in oncology and essential enzymes in infectious agents like M. tuberculosis. This guide provides the foundational knowledge and strategic protocols to empower researchers to unlock the significant therapeutic potential held within this promising molecule. Future work should focus on the systematic exploration of the chemical space around this scaffold to develop novel and potent therapeutic agents.

References

  • Jilin haofei import and export trade Co.,Ltd. (n.d.). 3-amino-5,6-dichloropyrazine-2-carbonitrile cas no.14340-28-4. Retrieved from [Link]

  • Gomez, M. I., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • PubChem. (n.d.). 3-Amino-6-chloropyrazine-2-carbonitrile. Retrieved from [Link]

  • Rigby, J. M., et al. (2024). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Synthesis. [Link]

  • Jandourek, O., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 651-671. [Link]

  • PubMed. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8344. [Link]

  • Google Patents. (n.d.). Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile: A Detailed Protocol and Application Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a proposed synthetic protocol for 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a key heterocyclic compound with significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a proposed synthetic protocol for 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrazine core is a well-established pharmacophore present in numerous biologically active molecules and FDA-approved drugs. This document provides a step-by-step methodology, explains the chemical principles behind the synthesis, and offers insights for its application in research and development.

Introduction and Significance

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a highly functionalized pyrazine derivative. The presence of amino, cyano, and chloro groups on the pyrazine ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for oncology. The electron-withdrawing nature of the substituents also influences the electronic properties of the pyrazine ring, making it a subject of interest in materials science.

Proposed Synthetic Pathway

The proposed synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile is envisioned as a two-step process, starting from the commercially available and versatile precursor, diaminomaleonitrile (DAMN).

Synthesis_Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate 3-Aminopyrazine-2-carbonitrile DAMN->Intermediate Condensation Glyoxal Glyoxal Glyoxal->Intermediate Final_Product 3-Amino-5,6-dichloropyrazine-2-carbonitrile Intermediate->Final_Product Dichlorination NCS N-Chlorosuccinimide (NCS) NCS->Final_Product

Caption: Proposed two-step synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar pyrazine derivatives.[1][2][3][4][5] Researchers should exercise standard laboratory safety precautions.

Part 1: Synthesis of 3-Aminopyrazine-2-carbonitrile (Intermediate)

This initial step involves the condensation of diaminomaleonitrile (DAMN) with glyoxal to form the pyrazine ring.[3][4][5]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Diaminomaleonitrile (DAMN)C₄H₄N₄108.111.0 eq.Starting material
Glyoxal (40% in H₂O)C₂H₂O₂58.041.1 eq.Dicarbonyl source
EthanolC₂H₅OH46.07As neededSolvent
Acetic Acid (glacial)CH₃COOH60.05CatalyticCatalyst

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq.) in ethanol.

  • To this solution, add glyoxal (1.1 eq., 40% solution in water) dropwise while stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 3-aminopyrazine-2-carbonitrile by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Dichlorination of 3-Aminopyrazine-2-carbonitrile

This step introduces the two chlorine atoms onto the pyrazine ring at positions 5 and 6 using N-Chlorosuccinimide (NCS) as the chlorinating agent. The use of NCS is a well-documented method for the chlorination of pyrazine rings.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityNotes
3-Aminopyrazine-2-carbonitrileC₅H₄N₄120.111.0 eq.Intermediate from Part 1
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.532.2 eq.Chlorinating agent
AcetonitrileCH₃CN41.05As neededSolvent

Procedure:

  • In a 100 mL round-bottom flask protected from light, dissolve the 3-aminopyrazine-2-carbonitrile (1.0 eq.) in acetonitrile.

  • Add N-Chlorosuccinimide (2.2 eq.) to the solution in portions at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3-Amino-5,6-dichloropyrazine-2-carbonitrile by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanistic Insights and Rationale

The synthesis of pyrazines from diaminomaleonitrile and a 1,2-dicarbonyl compound is a classic and efficient method for constructing the pyrazine ring.[2][3] The reaction proceeds through a double condensation mechanism, where the amino groups of DAMN react with the carbonyl groups of glyoxal to form a dihydropyrazine intermediate, which then aromatizes to the pyrazine ring. The use of a catalytic amount of acetic acid facilitates the condensation steps.

For the chlorination step, N-Chlorosuccinimide is a mild and effective electrophilic chlorinating agent. The electron-rich pyrazine ring undergoes electrophilic aromatic substitution, where the chlorine atom from NCS is attacked by the π-electrons of the ring. The reaction is expected to proceed regioselectively at the 5 and 6 positions, which are activated by the amino group at the 3-position.

Applications in Drug Discovery and Development

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a valuable scaffold for the development of novel therapeutics. The amino group at the 3-position can be readily functionalized through acylation, alkylation, or participation in cross-coupling reactions. The chlorine atoms at the 5 and 6 positions can be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents.[5] This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases and other enzymes.

References

  • Jones, R. G. (1951). Pyrazine Chemistry. VI. The Condensation of α-Amino Acid Amides with 1,2-Dicarbonyl Compounds. Journal of the American Chemical Society, 73(8), 3684–3686.
  • Ohtsuka, Y., Tohma, E., Kojima, S., & Tomita, N. (1978). Chemistry of diaminomaleonitrile. 5. Dihydropyrazine synthesis. The Journal of Organic Chemistry, 43(19), 3705–3708.
  • Al-Azemi, T. F., & El-Sattar, N. E. A. (2014). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Molecules, 19(6), 7386–7424.
  • Shaabani, A., Maleki, A., Mofakham, H., & Moghimi-Rad, J. (2008). A Novel One-Pot Pseudo-Five-Component Synthesis of 4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamide Derivatives. The Journal of Organic Chemistry, 73(10), 3925–3927.

Sources

Application

Application Notes & Protocols: The Strategic Utility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery 3-Amino-5,6-dichloropyrazine-2-carbonitrile is a highly functionalized pyrazine derivative that has emerged as a cornerstone scaffold in medicinal chemistry. Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a highly functionalized pyrazine derivative that has emerged as a cornerstone scaffold in medicinal chemistry. Its unique electronic and steric properties, conferred by the electron-withdrawing nitrile and chloro groups and the nucleophilic amino group, make it a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, moving beyond simple reaction schemes to elucidate the underlying principles that drive its reactivity and application.

The strategic importance of this molecule lies in its capacity to serve as a precursor for compounds targeting a range of biological entities. Notably, it has been instrumental in the development of kinase inhibitors, antiviral agents, and other targeted therapies. Its rigid pyrazine core provides a well-defined vector for substituent placement, allowing for precise tuning of pharmacological properties.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of 3-Amino-5,6-dichloropyrazine-2-carbonitrile is paramount for its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular FormulaC₅H₂Cl₂N₄
Molecular Weight205.01 g/mol
AppearanceLight yellow to yellow to orange powder or crystals
Melting Point225 to 231 °C
SolubilitySoluble in many organic solvents
StabilityStable under recommended storage conditions

Safety Profile: 3-Amino-5,6-dichloropyrazine-2-carbonitrile is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Transformations and Mechanistic Rationale

The reactivity of 3-Amino-5,6-dichloropyrazine-2-carbonitrile is dominated by the interplay of its functional groups. The amino group can act as a nucleophile or a directing group, while the chloro substituents are susceptible to nucleophilic aromatic substitution (SNAr). The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Scaffolds

The chlorine atoms on the pyrazine ring are activated towards SNAr by the electron-withdrawing nitrile group. This reactivity is a cornerstone for introducing diverse side chains, a common strategy in the design of kinase inhibitors.

Workflow for SNAr Reaction:

sn_ar_workflow reagents 3-Amino-5,6-dichloropyrazine- 2-carbonitrile + Nucleophile (R-NH2) reaction Reaction at Elevated Temperature (e.g., 80-120 °C) reagents->reaction solvent Solvent System (e.g., n-BuOH, DMF, Dioxane) solvent->reaction base Base (e.g., DIPEA, K2CO3) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Monosubstituted or Disubstituted Product purification->product

Caption: General workflow for SNAr reactions.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq) in an appropriate solvent (e.g., n-butanol, DMF, or dioxane) to a concentration of 0.1-0.5 M.

  • Addition of Nucleophile and Base: Add the desired amine nucleophile (1.0-1.2 eq for monosubstitution, >2.0 eq for disubstitution) to the solution. Follow with the addition of a suitable base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq). The choice of base is critical; an organic base like DIPEA is often used to scavenge the HCl byproduct without introducing competing nucleophiles.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., hydrochloride salt of the base) has formed, it can be removed by filtration. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure substituted product.

Expert Insight: The regioselectivity of the SNAr reaction can often be controlled by temperature and the nature of the nucleophile. Less reactive nucleophiles or lower temperatures may favor monosubstitution.

Protocol 2: Synthesis of Fused Heterocycles for Antiviral Applications

The vicinal amino and nitrile groups on the pyrazine ring are perfectly positioned to undergo cyclization reactions, forming fused heterocyclic systems. This strategy has been famously employed in the synthesis of compounds related to Favipiravir, an antiviral agent.

Conceptual Pathway for Heterocycle Formation:

cyclization_pathway start 3-Amino-5,6-dichloropyrazine- 2-carbonitrile hydrolysis Nitrile Hydrolysis (Acid or Base) start->hydrolysis amide 3-Amino-5,6-dichloropyrazine- 2-carboxamide hydrolysis->amide cyclization Intramolecular Cyclization amide->cyclization fused_ring Fused Pyrazinone Scaffold cyclization->fused_ring

Caption: Formation of fused pyrazinone systems.

Detailed Step-by-Step Protocol (Illustrative Example: Nitrile Hydrolysis):

  • Reaction Setup: To a solution of 3-Amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq) in a suitable solvent like a mixture of acetic acid and water, add a strong acid such as concentrated sulfuric acid.

  • Heating and Monitoring: Heat the mixture under reflux and monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the corresponding carboxamide.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 3-amino-5,6-dichloropyrazine-2-carboxamide.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure amide, which is a key intermediate for further cyclization reactions.

Applications in Drug Discovery: Case Studies

The versatility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile is best illustrated through its application in the synthesis of bioactive molecules.

  • Kinase Inhibitors: This scaffold is frequently utilized in the development of ATP-competitive kinase inhibitors. The pyrazine core can mimic the adenine region of ATP, while substituents introduced via SNAr can target specific residues in the kinase active site, thereby conferring selectivity.

  • Antiviral Agents: The synthesis of pyrazine-based nucleoside analogs and other heterocyclic systems derived from this starting material has yielded potent antiviral compounds. The ability to readily form fused ring systems is particularly advantageous in this context.

Conclusion and Future Outlook

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the controlled and predictable synthesis of complex molecular architectures. A deep understanding of its chemical properties and the rationale behind the synthetic protocols are essential for leveraging its full potential in the design and discovery of novel therapeutic agents. As the demand for targeted therapies continues to grow, the strategic application of such privileged scaffolds will undoubtedly remain a key driver of innovation in drug development.

References

Method

Application Notes and Protocols: 3-Amino-5,6-dichloropyrazine-2-carbonitrile as a Versatile Chemical Intermediate

Abstract This technical guide provides an in-depth exploration of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a pivotal chemical intermediate in modern synthetic and medicinal chemistry. The pyrazine core is a well-esta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a pivotal chemical intermediate in modern synthetic and medicinal chemistry. The pyrazine core is a well-established pharmacophore present in numerous FDA-approved drugs, and this highly functionalized derivative serves as a versatile scaffold for constructing complex molecules.[1][2][3] This document details the compound's properties, safe handling procedures, and its core application in nucleophilic aromatic substitution (SNAr) reactions. We provide field-proven, step-by-step protocols for the synthesis of advanced intermediates, explain the causality behind experimental choices, and offer insights into reaction monitoring and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Introduction and Physicochemical Profile

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group, a nitrile moiety, and two chlorine atoms. This unique arrangement of functional groups imparts significant reactivity and makes it a valuable precursor for a diverse range of downstream products. The electron-withdrawing nature of the pyrazine nitrogens and the cyano group strongly activates the C5 and C6 positions, rendering the chlorine atoms susceptible to nucleophilic displacement. This predictable reactivity is the cornerstone of its utility in constructing libraries of novel compounds for drug discovery, particularly in the development of kinase inhibitors and antiviral agents.[4]

Table 1: Physicochemical Properties of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

PropertyValueSource
Molecular Formula C₅H₂Cl₂N₄[5]
Molecular Weight 189.00 g/mol Calculated
Appearance Off-white to yellow solid (typical)General Observation
Purity ≥98% (typical commercial grade)[5]
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols.General Chemical Knowledge

Safety, Handling, and Storage

As with any halogenated and nitrogen-containing heterocyclic compound, proper safety protocols are mandatory. While comprehensive toxicological data for this specific molecule is not thoroughly established, data from structurally similar compounds such as 3-amino-6-chloropyrazine-2-carbonitrile and 3,6-dichloropyrazine-2-carbonitrile suggest that it should be handled as a hazardous substance.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 3-amino-5,6-dichloropyrazine-2-carbonitrile lies in its role as an electrophilic substrate for SNAr reactions. The two chlorine atoms can be sequentially or simultaneously displaced by a wide variety of nucleophiles, including amines, thiols, and alcohols. This allows for the systematic introduction of molecular diversity.

The reactivity of the two chlorine atoms may differ based on the electronic and steric environment, potentially allowing for regioselective monosubstitution under carefully controlled conditions (e.g., lower temperatures, use of a bulky nucleophile).

SNAr_Mechanism sub 3-Amino-5,6-dichloropyrazine- 2-carbonitrile meisenheimer Meisenheimer Complex (Intermediate) sub->meisenheimer + Nu-H nuc Nucleophile (Nu-H) prod Substituted Product meisenheimer->prod - Cl⁻ hcl - HCl base Base base->meisenheimer Assists

Figure 1: Generalized SNAr reaction pathway on the pyrazine core.

Experimental Protocols

The following protocols are representative examples of how 3-amino-5,6-dichloropyrazine-2-carbonitrile can be utilized in a laboratory setting.

Protocol 1: Synthesis of a 5-Amino-6-(benzylamino)pyrazine Derivative

This protocol details the regioselective monosubstitution of one chlorine atom with a primary amine. This type of reaction is fundamental in building scaffolds for kinase inhibitors.[4] The choice of a non-nucleophilic base, like diisopropylethylamine (DIPEA), is crucial to prevent competition with the primary amine nucleophile while still scavenging the HCl byproduct.

protocol_workflow start Setup & Reagents dissolve Dissolve Pyrazine & Amine in Solvent (e.g., DMF) start->dissolve add_base Add Base (DIPEA) Dropwise at 0°C dissolve->add_base react Heat Reaction (e.g., 80-100°C) add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Water & EtOAc) monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Figure 2: Experimental workflow for the synthesis of an aminopyrazine derivative.

A. Materials & Equipment

  • 3-Amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq)

  • Benzylamine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Hexanes

  • Brine, Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • TLC plates (silica gel), column chromatography setup

B. Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Reagent Addition: Add benzylamine (1.1 eq) to the solution. Cool the flask to 0°C using an ice bath.

  • Base Addition: Slowly add DIPEA (1.5 eq) dropwise to the stirred mixture. The causality here is to neutralize the HCl formed during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The combined organic layers are then washed with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-5-(benzylamino)-6-chloropyrazine-2-carbonitrile.

Protocol 2: Halogen Exchange (Halex) Reaction for Monofluorination

The substitution of chlorine with fluorine is a critical transformation in medicinal chemistry, as the introduction of fluorine can significantly modulate a drug's metabolic stability and binding affinity. This protocol is adapted from procedures used in the synthesis of Favipiravir precursors.[9][10][11]

A. Materials & Equipment

  • 3-Amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq)

  • Potassium Fluoride (spray-dried, 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

B. Step-by-Step Methodology

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, combine 3-amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq) and spray-dried potassium fluoride (2.0 eq). The use of spray-dried KF is critical as its high surface area enhances reactivity; anhydrous conditions are essential to prevent the formation of less reactive hydrates.

  • Solvent Addition: Add anhydrous DMSO and begin vigorous stirring.

  • Reaction: Heat the suspension to 90-120°C. The precise temperature is a critical parameter that may need optimization to favor monosubstitution over disubstitution.

  • Monitoring: Carefully monitor the reaction by GC-MS or LC-MS to track the formation of the monofluorinated product and any potential difluorinated byproduct.

  • Work-up: After cooling, cautiously pour the reaction mixture into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous phase with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product is then purified via column chromatography or recrystallization to isolate the desired 3-amino-6-chloro-5-fluoropyrazine-2-carbonitrile.

Data Interpretation

Successful synthesis of the target compounds can be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data for a Hypothetical Product (from Protocol 1)

AnalysisExpected ObservationRationale
¹H NMR Disappearance of a pyrazine aromatic proton (if present on starting material). Appearance of new signals corresponding to the benzyl group (aromatic protons ~7.2-7.4 ppm, CH₂ protons ~4.5 ppm). A broad singlet for the NH proton.Confirms the incorporation of the benzylamino moiety.
¹³C NMR Appearance of new carbon signals for the benzyl group. Shifts in the pyrazine ring carbon signals, particularly at the site of substitution.Provides structural confirmation of the carbon skeleton.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₂H₉ClN₆).Confirms the molecular weight of the synthesized compound.
IR Spectroscopy Persistence of the C≡N stretch (~2220-2240 cm⁻¹). Appearance of a secondary amine N-H stretch (~3300-3500 cm⁻¹).Confirms the retention of the nitrile and the addition of the amine.

Conclusion

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a high-value, versatile chemical intermediate with significant applications in drug discovery and development. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient synthesis of diverse molecular scaffolds. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this powerful building block into their synthetic strategies, paving the way for the discovery of novel therapeutic agents.

References

  • Titova, Y., et al. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Gorshkov, V., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Molecules. Retrieved from [Link]

  • Gorshkov, V., et al. (2020). Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • (2015). Synthesis of favipiravir. Journal of International Pharmaceutical Research, (6), 220-224. Retrieved from [Link]

  • (n.d.). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Google Patents.
  • (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Retrieved from [Link]

  • (n.d.). 3-Amino-6-chloropyrazine-2-carbonitrile. PubChem. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. Retrieved from [Link]

  • (n.d.). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile. Google Patents.
  • Rigby, J. M., et al. (n.d.). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. University of East Anglia Research Portal. Retrieved from [Link]

  • Kos, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry The pyrazine ring system is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics and clinical candidates.[1][2][3...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

The pyrazine ring system is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics and clinical candidates.[1][2][3] Its unique electronic properties and capacity for diverse functionalization make it a "privileged structure" for engaging with a wide array of biological targets.[4][5] Among the vast family of pyrazine-based building blocks, 3-Amino-5,6-dichloropyrazine-2-carbonitrile stands out as a particularly valuable and versatile starting material.

This guide provides an in-depth exploration of the reactivity of 3-Amino-5,6-dichloropyrazine-2-carbonitrile with common nucleophiles. The electron-deficient nature of the pyrazine ring, significantly enhanced by the strong electron-withdrawing effects of the C2-carbonitrile and the two chloro substituents, renders the C5 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7] We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols for substitution with amine and thiol nucleophiles, and discuss the critical aspect of regioselectivity that governs product formation.

Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The SNAr reaction is the primary pathway for the functionalization of this scaffold. While traditionally viewed as a two-step process, recent evidence suggests that some SNAr reactions may proceed through a concerted mechanism.[8]

  • Stepwise Mechanism (Addition-Elimination): The most commonly accepted pathway involves the initial attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom. This forms a discrete, non-aromatic, negatively charged intermediate known as a Meisenheimer complex.[9] The aromaticity of the pyrazine ring is temporarily broken. In the second, typically rapid step, the leaving group (chloride ion) is expelled, restoring the aromatic system and yielding the substituted product.

  • Regioselectivity: In 3-Amino-5,6-dichloropyrazine-2-carbonitrile, the two chlorine atoms at the C5 and C6 positions are electronically distinct. The regioselectivity of the first nucleophilic attack is dictated by the combined electronic effects of the substituents on the ring.

    • The cyano group at C2 is a powerful electron-withdrawing group, which strongly activates the para-position (C5) for nucleophilic attack.

    • The amino group at C3 is an electron-donating group, which would tend to direct attack away from its adjacent positions.

    • Consequently, nucleophilic attack occurs preferentially at the C5 position . This principle is supported by studies on similarly substituted dichloropyrazines, where an electron-withdrawing group directs the incoming nucleophile to the 5-position.[10]

The following diagram illustrates the preferential SNAr reaction at the C5 position via a Meisenheimer intermediate.

Sources

Method

Application Notes & Protocols: Strategic Use of 3-Amino-5,6-dichloropyrazine-2-carbonitrile in Modern Synthetic Chemistry

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the experimental utilization of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. We move beyond si...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the experimental utilization of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. We move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for reaction design, and detailed, field-tested protocols that ensure reproducibility and success.

Introduction: A Privileged Scaffold in Drug Discovery

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its pyrazine core is a well-established pharmacophore present in numerous biologically active molecules.[1] The unique arrangement of an amino group (electron-donating), a nitrile group (electron-withdrawing), and two reactive chlorine atoms makes it a versatile building block for constructing complex molecular architectures.

Notably, derivatives of dichloropyrazine carbonitrile are critical intermediates in the synthesis of important antiviral agents, including Favipiravir.[2][3] This underscores the compound's relevance and the need for robust, well-understood experimental protocols for its modification. This guide will focus primarily on its most valuable transformation: the Nucleophilic Aromatic Substitution (SNAr) reaction.

Physicochemical Properties and Critical Safety Protocols

A thorough understanding of the reagent's properties and hazards is a prerequisite for any successful and safe experimentation.

Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₂Cl₂N₄Chemrio[4]
Molecular Weight 189.01 g/mol -
Appearance Off-white to yellow solid-
CAS Number 874303-39-0-

Note: Data for the specific 5,6-dichloro isomer is sparse; some properties are inferred from closely related analogs like 3-Amino-6-chloropyrazine-2-carbonitrile.

Safety & Handling: A Non-Negotiable Priority

Substituted pyrazines, especially those containing nitrile and halogen functionalities, must be handled with care. While a specific Safety Data Sheet (SDS) for the 5,6-dichloro isomer is not widely available, data from analogous compounds such as 3,6-Dichloropyrazine-2-carbonitrile and other aminopyrazines suggest the following precautions are mandatory.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and splash-proof safety goggles.

  • Handling: Handle the solid compound in a well-ventilated fume hood to avoid inhalation of dust.[7] Avoid all personal contact, including skin and eye contact.[6][7]

  • Fire Safety: While not highly flammable, related compounds can emit toxic fumes (nitrogen oxides, carbon oxides, hydrogen chloride) upon combustion. Use appropriate fire extinguishers for the surrounding environment.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains.

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary utility of 3-Amino-5,6-dichloropyrazine-2-carbonitrile stems from its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This deficiency is powerfully amplified by the electron-withdrawing nitrile (-CN) group at the C2 position. This electronic landscape makes the chlorinated positions (C5 and C6) highly electrophilic and ripe for attack by nucleophiles.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

SNAr_Mechanism Start Pyrazine-Cl + Nu⁻ TS1 Step 1 (Addition) Start->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Slow (Rate-Determining) TS2 Step 2 (Elimination) Meisenheimer->TS2 Product Pyrazine-Nu + Cl⁻ TS2->Product Fast

Caption: Generalized mechanism for the SNAr reaction.

Regioselectivity: The Decisive Factor

With two chlorine atoms at the C5 and C6 positions, the key question is: which one is more reactive? The directing effects of the substituents on the ring govern the outcome.

  • Electron-Withdrawing Group (EWG) Effect: The nitrile group at C2 strongly activates the entire ring but will have a more pronounced effect on the C5 position through resonance and inductive effects.

  • Electron-Donating Group (EDG) Effect: The amino group at C3 deactivates the ring towards nucleophilic attack but directs substitution preferentially to the C5 position. Studies on related 3,5-dichloropyrazines show that EWGs at the C2 position direct nucleophilic attack to the 5-position.[8][9][10][11]

Detailed Experimental Protocol: Regioselective Alkoxylation at C5

This protocol provides a representative procedure for the SNAr reaction of 3-Amino-5,6-dichloropyrazine-2-carbonitrile with sodium methoxide to yield 3-amino-6-chloro-5-methoxypyrazine-2-carbonitrile.

Materials and Reagents
ReagentCAS No.M.W.PurityNotes
3-Amino-5,6-dichloropyrazine-2-carbonitrile874303-39-0189.01≥97%Starting Material
Sodium Methoxide (NaOMe)124-41-454.02≥95%Nucleophile
Tetrahydrofuran (THF)109-99-972.11AnhydrousReaction Solvent
Saturated aq. NH₄Cl---Quenching Agent
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction Solvent
Brine---Washing Agent
Anhydrous MgSO₄ or Na₂SO₄---Drying Agent
Experimental Workflow Diagram

protocol_workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep1 Dry glassware (oven or flame-dry) prep2 Assemble flask, condenser, and N₂ inlet prep1->prep2 prep3 Charge flask with starting material and solvent prep2->prep3 react1 Cool reaction mixture to 0 °C (ice bath) prep3->react1 react2 Slowly add nucleophile (Sodium Methoxide) react1->react2 react3 Warm to room temp. and stir for 2-4 h react2->react3 react4 Monitor by TLC (e.g., 30% EtOAc/Hex) react3->react4 workup1 Quench with sat. aq. NH₄Cl react4->workup1 Upon completion workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Wash combined organics with Brine workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate workup3->workup4 purify1 Purify crude product via column chromatography workup4->purify1 purify2 Characterize pure product (NMR, MS, IR) purify1->purify2

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq., e.g., 1.89 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous THF (50 mL) via syringe. Stir the mixture to dissolve the starting material. The solution may be a pale yellow suspension or solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Nucleophile Addition: Carefully add sodium methoxide (1.1 eq., e.g., 0.59 g, 11.0 mmol) portion-wise over 5 minutes. Causality Note: Slow addition is crucial to control any potential exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Self-Validation Note: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of 30% ethyl acetate in hexanes. The product spot should be more polar than the starting material.

  • Quenching: Once the starting material is consumed (as indicated by TLC), cool the flask again to 0 °C and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL). This removes residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 3-amino-6-chloro-5-methoxypyrazine-2-carbonitrile. Characterize the compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12]

Application in Complex Synthesis: The Road to Favipiravir

The selective functionalization of dichloropyrazine intermediates is a key strategy in the synthesis of the antiviral drug Favipiravir. While 3-Amino-5,6-dichloropyrazine-2-carbonitrile is not the direct precursor, the chemistry is highly analogous. Syntheses often start from materials like 3,6-dichloropyrazine-2-carbonitrile and involve a sequence of SNAr reactions (fluorination, hydroxylation) and nitrile hydrolysis.[2][3][13]

Favipiravir_Synthesis Start Dichloropyrazine Carbonitrile Intermediate Step1 SₙAr Reaction 1 (e.g., Fluorination) Start->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 SₙAr Reaction 2 (e.g., Hydroxylation) Intermediate->Step2 Precursor Hydroxylated Precursor Step2->Precursor Step3 Nitrile Hydrolysis Precursor->Step3 Favipiravir Favipiravir (Final Product) Step3->Favipiravir

Caption: Simplified synthetic logic toward Favipiravir.

This demonstrates how the SNAr protocol described above is not merely an academic exercise but a foundational technique for accessing biologically critical molecules. Mastering the selective substitution of one chlorine atom is the enabling step for subsequent chemical modifications.

References

  • D. E. Guild, et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. [Link]

  • D. E. Guild, et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. American Chemical Society. [Link]

  • A. D. Prokop, et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly. [Link]

  • D. E. Guild, et al. (2013). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar. [Link]

  • D. E. Guild, et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Q. Guo, et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. [Link]

  • Google Patents (2020). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Q. Guo, et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Sciencemadness.org. [Link]

  • WPRIM (2015). Synthesis of favipiravir. Journal of International Pharmaceutical Research. [Link]

  • Google Patents (2021). WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof.

Sources

Application

Large-Scale Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile: An Application Note and Protocol

< < Abstract This comprehensive guide details a robust and scalable methodology for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a critical intermediate in the production of various pharmacologically act...

Author: BenchChem Technical Support Team. Date: January 2026

< <

Abstract

This comprehensive guide details a robust and scalable methodology for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a critical intermediate in the production of various pharmacologically active compounds. The protocol emphasizes a multi-step synthetic route commencing from diaminomaleonitrile (DAMN), focusing on process safety, optimization of reaction conditions for large-scale production, and rigorous analytical characterization of the final product. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Significance

3-Amino-5,6-dichloropyrazine-2-carbonitrile serves as a key building block in the synthesis of a range of therapeutic agents. The pyrazine core is a prevalent scaffold in numerous FDA-approved drugs, and its derivatives have demonstrated a wide array of biological activities, including antiviral and anticancer properties.[1][2][3] Specifically, this dichlorinated aminopyrazine carbonitrile is a precursor to compounds that are investigated as kinase inhibitors, which are pivotal in oncology research.[4][5]

The development of a scalable, cost-effective, and safe synthesis is paramount for advancing drug discovery programs that rely on this intermediate. This application note addresses the challenges associated with large-scale production, providing a detailed, validated protocol that ensures high purity and yield.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy involves the construction of the pyrazine ring through the condensation of diaminomaleonitrile (DAMN) with a suitable 1,2-dicarbonyl compound, followed by chlorination. This approach is advantageous for large-scale synthesis due to the availability of starting materials and the generally high-yielding nature of the condensation step.[4][6]

G Target 3-Amino-5,6-dichloropyrazine-2-carbonitrile Intermediate1 3-Aminopyrazine-2-carbonitrile Target->Intermediate1 Dichlorination ChlorinatingAgent Chlorinating Agent (e.g., NCS) Target->ChlorinatingAgent StartingMaterial1 Diaminomaleonitrile (DAMN) Intermediate1->StartingMaterial1 Condensation StartingMaterial2 Glyoxal derivative Intermediate1->StartingMaterial2 Condensation

Caption: Retrosynthetic approach for 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Detailed Synthetic Protocol

This protocol is designed for a multi-kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated controlled environment by personnel trained in handling hazardous chemicals.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
Diaminomaleonitrile (DAMN)1187-42-4108.09 g/mol >98%Commercial
Glyoxal (40% in water)107-22-258.04 g/mol 40% aq. soln.Commercial
N-Chlorosuccinimide (NCS)128-09-6133.53 g/mol >98%Commercial
Acetic Acid (Glacial)64-19-760.05 g/mol 99.7%Commercial
Dichloromethane (DCM)75-09-284.93 g/mol AnhydrousCommercial
Sodium Bicarbonate144-55-884.01 g/mol ACS GradeCommercial
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol ACS GradeCommercial
Step-by-Step Procedure

G cluster_0 Step 1: Synthesis of 3-Aminopyrazine-2-carbonitrile cluster_1 Step 2: Dichlorination A Charge Reactor with DAMN and Ethanol B Add Glyoxal and Acetic Acid A->B C Reflux for 4-6 hours B->C D Cool and Isolate Product C->D E Suspend Intermediate in DCM D->E F Portion-wise addition of NCS E->F G Stir at Room Temperature F->G H Aqueous Work-up and Purification G->H

Caption: Workflow for the two-step synthesis.

Step 1: Synthesis of 3-Aminopyrazine-2-carbonitrile

  • Reactor Setup: In a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge diaminomaleonitrile (DAMN) (2.0 kg, 18.5 mol) and ethanol (20 L).

  • Reagent Addition: To the stirred suspension, add a 40% aqueous solution of glyoxal (2.68 kg, 18.5 mol) followed by glacial acetic acid (100 mL) as a catalyst.[4]

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Upon completion, cool the reaction mixture to 0-5 °C. The product will precipitate. Collect the solid by filtration, wash with cold ethanol (2 x 2 L), and dry under vacuum at 50 °C to a constant weight. The expected yield is 1.8 - 2.0 kg of 3-aminopyrazine-2-carbonitrile as a yellow to brown solid.[7]

Step 2: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

  • Reactor Setup: In a 100 L glass-lined reactor, suspend the 3-aminopyrazine-2-carbonitrile (1.8 kg, 14.9 mol) from the previous step in anhydrous dichloromethane (DCM) (40 L).

  • Chlorination: Cool the suspension to 0-5 °C in an ice-water bath. Add N-chlorosuccinimide (NCS) (4.18 kg, 31.3 mol, 2.1 equivalents) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A more accessible and selective three-step route from 2-aminopyrazine has also been developed to avoid harsh conditions.[8]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Work-up: Cool the reaction mixture to 10 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (20 L). Separate the organic layer.

  • Purification: Wash the organic layer with water (2 x 15 L) and brine (15 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to afford 3-Amino-5,6-dichloropyrazine-2-carbonitrile as a purified crystalline solid. The expected yield is 2.2 - 2.5 kg.

Safety and Hazard Analysis

A thorough risk assessment is mandatory before commencing any large-scale synthesis.

Compound/ReagentHazard ClassKey RisksHandling Precautions
Diaminomaleonitrile (DAMN) ToxicToxic if swallowed, in contact with skin, or if inhaled.[7][9] May be metabolized to cyanide.[9][10]Wear suitable protective clothing, gloves, and eye/face protection.[10] Use in a well-ventilated area.[9] Have a cyanide antidote kit readily available.[9]
N-Chlorosuccinimide (NCS) Oxidizer, CorrosiveStrong oxidizer, causes severe skin burns and eye damage.Handle in a fume hood. Avoid contact with combustible materials. Wear appropriate PPE.
Dichloromethane (DCM) Carcinogen (suspected)Harmful if swallowed, causes skin and eye irritation.Use in a closed system or with local exhaust ventilation. Avoid inhalation of vapors.
Cyanogen Chloride Highly Toxic GasCan be formed as a byproduct. Extremely toxic by inhalation.[11][12][13][14]All operations involving cyanides and chlorinating agents must be conducted in a well-ventilated area with continuous monitoring for toxic gases.[15]

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

  • Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[9]

  • Ingestion: If conscious, rinse mouth and drink 2-4 cups of milk or water.[9][10]

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

TechniqueParameterSpecification
HPLC Purity≥98.5%
¹H NMR Chemical Shift, IntegrationConforms to structure
¹³C NMR Chemical ShiftConforms to structure
Mass Spectrometry Molecular Ion Peak[M+H]⁺, [M-H]⁻
Melting Point RangeTo be established for pure compound
FT-IR Characteristic AbsorptionsC≡N, N-H, C-Cl stretches

Conclusion

The protocol described provides a reliable and scalable pathway for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. By adhering to the detailed steps and safety precautions, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity, thereby facilitating the advancement of drug discovery and development projects.

References

  • Vertex AI Search. (n.d.). Diaminomaleonitrile(1187-42-4)MSDS Melting Point Boiling Density Storage Transport. Retrieved January 14, 2026.
  • Xie, Y., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diaminomaleonitrile, 98%. Retrieved January 14, 2026.
  • Guidechem. (n.d.). Diaminomaleonitrile 1187-42-4 wiki. Retrieved January 14, 2026.
  • National Center for Biotechnology Information. (n.d.). Diaminomaleonitrile. PubChem. Retrieved January 14, 2026.
  • Titova, Y. A., & Gribkova, O. A. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry, 90(11), 2269-2283.
  • Li, J., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(60), 38165-38172.
  • Wang, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(52), 33835-33841.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Diaminomaleonitrile | 1187-42-4. Retrieved January 14, 2026.
  • RSC Publishing. (2022).
  • BenchChem. (n.d.). Custom Synthesis of Pyrazine Derivatives: Meeting Your Specific Chemical Needs. Retrieved January 14, 2026.
  • ResearchGate. (2019). (PDF) The complete synthesis of favipiravir from 2-aminopyrazine. Retrieved January 14, 2026.
  • Florida Department of Health. (n.d.). Chemicals. Retrieved January 14, 2026.
  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(17), 5344-5348.
  • Google Patents. (n.d.). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Retrieved January 14, 2026.
  • BenchChem. (n.d.). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. Retrieved January 14, 2026.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Retrieved January 14, 2026.
  • Centers for Disease Control and Prevention. (n.d.). Cyanogen chloride (CK): Systemic Agent | NIOSH. Retrieved January 14, 2026.
  • Inchem.org. (n.d.). ICSC 1053 - CYANOGEN CHLORIDE. Retrieved January 14, 2026.
  • ResearchGate. (2014). (PDF) Cyanogen Chloride. Retrieved January 14, 2026.
  • Google Patents. (n.d.). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile. Retrieved January 14, 2026.
  • Wikipedia. (n.d.). Cyanogen chloride. Retrieved January 14, 2026.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof. Retrieved January 14, 2026.
  • Chemrio. (n.d.). 3-amino-5,6-dichloropyrazine-2-carbonitrile. Retrieved January 14, 2026.
  • BenchChem. (n.d.).
  • Rigby, J. M., et al. (2021). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Tetrahedron Letters, 79, 153258.
  • CymitQuimica. (n.d.). 3-Aminopyrazine-2-carbonitrile. Retrieved January 14, 2026.
  • Clinivex. (n.d.). CAS 25911-65-3 | 3-Aminopyrazine-2-carbonitrile Supplier. Retrieved January 14, 2026.
  • ChemicalBook. (n.d.). 3-AMINOPYRAZINE-2-CARBONITRILE synthesis. Retrieved January 14, 2026.
  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(22), 15096-15115.
  • Coburn, M. D., et al. (2007). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
  • PrepChem.com. (n.d.). Synthesis of B. 3-Amino-5,6-dichloropyrazinaldehyde. Retrieved January 14, 2026.

Sources

Method

analytical methods for 3-Amino-5,6-dichloropyrazine-2-carbonitrile

An In-Depth Guide to the Analytical Characterization of 3-Amino-5,6-dichloropyrazine-2-carbonitrile Abstract This comprehensive application note provides a detailed framework of analytical methodologies for the character...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Abstract

This comprehensive application note provides a detailed framework of analytical methodologies for the characterization of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, validated techniques for identity, purity, and structural confirmation. We delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Analytical Control

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a substituted aminopyrazine derivative. The pyrazine ring system is a critical pharmacophore present in numerous biologically active molecules and FDA-approved drugs.[1][2] As a versatile chemical building block, the purity and structural integrity of this compound are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[3]

Robust analytical methods are not merely procedural; they are the foundation of quality assurance.[4] They provide the documented evidence that the material consistently meets its intended specifications. This guide establishes a multi-faceted analytical approach, ensuring that each method validates the others, leading to an unambiguous characterization of the molecule.

Physicochemical Properties
PropertyValueSource
IUPAC Name 3-amino-5,6-dichloropyrazine-2-carbonitrileN/A
Molecular Formula C₅H₂Cl₂N₄[5]
Molecular Weight 189.01 g/mol N/A
CAS Number 312307-53-2N/A
Appearance Expected to be a solid (e.g., pale yellow crystals)[2]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are central to determining the purity of 3-Amino-5,6-dichloropyrazine-2-carbonitrile and quantifying any potential impurities. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of non-volatile, thermally stable compounds like our target molecule. A reversed-phase method is optimal, leveraging the compound's moderate polarity for effective separation from both more polar and less polar impurities.

Causality of Method Design:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for a wide range of organic molecules.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to elute a spectrum of compounds with varying polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • pH Modifier: An acidic modifier like phosphoric acid is added to the aqueous phase to suppress the ionization of the amino group (pKa of aminopyrazines is typically low). This ensures a single, sharp, and reproducible peak shape by preventing analyte-silanol interactions.[6]

  • Detector: A UV detector is chosen due to the presence of the chromophoric pyrazine ring system. A photodiode array (PDA) detector is highly recommended to assess peak purity and select the optimal wavelength for quantification.

Protocol 2.1: HPLC Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Sonicate if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 150 mm x 4.6 mm, 2.7 µm particle size
    Mobile Phase A Water with 0.1% Phosphoric Acid
    Mobile Phase B Acetonitrile
    Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
    Flow Rate 1.0 mL/min
    Column Temperature 40 °C[6]
    Injection Volume 5 µL

    | Detection | PDA Detector, 210-400 nm. Monitor at 254 nm for quantification. |

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Analysis & Interpretation: Inject the sample solution. The purity is typically calculated using the area percent method. The main peak should be well-resolved from any impurity peaks. Peak purity can be confirmed using the PDA spectral analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Sonicate Sonicate Dissolve->Sonicate Inject Inject into HPLC Sonicate->Inject Separate Separation on C18 Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Purity Calculate % Purity Integrate->Purity Report Generate Report Purity->Report

Caption: Integrated workflow for analytical characterization.

Validation of the Primary Analytical Method (HPLC)

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. [4][7]For the HPLC method (Protocol 2.1), validation should be performed according to International Council for Harmonisation (ICH) guidelines. [8] dot

Validation_Pyramid Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Range LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Range->Accuracy Accuracy->Precision Precision->LOD LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). [8][9]This is demonstrated by showing that the main peak is well-resolved from all other peaks and by performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the calibration curve should have a correlation coefficient (r²) ≥ 0.999. [6]* Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. For an impurity method, this would typically be from the reporting limit to 120% of the specification limit. [9]* Accuracy: The closeness of test results to the true value. This is assessed by spiking the sample with known amounts of impurities and calculating the percent recovery (typically 98.0% to 102.0%). [6]* Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval. [8] * Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. LOQ is particularly important for impurity analysis. [6]* Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.

Conclusion

The analytical characterization of 3-Amino-5,6-dichloropyrazine-2-carbonitrile requires a multi-technique approach to ensure unambiguous identification, purity assessment, and structural confirmation. The cornerstone of quality control is a validated reversed-phase HPLC method, which provides reliable data on purity and impurity profiles. This is authoritatively supported by spectroscopic techniques, including LC-MS for molecular weight confirmation, NMR for definitive structural elucidation, and FTIR for functional group identification. By implementing the detailed protocols and validation principles outlined in this guide, researchers and drug development professionals can ensure the consistent quality and integrity of this critical pharmaceutical intermediate.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
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  • 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and...
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  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH.
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  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research.
  • FTIR spectrum of the 1020 cm À1 band of pyrazine along with the best fit.
  • An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. BenchChem.
  • An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile. BenchChem.
  • Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms.
  • An improved synthesis of 2,3-diamino-5,6-dichloropyrazine. Thieme Connect.
  • 3-amino-5,6-dichloropyrazine-2-carbonitrile. Chemrio.
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  • 3-amino-5,6-dichloropyrazine-2-carbonitrile Products. Chemrio.
  • Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Deriv
  • N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. NIH.
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Wiley Online Library.
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  • 5-Amino-6-chloropyrazine-2,3-dicarbonitrile. Sigma-Aldrich.
  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological M
  • HPLC Methods for analysis of 3-Aminopyridine.
  • Shimadzu Analysis Guidebook. Shimadzu.
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Application

Application Notes &amp; Protocols: The Strategic Use of 3-Amino-5,6-dichloropyrazine-2-carbonitrile in Agrochemical Synthesis

Abstract The pyrazine scaffold is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and versatile chemical functionality.[1][2] This technical guide provides an in-depth explora...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and versatile chemical functionality.[1][2] This technical guide provides an in-depth exploration of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a highly functionalized pyrazine derivative, as a strategic building block for the synthesis of novel herbicides and fungicides. We move beyond simple procedural lists to explain the chemical rationale behind protocol choices, offering researchers and development professionals a comprehensive guide to unlocking the synthetic potential of this versatile intermediate. The document details key chemical transformations, provides validated, step-by-step protocols, and illustrates a synthetic strategy toward a hypothetical herbicide target.

Physicochemical Properties and Safety Profile

A thorough understanding of a starting material's properties is fundamental to successful process development. 3-Amino-5,6-dichloropyrazine-2-carbonitrile is a solid material with the following key characteristics.

PropertyValueSource
CAS Number 14340-28-4[3]
Molecular Formula C₅H₂Cl₂N₄[4]
Molecular Weight 189.00 g/mol [4]
Appearance Pale yellow solid[3]
Purity ≥98%[4]
Storage Store in a dry, dark, and ventilated place[3]

Safety & Handling: As with any chlorinated heterocyclic compound, appropriate personal protective equipment (PPE) should be used. This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5] Avoid inhalation of dust and direct contact with skin and eyes. Refer to the material safety data sheet (MSDS) for complete handling and emergency procedures.[6]

Synthetic Potential: A Guide to Key Transformations

The power of 3-Amino-5,6-dichloropyrazine-2-carbonitrile lies in its three distinct functional groups: a nucleophilic amino group, two electrophilic chloro-substituted carbon centers, and a versatile nitrile group. The differential reactivity of these sites allows for a controlled, stepwise elaboration of the core scaffold to build complex molecular architectures.

G cluster_main 3-Amino-5,6-dichloropyrazine-2-carbonitrile cluster_reactions Key Synthetic Transformations cluster_products Potential Modifications main C₅H₂Cl₂N₄ Core amino Amino Group (C3) (Nucleophilic Site) main->amino Reactivity Site 1 chloro Chloro Groups (C5, C6) (Electrophilic Sites) main->chloro Reactivity Site 2 nitrile Nitrile Group (C2) (Versatile Handle) main->nitrile Reactivity Site 3 p_amino N-Alkylation N-Arylation Acylation amino->p_amino Derivatization p_chloro SNAr (O, S, N) Cross-Coupling (C-C) chloro->p_chloro Derivatization p_nitrile Hydrolysis (Amide, Acid) Reduction (Amine) Cyclization nitrile->p_nitrile Derivatization

Caption: Reactivity map of 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Reactions at the C5 and C6 Chloro-Positions

The electron-withdrawing nature of the pyrazine ring and the nitrile group activates the C-Cl bonds towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This is the primary route for introducing significant molecular diversity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

  • Causality: This reaction is fundamental in modern chemistry for creating C(sp²)-C(sp²) bonds, allowing the introduction of aryl or heteroaryl moieties. These groups are critical for tuning the biological activity and physicochemical properties of the final agrochemical, often by interacting with specific pockets in the target enzyme. A protocol adapted from related pyrazine systems is provided.[7]

  • Methodology:

    • To a microwave-safe vial, add 3-Amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq.).

    • Evacuate and backfill the vial with argon or nitrogen three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

    • Seal the vial and heat in a microwave reactor to 120 °C for 45 minutes.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Trustworthiness: This protocol is self-validating. The progress can be monitored by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product's identity should be confirmed by ¹H NMR and mass spectrometry. Selective mono-arylation can often be achieved by controlling stoichiometry and temperature.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Thiolates

  • Causality: The introduction of thioether linkages is a common strategy in agrochemical design. The sulfur atom can act as a hydrogen bond acceptor and its oxidation state can be modulated in vivo, influencing the compound's metabolic profile.

  • Methodology:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the desired thiol (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir for 20 minutes until gas evolution ceases.

    • Add a solution of 3-Amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Carefully quench the reaction by pouring it into ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Trustworthiness: The reaction's endpoint is easily determined by analytical methods. The formation of the C-S bond results in a significant shift in the product's retention factor (Rf) compared to the starting material.

Reactions at the C3-Amino Group

The amino group serves as a key handle for modification, typically after the more labile chloro groups have been functionalized.

Protocol 3: N-Acylation to Form Amides

  • Causality: The amide bond is a stable and prevalent functional group in biologically active molecules. Acylation of the amino group can introduce new binding interactions with the target protein, significantly impacting efficacy.

  • Methodology:

    • Dissolve the 3-amino-5-aryl-6-chloropyrazine-2-carbonitrile substrate (from Protocol 1) (1.0 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere.

    • Add pyridine (1.5 eq.) and cool the solution to 0 °C.

    • Add the desired acyl chloride (1.2 eq.) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by recrystallization or flash column chromatography.

  • Trustworthiness: The complete consumption of the starting amine can be verified by TLC (staining with ninhydrin can be helpful). The formation of the amide product is confirmed by spectroscopic analysis, noting the appearance of a new carbonyl signal in the ¹³C NMR and IR spectra.

Case Study: Workflow for a Hypothetical PPO-Inhibiting Herbicide

Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a major class of agrochemicals.[8][9] They disrupt the chlorophyll biosynthesis pathway in weeds, leading to rapid cell death.[10] We can devise a synthetic workflow using our starting material to construct a molecule containing the key pharmacophoric elements of a PPO inhibitor, such as a substituted pyrazole or triazole ring system. This demonstrates how the previously described protocols can be combined in a logical sequence.

G A Start: 3-Amino-5,6-dichloro pyrazine-2-carbonitrile B Intermediate 1: 3-Amino-5-chloro-6- (aryl)pyrazine-2-carbonitrile A->B Protocol 1: Suzuki Coupling (Arylboronic Acid, Pd Cat.) C Intermediate 2: 3-Amino-5-(alkylthio)-6- (aryl)pyrazine-2-carbonitrile B->C Protocol 2: SNAr (Thiolate, Base) D Target Molecule: N-Acylated Pyrazine Thioether C->D Protocol 3: N-Acylation (Acyl Chloride, Base)

Caption: Workflow for a hypothetical PPO-inhibiting herbicide.

This multi-step synthesis showcases a rational approach to building molecular complexity:

  • Step 1 (Suzuki Coupling): The first step installs a necessary aryl group at the C6 position, a common feature in many herbicides for establishing hydrophobic interactions in the target's active site.

  • Step 2 (SNAr): The remaining chlorine at C5 is displaced by a nucleophilic thiol, introducing a thioether moiety.

  • Step 3 (Acylation): The final step modifies the C3 amino group, adding an acyl group that can serve as a crucial hydrogen bonding element or further tune the electronic properties of the molecule.

This strategic sequence allows for the creation of a diverse library of compounds by simply changing the building blocks (arylboronic acid, thiol, acyl chloride) used in each validated step, enabling efficient structure-activity relationship (SAR) studies.

References

  • Google Patents. (2015). CN105001221A - Synthetic method of pyraclonil.
  • Google Patents. (2014). CN103664939A - Synthesis method of pyraclonil.
  • Regulations.gov. (2021). Pyraclonil: New Chemical Drinking Water Exposure Assessment for Use on Rice in California. Retrieved from [Link]

  • Becerra-Alvarez, A., et al. (2023). An Evaluation of Novel Herbicides Pyraclonil and Metribuzin in California Rice (Oryza sativa). eScholarship, University of California. Retrieved from [Link]

  • Google Patents. (2014). CN104255749A - Herbicide composition containing pyraclonil and benzobicylon.
  • Google Patents. (n.d.). CA3156083A1 - Heteroaryl-substituted pyrazine derivatives as pesticides.
  • Becerra-Alvarez, A., et al. (2023). Weed control and water‐seeded rice response to pyraclonil applied at different timings and in herbicide combinations. ResearchGate. Retrieved from [Link]

  • Google Patents. (1970). US3501472A - Pyrazine pesticides and their preparation.
  • PubChem. (n.d.). 3-Amino-6-chloropyrazine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • IntechOpen. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Retrieved from [Link]

  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Jilin haofei import and export trade Co.,Ltd. (n.d.). 3-amino-5,6-dichloropyrazine-2-carbonitrile cas no.14340-28-4. Retrieved from [Link]

  • Stratech. (n.d.). 3-Amino-5,6-dichloropyrazine-2-carbonitrile, 98% Purity (GC HPLC), C5H2Cl2N4, 100 mg. Retrieved from [Link]

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Method

Application Notes and Protocols for 3-Amino-5,6-dichloropyrazine-2-carbonitrile in Material Science

Introduction: A Versatile Heterocyclic Building Block for Advanced Materials 3-Amino-5,6-dichloropyrazine-2-carbonitrile is a highly functionalized heterocyclic compound poised for significant applications in material sc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block for Advanced Materials

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a highly functionalized heterocyclic compound poised for significant applications in material science. Its pyrazine core, substituted with an amino group, a nitrile group, and two chlorine atoms, offers a unique combination of reactive sites. This molecular architecture makes it an ideal precursor for a new generation of functional organic materials, including high-performance polymers, fluorescent dyes, and potentially metal-organic frameworks. The electron-withdrawing nature of the pyrazine ring, enhanced by the cyano and chloro substituents, suggests that materials derived from this building block could exhibit valuable electronic and photophysical properties.

While traditionally explored in the realm of medicinal chemistry as a scaffold for kinase inhibitors, the inherent chemical functionalities of 3-amino-5,6-dichloropyrazine-2-carbonitrile open up a largely unexplored landscape for material scientists.[1][2][3][4] This guide provides a comprehensive overview of its potential applications, supported by detailed experimental protocols for the synthesis and characterization of novel materials derived from this versatile compound.

Physicochemical Properties of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

A thorough understanding of the starting material's properties is crucial for designing synthetic routes and predicting the characteristics of the resulting materials.

PropertyValueSource
CAS Number 14340-28-4[5]
Molecular Formula C₅H₂Cl₂N₄[6]
Molecular Weight 189.01 g/mol N/A
Appearance Typically a solid[5]
Purity ≥99% (commercially available)[5]
Storage Store in a dry, dark, and ventilated place[5]

PART 1: Application in the Synthesis of N-Type Conjugated Polymers

The development of high-performance n-type (electron-transporting) organic semiconductors is essential for advancing organic electronics, including organic thermoelectrics (OTEs) and organic field-effect transistors (OFETs).[7] The electron-deficient nature of the pyrazine ring, particularly when functionalized with cyano groups, makes it an excellent building block for such materials.[7] 3-Amino-5,6-dichloropyrazine-2-carbonitrile can serve as a key monomer in the synthesis of novel acceptor-acceptor (A-A) type conjugated polymers. The chlorine atoms provide reactive sites for cross-coupling reactions, such as Suzuki or Stille coupling, enabling polymerization with other aromatic monomers.

Scientific Rationale

The incorporation of the 3-amino-5,6-dichloropyrazine-2-carbonitrile unit into a polymer backbone is expected to:

  • Lower the LUMO Energy Level: The strong electron-withdrawing capacity of the dichloropyrazine-carbonitrile system will lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the resulting polymer, facilitating efficient electron injection and transport.

  • Enhance Intermolecular Interactions: The presence of nitrogen atoms and the cyano group can promote π-π stacking and other non-covalent interactions between polymer chains, which is crucial for efficient charge transport in the solid state.

  • Provide Sites for Post-Polymerization Modification: The amino group offers a handle for further functionalization of the polymer to fine-tune its solubility, processability, and electronic properties.

Experimental Workflow: Synthesis of a Novel Poly(pyrazine-alt-thiophene) Copolymer

This protocol describes a hypothetical synthesis of a copolymer using 3-amino-5,6-dichloropyrazine-2-carbonitrile and a thiophene-based comonomer via a Suzuki polycondensation reaction.

G cluster_0 PART 1: Polymer Synthesis Workflow start Start: 3-Amino-5,6-dichloropyrazine-2-carbonitrile + Thiophene Comonomer reaction Suzuki Polycondensation - Pd(PPh₃)₄ Catalyst - Toluene/Water (2-phase system) - Na₂CO₃ (base) start->reaction 1. Reactants & Catalyst workup Reaction Workup - Phenylboronic Acid (end-capping) - Precipitation in Methanol reaction->workup 2. Quenching & Isolation purification Purification - Soxhlet Extraction (Methanol, Acetone, Hexane) - Elution with Chloroform workup->purification 3. Removal of Impurities polymer Final Product: Poly(3-aminopyrazine-2-carbonitrile-alt-thiophene) purification->polymer 4. Pure Polymer

Caption: Workflow for the synthesis of a novel conjugated polymer.

Protocol 1.1: Suzuki Polycondensation

Materials:

  • 3-Amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq)

  • 2,5-bis(trimethylstannyl)thiophene (1.0 eq) or Thiophene-2,5-diboronic acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene, anhydrous

  • Water, degassed

  • Methanol

  • Phenylboronic acid (for end-capping)

  • Soxhlet extraction apparatus

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 3-amino-5,6-dichloropyrazine-2-carbonitrile, the thiophene comonomer, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen at least three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene via cannula, followed by a degassed aqueous solution of the carbonate base.

  • Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring for 48-72 hours under the inert atmosphere. Monitor the reaction progress by observing the increase in viscosity of the solution.

  • End-Capping: To ensure stable polymer chains, add a small amount of phenylboronic acid to the reaction mixture and stir for an additional 4 hours. This step replaces the reactive chloro- or boronic acid end groups with stable phenyl groups.

  • Precipitation and Collection: Cool the reaction mixture to room temperature and pour it slowly into a large volume of methanol with stirring. The polymer will precipitate.

  • Filtration: Collect the precipitated polymer by filtration, washing with copious amounts of water and methanol to remove residual salts and catalyst.

  • Purification: Dry the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane sequentially to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or another suitable solvent.

  • Final Product: Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under vacuum to yield the final product.

PART 2: Precursor for Novel Fluorescent Materials

Pyrazine derivatives, especially those with both amino and cyano groups, have been identified as promising fluorescent substances.[8][9] The inherent electronic structure of the pyrazine ring can lead to interesting photophysical properties, including strong fluorescence. 3-Amino-5,6-dichloropyrazine-2-carbonitrile can serve as a core structure for creating novel dyes and pigments. The chloro-substituents are particularly useful as they can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) in a controlled manner, allowing for the synthesis of a library of derivatives with tunable emission wavelengths.

Scientific Rationale

The functional groups on the 3-amino-5,6-dichloropyrazine-2-carbonitrile core allow for strategic modifications to tailor its photophysical properties:

  • Intramolecular Charge Transfer (ICT): The amino group acts as an electron donor, while the pyrazine ring and cyano group act as electron acceptors. This donor-acceptor structure can lead to strong intramolecular charge transfer upon photoexcitation, which is a key mechanism for fluorescence.

  • Tuning Emission Wavelength: By replacing the chlorine atoms with different functional groups through nucleophilic aromatic substitution (SNAr), the electronic properties of the molecule can be systematically altered. Electron-donating substituents are expected to cause a red-shift (longer wavelength) in the emission, while electron-withdrawing groups may cause a blue-shift (shorter wavelength).

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

G cluster_1 PART 2: Fluorescent Dye Synthesis start_mol 3-Amino-5,6-dichloropyrazine-2-carbonitrile reagents Nucleophile (R-NH₂, R-SH, R-OH) + Base (e.g., K₂CO₃, Et₃N) + Solvent (e.g., DMF, DMSO) reaction_cond Heating (e.g., 80-120 °C) start_mol->reaction_cond 1. Combine & Heat workup_purify Workup & Purification - Aqueous Quench - Extraction - Column Chromatography reaction_cond->workup_purify 2. Isolate & Purify product_lib Library of Fluorescent Derivatives - Varied Emission Properties workup_purify->product_lib 3. Characterize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Welcome to the technical support center for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented here is synthesized from established principles in heterocyclic chemistry and analogous reactions, providing a robust framework for your experimental design.

I. Overview of Synthetic Strategies

The synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile can be approached through several strategic routes. The optimal choice will depend on the availability of starting materials, scalability requirements, and the specific challenges encountered in your laboratory. This guide will focus on two primary, plausible pathways:

  • Route A: Dichlorination of a 3-aminopyrazine-2-carbonitrile precursor.

  • Route B: Selective amination of a trichloropyrazine precursor.

Below, we delve into the specifics of each route, offering detailed protocols, troubleshooting guides, and frequently asked questions.

II. Route A: Dichlorination of 3-Aminopyrazine-2-carbonitrile

This approach begins with the readily available or synthesized 3-aminopyrazine-2-carbonitrile and introduces the two chlorine atoms in a subsequent step.

Experimental Workflow

Route A Workflow start Start with 3-Aminopyrazine-2-carbonitrile chlorination Dichlorination with N-Chlorosuccinimide (NCS) start->chlorination Acetonitrile, 50-70°C workup Aqueous Work-up & Extraction chlorination->workup Quench with Na2S2O3 purification Purification by Recrystallization or Column Chromatography workup->purification e.g., Ethyl Acetate/Hexanes product 3-Amino-5,6-dichloropyrazine- 2-carbonitrile purification->product

Caption: Workflow for the dichlorination of 3-aminopyrazine-2-carbonitrile.

Detailed Protocol

Materials:

  • 3-Aminopyrazine-2-carbonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (aqueous)

  • Ethyl acetate

  • Hexanes

  • Brine

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-aminopyrazine-2-carbonitrile (1.0 eq.) in anhydrous acetonitrile.

  • Slowly add N-chlorosuccinimide (2.2 eq.) portion-wise to the stirred solution. Caution: The reaction can be exothermic.

  • Heat the reaction mixture to 50-70°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Troubleshooting Guide & FAQs (Route A)
Problem/Question Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield Incomplete reaction; Degradation of starting material or product; Mechanical losses during work-up.Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC/LC-MS to ensure full conversion without significant byproduct formation. Prolonged heating can lead to degradation. Control Addition of NCS: Add NCS in portions to manage the exotherm and prevent localized overheating. Ensure Anhydrous Conditions: Moisture can react with NCS and affect its reactivity. Use anhydrous solvent and a dry reaction setup.
Multiple Products Observed by TLC/LC-MS Over-chlorination (trichlorinated species); Incomplete chlorination (monochlorinated species); Ring-opening or other side reactions.Stoichiometry of NCS: Carefully control the stoichiometry of NCS. Start with a slightly lower equivalent (e.g., 2.1 eq.) and titrate up if necessary based on reaction monitoring. Temperature Control: Lowering the reaction temperature may improve selectivity and reduce the formation of over-chlorinated byproducts.[1] Purification Strategy: A gradient column chromatography may be necessary to separate the desired dichlorinated product from mono- and trichlorinated impurities.
Product is Difficult to Purify Product co-elutes with impurities; Product is highly polar and streaks on silica gel.Recrystallization: Attempt recrystallization from various solvent systems. This can be a highly effective method for removing closely related impurities. Alternative Chromatography: Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography if silica gel proves ineffective. Solvent System Additives: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the chromatography eluent can sometimes improve the peak shape of polar compounds.
Why is NCS used as the chlorinating agent? N-Chlorosuccinimide is a mild and selective chlorinating agent for electron-rich aromatic systems.[1] It is generally safer and easier to handle than chlorine gas.The succinimide byproduct is also typically easy to remove during the aqueous work-up.

III. Route B: Selective Amination of a Trichloropyrazine Precursor

This strategy involves the synthesis of a trichloropyrazine intermediate, followed by a regioselective nucleophilic aromatic substitution (SNAr) with an ammonia source.

Reaction Pathway

Route B Pathway start Start with 3,5,6-Trichloropyrazine- 2-carbonitrile amination Selective Amination with Aqueous Ammonia start->amination DMSO or other polar aprotic solvent workup Aqueous Work-up & Product Precipitation amination->workup Pour into water purification Purification by Washing/Recrystallization workup->purification Wash with cold water product 3-Amino-5,6-dichloropyrazine- 2-carbonitrile purification->product

Caption: Synthetic pathway for the selective amination of a trichloropyrazine precursor.

Detailed Protocol

Materials:

  • 3,5,6-Trichloropyrazine-2-carbonitrile (precursor, may require separate synthesis)

  • Aqueous ammonia (e.g., 28-30%)

  • Dimethyl sulfoxide (DMSO)

  • Cold water

Procedure:

  • In a suitable reaction vessel, dissolve 3,5,6-trichloropyrazine-2-carbonitrile (1.0 eq.) in DMSO.

  • With vigorous stirring, add aqueous ammonia (excess, e.g., 5-10 eq.) to the solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the filter cake thoroughly with cold water to remove excess ammonia and DMSO.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Troubleshooting Guide & FAQs (Route B)
Problem/Question Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield Incomplete reaction; Formation of di-aminated byproducts; Hydrolysis of the nitrile group.Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally effective for SNAr reactions.[2] Temperature Control: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50°C) may be required for complete conversion. However, higher temperatures can increase the risk of side reactions. Control of Ammonia Concentration: Using a moderate excess of ammonia can drive the reaction to completion without excessive byproduct formation.
Mixture of Aminated Products Lack of regioselectivity; Over-reaction leading to di- or tri-amination.Reaction Temperature: Lowering the reaction temperature can enhance the regioselectivity of the amination. The different chlorine positions on the pyrazine ring will have varying reactivity towards nucleophilic attack. Slow Addition of Ammonia: Adding the ammonia solution slowly to the dissolved trichloropyrazine can help to control the reaction and minimize over-amination.
Product Contaminated with Starting Material Incomplete reaction.Increase Reaction Time: Allow the reaction to stir for a longer period. Gentle Heating: As mentioned, a slight increase in temperature can help drive the reaction to completion.
Is it possible to hydrolyze the nitrile group under these conditions? Yes, prolonged exposure to aqueous ammonia, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to an amide.It is important to monitor the reaction and work it up promptly once the starting material has been consumed to minimize this side reaction.

IV. Quantitative Data Summary

Reaction Type Substrate Reagent(s) Typical Yield Range Reference
Dichlorination2-AminopyrazineN-Chlorosuccinimide (NCS)41% (for 2,3-diamino-5,6-dichloropyrazine)[1]
Amination (SNAr)ChloropyrazinesVarious aminesModerate to Excellent[2]
Pyrazine SynthesisDiaminomaleonitrile & Carbonyls-Good to Moderate[3]

V. References

  • Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

  • An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. University of East Anglia. Available at: [Link]

  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. Available at: [Link]

  • New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. ResearchGate. Available at: [Link]

  • Method for preparing 3,6-dichloropyrazine-2-carbonitrile. Google Patents. Available at:

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. National Institutes of Health. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Welcome to the technical support center for 3-Amino-5,6-dichloropyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purificat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5,6-dichloropyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to Purification Challenges

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a highly functionalized heterocyclic compound, making it a valuable building block in medicinal chemistry. However, its purification can be challenging due to its unique chemical properties. Key difficulties arise from:

  • Potential for Impurity Co-crystallization: Structurally similar impurities can co-crystallize with the desired product, making separation by simple recrystallization difficult.

  • Thermal Sensitivity: Like many highly substituted pyrazines, this molecule may exhibit limited thermal stability, posing challenges for purification methods that require heating.[1]

  • Reactivity of Functional Groups: The amino and cyano groups, along with the activated pyrazine ring, can be susceptible to degradation under certain conditions, such as extreme pH or in the presence of reactive solvents.[2]

  • Process-Related Impurities: The synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile can introduce a variety of impurities, including starting materials, reagents, and byproducts from side reactions.

This guide will provide a structured approach to overcoming these challenges, ensuring you obtain a high-purity product suitable for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Issue 1: Low Purity After Initial Crystallization

Symptom: The isolated solid after initial crystallization shows significant impurities by HPLC or NMR analysis.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may have either too high or too low of a solvating power, leading to poor discrimination between the product and impurities.

    • Actionable Advice: Conduct a systematic solvent screening. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For aminopyrazines, consider solvent systems like ethanol, acetonitrile, or mixtures such as ethyl acetate/hexanes.[3] A two-solvent system can also be effective, where the compound is dissolved in a "good" solvent and a "bad" solvent is added to induce crystallization.[4]

  • Co-eluting Impurities: The impurities may have very similar polarity and solubility profiles to the product.

    • Actionable Advice: If recrystallization is ineffective, column chromatography is the next logical step. A systematic approach to solvent system selection using Thin Layer Chromatography (TLC) is crucial to achieve good separation.[5]

  • Presence of Isomeric Impurities: The synthesis may have produced isomeric byproducts that are difficult to separate.

    • Actionable Advice: High-performance liquid chromatography (HPLC) can often resolve isomers that are inseparable by standard column chromatography. Consider preparative HPLC for high-purity small-scale batches. For larger scales, optimizing the reaction conditions to minimize isomer formation is a more practical approach.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude 3-Amino-5,6-dichloropyrazine-2-carbonitrile in a minimal amount of a hot "good" solvent (e.g., acetone, ethyl acetate).

  • While the solution is still hot, add a "bad" solvent (e.g., hexanes, heptane) dropwise until the solution becomes faintly cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.[4]

Issue 2: Product Degradation During Purification

Symptom: The appearance of new, unexpected peaks in the analytical chromatogram after purification, often accompanied by a color change.

Potential Causes & Solutions:

  • Thermal Degradation: Prolonged heating during recrystallization or solvent removal can lead to decomposition. Pyrazine derivatives can be susceptible to thermal degradation.[1]

    • Actionable Advice: Use the lowest effective temperature for recrystallization. Employ rotary evaporation under reduced pressure to remove solvents at a lower temperature. If the compound is particularly sensitive, consider room temperature purification techniques like solvent-antisolvent precipitation or chromatography.

  • Hydrolysis: The nitrile or chloro groups may be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. The hydrolysis of nitriles is a known transformation.[4]

    • Actionable Advice: Ensure all solvents are anhydrous. If aqueous workups are necessary, perform them quickly and at low temperatures. Neutralize any acidic or basic residues before concentrating the solution.

  • Oxidation: The electron-rich aminopyrazine ring can be prone to oxidation, especially when exposed to air and light for extended periods.[6]

    • Actionable Advice: Store the compound under an inert atmosphere (e.g., nitrogen or argon).[7] Use degassed solvents for purification. Protect the compound from light by using amber glassware or by covering flasks with aluminum foil.[7]

Workflow for Investigating Degradation

start Degradation Observed check_temp Review Purification Temperature start->check_temp check_ph Analyze pH of Solutions start->check_ph check_exposure Assess Air/Light Exposure start->check_exposure lower_temp Lower Temperature / Use Vacuum check_temp->lower_temp neutralize Neutralize Solutions check_ph->neutralize inert_atm Use Inert Atmosphere / Protect from Light check_exposure->inert_atm re_analyze Re-analyze Purity lower_temp->re_analyze neutralize->re_analyze inert_atm->re_analyze

Caption: Decision tree for troubleshooting product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Amino-5,6-dichloropyrazine-2-carbonitrile?

A1: The impurities will largely depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as diaminomaleonitrile or the dichlorinating agent.[8][9]

  • Isomeric Byproducts: For instance, other dichlorinated pyrazine isomers if the chlorination step is not regioselective.

  • Hydrolysis Products: Where the nitrile group is converted to an amide or carboxylic acid.

  • Oligomeric Byproducts: Particularly if high concentrations were used during the synthesis.[10]

  • Residual Solvents and Reagents: Including solvents used in the reaction and workup, and any catalysts.

Q2: What is the best way to assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate the main component from trace impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major impurities.[12][13]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can be used in conjunction with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to identify impurities.[5]

  • Elemental Analysis: Confirms the elemental composition of the purified compound.

Purity Assessment Techniques

TechniqueInformation Provided
HPLC Quantitative purity, detection of trace impurities.[11]
NMR Structural confirmation, identification of major impurities.[12][13]
GC-MS/LC-MS Molecular weight confirmation, identification of volatile and non-volatile impurities.[5]
Elemental Analysis Confirmation of elemental composition.

Q3: Can I use column chromatography to purify this compound? What conditions are recommended?

A3: Yes, column chromatography is a very effective method for purifying 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A good starting point would be a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol can be used.[14]

  • TLC Monitoring: Before running the column, it is crucial to develop a suitable solvent system using TLC to ensure good separation between your product and any impurities. The ideal Rf value for your product on the TLC plate should be between 0.2 and 0.4.

Workflow for Column Chromatography

TLC Develop Solvent System with TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Obtain Pure Product Evaporate->Final

Caption: Step-by-step workflow for purification by column chromatography.

Q4: How should I store the purified 3-Amino-5,6-dichloropyrazine-2-carbonitrile to prevent degradation?

A4: To ensure the long-term stability of your purified compound, it is recommended to:

  • Store in a tightly sealed container: To prevent exposure to air and moisture.

  • Protect from light: Use an amber-colored vial or store it in a dark place.[7]

  • Store at low temperatures: Refrigeration or freezing is recommended.

  • Store under an inert atmosphere: For maximum stability, especially for long-term storage, consider storing under nitrogen or argon.[7]

By following the guidance in this technical support center, you will be better equipped to tackle the purification challenges of 3-Amino-5,6-dichloropyrazine-2-carbonitrile and obtain a high-quality product for your research and development needs.

References

  • Aminopyrazine | C4H5N3 | CID 78747 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved January 14, 2026, from [Link]

  • Purification of Amino-Pyrazoles : r/OrganicChemistry. (2022, May 2). Retrieved January 14, 2026, from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved January 14, 2026, from [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D−A−D Series Compounds - PubMed. (2018, October 22). Retrieved January 14, 2026, from [Link]

  • Diaminomaleonitrile - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Welcome to the technical support guide for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate common challenges, optimize reaction conditions, and ensure the highest purity of the final product.

Overview of Synthetic Strategy

The most common laboratory-scale synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile involves a selective nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a trichloropyrazine precursor, where one chlorine atom is selectively displaced by an amino group. The electron-deficient nature of the pyrazine ring facilitates this reaction, but also opens the door to several potential side reactions if not carefully controlled.

Synthesis_Overview cluster_reagents A 2,3,5-Trichloropyrazine B 3-Amino-5,6-dichloropyrazine-2-carbonitrile A->B Selective Amination (S_N_Ar) C Ammonia Source (e.g., aq. NH₃, NH₃ in dioxane)

Caption: High-level overview of the primary synthetic route.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My final yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common problem that can stem from several factors, from incomplete reactions to product degradation.

Possible Cause 1: Incomplete Reaction The reaction may not have reached completion. The SNAr reaction rate is highly dependent on temperature and concentration.

  • Troubleshooting:

    • Reaction Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. A persistent starting material spot/peak indicates an incomplete reaction.

    • Temperature Control: Gradually increase the reaction temperature. For instance, if running at 60 °C, consider increasing to 70-80 °C. However, be cautious as higher temperatures can promote side reactions (see Q2).

    • Reaction Time: Extend the reaction time. If monitoring shows a slow conversion, allowing the reaction to stir for a longer duration (e.g., 12-24 hours) may be necessary.

Possible Cause 2: Product Degradation The product itself, or intermediates, may be unstable under the reaction conditions. Prolonged exposure to high temperatures or strongly basic/acidic conditions can be detrimental.

  • Troubleshooting:

    • Temperature Optimization: Find the "sweet spot" for temperature that allows for a reasonable reaction rate without significant degradation. An optimal temperature is often the lowest one that achieves full conversion within a practical timeframe.

    • Work-up Procedure: Ensure the work-up is performed promptly after the reaction is complete. Do not let the crude reaction mixture sit for extended periods, especially at elevated temperatures.

Possible Cause 3: Competing Side Reactions The most significant contributor to low yield is often the formation of undesired byproducts that consume the starting material. See the next question for a detailed breakdown.

Q2: I'm observing significant impurities in my crude product via LC-MS/NMR. What are these byproducts?

Several side reactions can occur during the amination of a dichloropyrazine precursor. Identifying them is the first step to mitigation.

Side Reaction A: Di-substitution (Over-amination) The most common byproduct is the di-amino species, 3,5-Diamino-6-chloropyrazine-2-carbonitrile . This occurs when a second molecule of ammonia displaces the chlorine atom at the C5 position. The pyrazine ring is highly activated towards nucleophilic attack, and forcing conditions can easily lead to this second substitution.[1]

  • Identification: Look for a mass peak corresponding to [M+H]⁺ of approximately 184.6 g/mol . In the ¹H NMR, you may see a distinct set of aromatic signals for this more symmetrical compound.

  • Mitigation Strategy:

    • Stoichiometry Control: Use a controlled amount of the ammonia source. A slight excess is needed to drive the reaction, but a large excess will favor di-substitution. Start with 1.5-2.0 equivalents and optimize from there.

    • Temperature Management: This side reaction is often more prevalent at higher temperatures. Running the reaction at the lowest possible temperature that still affords a reasonable rate is crucial.

    • Controlled Addition: Add the ammonia source slowly or portion-wise to maintain a low instantaneous concentration, which can disfavor the second reaction.

Side_Reaction_A Start 3-Amino-5,6-dichloropyrazine- 2-carbonitrile (Desired Product) Impurity 3,5-Diamino-6-chloropyrazine- 2-carbonitrile (Byproduct) Start->Impurity Second S_N_Ar Conditions Excess NH₃ High Temperature Conditions->Impurity

Caption: Formation of the di-amino byproduct via over-amination.

Side Reaction B: Hydrolysis of the Nitrile Group If water is present in the reaction, especially under elevated temperatures or if the pH shifts significantly, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or even a carboxylic acid (-COOH).[2][3][4]

  • Identification: Look for mass peaks corresponding to the amide ([M+H]⁺ ≈ 217.0 g/mol ) or the carboxylic acid ([M+H]⁺ ≈ 218.0 g/mol ). IR spectroscopy can also be useful, showing a characteristic C=O stretch for the amide or acid.

  • Mitigation Strategy:

    • Anhydrous Conditions: Use dry solvents (e.g., anhydrous dioxane, THF, or DMF). If using aqueous ammonia, be mindful that the presence of water is inherent.

    • Temperature Control: Hydrolysis rates increase significantly with temperature.

    • pH Neutralization: During work-up, neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions for prolonged periods.

Table 1: Common Impurities and Identification

Impurity NameStructureMolecular Weight ( g/mol )Common m/z [M+H]⁺Identification Notes
Starting Material 3-Amino-5,6-dichloropyrazine-2-carbonitrile199.01200.0Compare with a standard via TLC/LC-MS.
Di-amino Byproduct 3,5-Diamino-6-chloropyrazine-2-carbonitrile183.59184.6Higher polarity than the product on TLC.
Amide Hydrolysis Product 3-Amino-5,6-dichloropyrazine-2-carboxamide217.02218.0Presence of C=O stretch in IR spectrum.
Q3: I'm struggling with the purification of the final product. What is the recommended protocol?

Purification can be challenging due to the similar polarities of the desired product and the di-amino byproduct.

Method 1: Recrystallization (Preferred for >85% crude purity) Recrystallization is effective if the primary impurity is unreacted starting material or minor byproducts with different solubility profiles.

  • Recommended Solvents: A solvent system of Ethanol/Water or Isopropanol/Water often works well. Dissolve the crude material in the minimum amount of hot alcohol and slowly add hot water until turbidity persists. Allow to cool slowly.

  • Troubleshooting: If the product "oils out," you may have added too much anti-solvent (water) or the crude material is too impure. Try using a larger volume of the primary solvent or pre-purify with a silica plug first.

Method 2: Flash Column Chromatography This is necessary when the crude product is a complex mixture, especially with a significant amount of the di-amino byproduct.

  • Recommended Eluent System: A gradient of Ethyl Acetate in Hexane or Dichloromethane is typically effective. Start with a low polarity (e.g., 10% EtOAc in Hexane) and gradually increase the polarity. The desired product should elute before the more polar di-amino byproduct.

  • Troubleshooting:

    • Tailing: The amino and pyrazine nitrogens can interact strongly with silica gel, causing tailing. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can mitigate this by neutralizing acidic sites on the silica.

    • Co-elution: If co-elution is a major issue, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography if available.

Validated Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

This protocol is based on the selective amination of methyl 3-amino-5,6-dichloropyrazinoate, a related and documented procedure, adapted for the carbonitrile analogue.[5]

Materials:

  • 2,3,5-trichloropyrazine- (or a suitable precursor)

  • Ammonia in Dioxane (4.0 M solution) or Aqueous Ammonia (28-30%)

  • 1,4-Dioxane (anhydrous)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a pressure-tolerant sealed vessel, dissolve the starting dichloropyrazine precursor (1.0 eq) in anhydrous 1,4-dioxane.

  • Add the ammonia source (1.5-2.0 eq) to the solution. If using aqueous ammonia, the reaction will be biphasic.

  • Seal the vessel and heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (30% Ethyl Acetate in Hexane) or LC-MS every 2-4 hours. The reaction is typically complete in 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with cold water and a small amount of cold ethanol. This solid is often the desired product in high purity.

  • If no precipitate forms, transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography as described in Q3.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 30% Ethyl Acetate in Hexane

  • Visualization: UV light (254 nm). The pyrazine ring is UV active.

  • Expected Rf values:

    • Starting Material (Trichloropyrazine): ~0.8-0.9

    • Product (Monosubstituted): ~0.5-0.6

    • Di-amino Byproduct: ~0.2-0.3

References

  • Optimisation for the hydration of the pyrazine-2-carbonitrile. ResearchGate. [Link]

  • Continuous Flow Hydration of Pyrazine#2#carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses. [Link]

  • Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine. Chemistry Stack Exchange. [Link]

Sources

Optimization

optimizing reaction conditions for 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Technical Support Center: 3-Amino-5,6-dichloropyrazine-2-carbonitrile Welcome to the technical support center for 3-Amino-5,6-dichloropyrazine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Welcome to the technical support center for 3-Amino-5,6-dichloropyrazine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for optimizing its synthesis. We will address common challenges encountered during experimental work, moving from frequently asked questions to in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Q1: What is a reliable starting point for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile?

A common and logical approach is the selective chlorination of a more accessible precursor, such as 3-Aminopyrazine-2-carbonitrile. The primary challenge in this route is achieving selective dichlorination at the 5- and 6-positions without promoting side reactions. Literature on related pyrazine systems highlights that chlorination reactions can require harsh conditions and may suffer from a lack of selectivity, making careful optimization critical.[1]

Q2: My reaction yield is consistently low. What are the initial parameters I should investigate?

Low yield is a frequent issue stemming from several potential factors. Begin by systematically evaluating the following:

  • Reagent Purity and Stoichiometry: Ensure the starting materials are pure and that the molar ratios, particularly of the chlorinating agent, are precise.

  • Anhydrous Conditions: Pyrazine chemistry, especially involving reactive intermediates, can be sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature Control: The reaction temperature can dramatically influence both the rate of reaction and the formation of byproducts. A temperature screening is often the most crucial first step in optimization.[2]

Q3: My TLC analysis shows multiple spots, indicating significant byproduct formation. What are the likely side reactions?

The presence of multiple byproducts often points to one of the following issues:

  • Over-chlorination: Addition of more than two chlorine atoms to the pyrazine ring.

  • Incomplete Chlorination: Formation of mono-chlorinated intermediates (e.g., 3-Amino-5-chloro- or 3-Amino-6-chloropyrazine-2-carbonitrile).

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis to a carboxamide or carboxylic acid, especially if the reaction is run under harsh acidic or basic conditions or if the workup involves prolonged exposure to water.

  • Degradation: Highly activated aromatic systems can be prone to degradation under excessively high temperatures or prolonged reaction times.

Q4: How should I purify the final product effectively?

Purification typically involves two main stages:

  • Aqueous Work-up: After quenching the reaction, an extraction is performed. Be mindful that aminopyrazines can sometimes lead to emulsions.

  • Chromatography/Recrystallization: Flash column chromatography on silica gel is a standard method for removing closely related impurities.[3][4] A gradient elution, for instance with ethyl acetate in hexanes, is often effective.[4] Alternatively, recrystallization from a suitable solvent system like acetonitrile or ethanol can yield highly pure material.[3][5]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific experimental failures.

Problem 1: Low Yield Due to Incomplete Conversion

Your reaction stalls, leaving a significant amount of starting material unreacted even after extended periods.

Causality Analysis: Incomplete conversion is fundamentally an issue of insufficient reactivity. This can be traced back to the activation energy of the reaction not being overcome, or the reagents themselves being less potent than required.

Troubleshooting Protocol:

  • Re-evaluate the Chlorinating Agent: The choice of chlorinating agent is paramount.

    • N-Chlorosuccinimide (NCS): This is often a good first choice. It is a solid, easy to handle, and generally more selective than gaseous chlorine, reducing the risk of over-chlorination.[1]

    • Sulfuryl Chloride (SO₂Cl₂): A stronger chlorinating agent that may be effective if NCS fails. However, it can be less selective.[5]

    • Action: If using NCS, consider switching to SO₂Cl₂ or vice versa. Always start with a 1:2 molar ratio of starting material to chlorinating agent and adjust as needed.

  • Systematic Temperature Screening:

    • Rationale: Chlorination of heteroaromatics is highly temperature-dependent. Too low, and the reaction rate is negligible; too high, and byproduct formation dominates.

    • Action: Set up small-scale parallel reactions at different temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C). Monitor each by TLC or LC-MS to identify the temperature that provides the best balance of conversion and cleanliness.[2]

  • Solvent Optimization:

    • Rationale: The solvent influences the solubility of reagents and can stabilize transition states, directly impacting reaction efficiency.

    • Action: Screen a range of anhydrous solvents with varying polarities. Common choices for chlorination include Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Acetonitrile, and Chloroform. A study on a related pyranopyrazole synthesis showed that moving from non-polar to polar solvents dramatically increased yield.[2]

Proposed Synthetic Pathway Diagram

G cluster_0 Proposed Synthesis SM 3-Aminopyrazine-2-carbonitrile (Starting Material) Reagents + 2.x eq. Chlorinating Agent (e.g., NCS or SO2Cl2) Solvent (e.g., Acetonitrile) ΔT (0-80 °C) SM->Reagents Product 3-Amino-5,6-dichloropyrazine-2-carbonitrile (Target Product) Reagents->Product

Caption: Proposed chlorination route to the target compound.

Problem 2: Poor Selectivity and Formation of Multiple Byproducts

The reaction proceeds, but results in a complex mixture of mono-chlorinated, di-chlorinated (desired), and potentially tri-chlorinated products.

Causality Analysis: Poor selectivity is a classic problem in electrophilic aromatic substitution on an activated ring. The amino group strongly activates the pyrazine ring, making it susceptible to multiple chlorinations if conditions are not precisely controlled.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition Rate:

    • Rationale: The concentration of the electrophile (chlorinating agent) at any given moment is critical. Adding the agent all at once can create localized high concentrations, leading to over-reaction.

    • Action: Add the chlorinating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low, steady concentration of the electrophile, favoring the desired dichlorination. Cool the reaction to 0 °C during the addition to further moderate reactivity.

  • Strict Anhydrous Conditions:

    • Rationale: The nitrile group is prone to hydrolysis. The presence of water, especially with co-generated acids like HCl (from SO₂Cl₂), can lead to the formation of 3-amino-5,6-dichloropyrazine-2-carboxamide as a significant impurity.

    • Action: Use oven- or flame-dried glassware. Use anhydrous solvents, dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Real-Time Reaction Monitoring:

    • Rationale: Allowing a reaction to run for too long is a common cause of byproduct formation.

    • Action: Monitor the reaction progress closely using TLC or LC-MS every 20-30 minutes.[3] Quench the reaction as soon as the starting material is consumed and before the concentration of byproducts begins to rise significantly.

Troubleshooting Workflow Diagram

G cluster_incomplete Troubleshooting: Incomplete Conversion cluster_impure Troubleshooting: Byproduct Formation Start Reaction Issue (Low Yield / Impurities) CheckYield Is conversion < 80%? Start->CheckYield CheckPurity Are there multiple byproducts? CheckYield->CheckPurity No Incomplete Increase Reactivity CheckYield->Incomplete Yes DifficultPurification Optimize Purification Protocol (See Text) CheckPurity->DifficultPurification No Impure Increase Selectivity CheckPurity->Impure Yes Temp Screen Higher Temps Incomplete->Temp Stoich Control Stoichiometry & Slow Addition Impure->Stoich Reagent Use Stronger Chlorinating Agent Temp->Reagent Solvent Test More Polar Solvents Reagent->Solvent LowTemp Run at Lower Temp (0 °C) Stoich->LowTemp Monitor Monitor Reaction Closely LowTemp->Monitor

Caption: Logical workflow for troubleshooting synthesis issues.

Part 3: Data Summary and Protocols

To aid in your optimization, the following table summarizes key variables and their expected impact.

Table 1: Optimization Parameter Summary
ParameterVariable OptionsRationale & Expected Outcome
Chlorinating Agent N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂)NCS offers better selectivity. SO₂Cl₂ is more reactive but may lead to more byproducts. Select based on starting material reactivity.
Solvent Dichloromethane (DCM), Acetonitrile, 1,2-Dichloroethane (DCE)Solvent polarity can significantly affect reaction rates. Acetonitrile is a good starting point for its ability to dissolve both organic substrates and some inorganic reagents.
Temperature 0 °C to 80 °CLower temperatures (0-25 °C) generally favor selectivity. Higher temperatures increase reaction rate but risk byproduct formation.[2]
Reaction Time 1 to 12 hoursMust be optimized empirically. Monitor by TLC/LC-MS to determine the point of maximum product formation before degradation occurs.[3]
Work-up Quench with NaHCO₃ or H₂O, Extract with EtOAc or DCMNeutralizing any acid generated during the reaction is crucial to prevent nitrile hydrolysis.
Purification Silica Gel Chromatography, RecrystallizationChromatography is best for separating mixtures. Recrystallization from solvents like ethanol or acetonitrile can provide high purity for solid products.[3][5]

References

  • Sciencemadness Discussion Board. Pyrazine Synthesis?. Available from: [Link]

  • CKT College. A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. Available from: [Link]

  • MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Available from: [Link]

  • Google Patents. Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Available from: [Link]

  • Google Patents. Preparation of 2-amino-5-chloropyridine.
  • Organic Chemistry Portal. Synthesis of pyrazines. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Welcome to the technical support guide for 3-Amino-5,6-dichloropyrazine-2-carbonitrile (CAS No. 14340-28-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-5,6-dichloropyrazine-2-carbonitrile (CAS No. 14340-28-4). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and successful application of this versatile chemical intermediate. Given the compound's reactive nature, this guide provides preventative strategies and troubleshooting advice based on its chemical structure and established principles of organic chemistry.

Section 1: Understanding the Chemical Profile & Stability

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a highly functionalized heterocyclic compound. Its stability is directly influenced by the interplay of its key structural features: the electron-deficient pyrazine ring, two chloro substituents, a primary amino group, and a nitrile group. Understanding these features is critical to preventing degradation.

  • Electron-Deficient Pyrazine Core: The two nitrogen atoms in the pyrazine ring withdraw electron density, making the ring susceptible to nucleophilic attack. This effect is strongly amplified by the two electron-withdrawing chlorine atoms.

  • Chloro Substituents: The chlorine atoms are potential leaving groups, particularly under nucleophilic aromatic substitution (SNAr) conditions.[1][2][3] Reactions with nucleophiles (e.g., amines, alkoxides, water/hydroxide) can lead to undesired side products if conditions are not carefully controlled.

  • Amino Group: As a primary amine, this group is nucleophilic and can be a site for oxidation, especially when exposed to air and light over time. It can also react with various electrophiles, a property often exploited in synthesis but a potential liability during storage.

  • Nitrile Group: The cyano group is relatively stable but can undergo hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions, particularly with heating.[4][5] The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack than alkyl nitriles.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for this compound?

A1: Based on supplier safety data, the compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[7] To maximize long-term stability, we recommend storage under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from light.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amino group and hydrolysis from ambient moisture.
Light Amber vial or stored in the darkPrevents potential light-induced degradation (photodecomposition).
Container Tightly sealed, appropriate materialPrevents contamination and exposure to air/moisture.

Q2: I've noticed the off-white powder has developed a yellowish or brownish tint. Is it still usable?

A2: Discoloration is a common indicator of degradation, likely due to oxidation of the amino group or other slow decomposition pathways. While the compound may still contain a significant amount of the desired material, its purity is compromised. We strongly advise assessing the purity via analytical methods like TLC, LC-MS, or ¹H NMR before use. If significant impurities are detected, purification (e.g., recrystallization or column chromatography) is recommended. For critical applications, using a fresh, untainted lot is the safest option.

Q3: What are the most likely degradation pathways I should be aware of?

A3: While specific degradation studies on this molecule are not widely published, based on its structure, the following pathways are chemically plausible:

  • Hydrolysis: Reaction with ambient or solvent-based moisture can lead to the hydrolysis of the nitrile group to the corresponding amide (3-amino-5,6-dichloropyrazine-2-carboxamide) or further to the carboxylic acid. This is often accelerated by trace acid or base.

  • Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles. If stored in an alcohol-based solvent, for instance, slow substitution to form an alkoxy-pyrazine derivative could occur. Water/hydroxide can lead to the formation of hydroxypyrazine species.

  • Oxidation/Dimerization: The primary amino group can be susceptible to oxidation from atmospheric oxygen, often leading to colored impurities. In some cases, intermolecular reactions can lead to dimerization or polymerization, especially at elevated temperatures.

Q4: Which solvents are recommended for preparing stock solutions or for reactions?

A4: For short-term storage as a solution, use dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or Acetonitrile. For reaction purposes, the choice is highly dependent on the subsequent chemistry. Be cautious with nucleophilic solvents like methanol or ethanol unless they are intended reactants. Always use anhydrous solvents from a reliable source to minimize hydrolysis.

Section 3: Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Inconsistent reaction yields or formation of unexpected byproducts. Compound Degradation: The starting material may have degraded during storage due to improper conditions (exposure to air, moisture, light).1. Verify Purity: Before starting your reaction, run a quality control check on the starting material using TLC, LC-MS, or NMR. Compare with the supplier's Certificate of Analysis.2. Use Fresh Material: If degradation is suspected, use a new, unopened vial of the compound.3. Review Handling: Ensure all handling steps are performed under an inert atmosphere with anhydrous solvents.
Poor solubility in a previously reliable solvent. Formation of Insoluble Impurities: The compound may have undergone polymerization or formed highly polar, insoluble degradation products (e.g., hydrolyzed species).1. Perform a Small-Scale Solubility Test: Test the solubility of a few milligrams in your chosen solvent.2. Attempt Filtration: Dissolve the material in a suitable solvent (like THF or DCM), and if an insoluble fraction remains, filter it off. Analyze both the soluble and insoluble portions if possible.3. Consider Purification: If the material is valuable, attempt to purify the bulk by recrystallization or chromatography.
Reaction fails to proceed, even with confirmed reagent quality. Inactivation by Contaminants: Trace amounts of water or other nucleophilic contaminants in the starting material or reaction setup could be quenching sensitive reagents (e.g., organometallics, strong bases).1. Dry the Compound: If slight moisture contamination is suspected, dry the compound under high vacuum for several hours before use (ensure it is thermally stable first).2. Implement Rigorous Anhydrous Techniques: Ensure all glassware is oven- or flame-dried and all solvents and reagents are certified anhydrous.

Section 4: Experimental Protocols & Workflows

Protocol 1: Recommended Procedure for Handling and Aliquoting

This protocol minimizes the risk of contamination and degradation of the bulk material.

  • Preparation: Move the sealed container of 3-Amino-5,6-dichloropyrazine-2-carbonitrile from cold storage to a desiccator and allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all weighing and handling inside a glovebox or on a benchtop under a positive flow of argon or nitrogen.

  • Weighing: Use a clean, dry spatula to quickly weigh the desired amount of powder into a tared, dry reaction vessel.

  • Resealing: Immediately and tightly reseal the main container. Purge the headspace with inert gas before sealing if possible.

  • Storage: Return the main container to its recommended storage condition (refrigerated, dark).

  • Dissolution: Add anhydrous solvent to the weighed-out aliquot in the reaction vessel under an inert atmosphere.

Diagram 1: Key Structural Features & Potential Instability Sites

This diagram highlights the reactive centers of the molecule that are relevant to its stability.

G cluster_mol 3-Amino-5,6-dichloropyrazine-2-carbonitrile cluster_key Potential Instability Sites mol key1 Amino Group (NH₂) Site for oxidation and undesired electrophilic attack. key2 Chloro Groups (Cl) Susceptible to nucleophilic substitution (SNAr). key3 Nitrile Group (C≡N) Site for potential hydrolysis (acid/base catalyzed). key4 Pyrazine Ring Electron-deficient core, activates Cl groups for SNAr.

Caption: Key reactive sites on 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Diagram 2: Workflow for Compound Purity Assessment Before Use

G start Receive or Retrieve Compound from Storage equilibrate Equilibrate to Room Temperature in Desiccator start->equilibrate visual Visually Inspect for Discoloration or Clumping equilibrate->visual tlc Perform Thin Layer Chromatography (TLC) visual->tlc Looks OK lcms Perform LC-MS Analysis for Purity Check visual->lcms Discolored decision_tlc Single Spot Matching Standard? tlc->decision_tlc proceed Proceed with Experiment decision_tlc->proceed Yes decision_tlc->lcms No / Streaking decision_lcms Purity >95% and Mass Correct? lcms->decision_lcms decision_lcms->proceed Yes purify Purify by Recrystallization or Chromatography decision_lcms->purify No, but valuable discard Discard and Use New Batch decision_lcms->discard No, low purity purify->tlc

Sources

Optimization

Technical Support Center: Crystallization of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Welcome to the technical support center for the crystallization of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques necessary to achieve high purity and yield for this important heterocyclic compound.

Troubleshooting Guide: A First-Principles Approach

Successful crystallization is a balance of thermodynamics and kinetics. For a molecule like 3-Amino-5,6-dichloropyrazine-2-carbonitrile, with its polar amino and nitrile groups, electron-withdrawing chloro-substituents, and aromatic pyrazine core, solvent selection and temperature control are paramount. This guide addresses common issues through a structured, question-and-answer format, explaining the underlying science behind each recommendation.

Q1: My compound will not crystallize upon cooling. What are the likely causes and how can I induce crystallization?

A1: Failure to crystallize is typically due to either the solution being too dilute (undersaturated) or high kinetic barriers preventing nucleation.

Causality: Crystal formation requires molecules to arrange into a thermodynamically stable, ordered lattice. If the concentration is too low, the energetic payoff of forming this lattice is insufficient. Alternatively, even in a supersaturated solution, the molecules may lack the activation energy to form initial crystal nuclei.

Solutions, in order of application:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.

  • Introduce a Seed Crystal: If you have a previous pure batch, add a single, tiny crystal to the supersaturated solution. This bypasses the nucleation step, providing a template for crystal growth.

  • Concentrate the Solution: If the above methods fail, your solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[1] Allow it to cool slowly again.

  • Drastic Cooling (Last Resort): Place the flask in an ice bath or freezer. This rapid temperature drop will significantly increase supersaturation. Be aware that this can lead to the formation of smaller, less pure crystals as impurities may be trapped in the rapidly forming lattice.[2]

Q2: My compound "oils out" instead of forming crystals. Why is this happening and what is the remedy?

A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating. The compound comes out of solution as a liquid phase instead of a solid.

Causality: The functional groups on 3-Amino-5,6-dichloropyrazine-2-carbonitrile (amino, nitrile) can lead to strong solute-solvent interactions, potentially depressing the melting point of the solute in solution. This is especially common when using a solvent in which the compound is highly soluble at elevated temperatures.

Solutions:

  • Re-dissolve and Cool Slower: Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling, giving the molecules time to orient correctly into a crystal lattice rather than aggregating as a liquid.

  • Lower the Crystallization Temperature: The goal is to have the solution become supersaturated at a temperature below the compound's melting point. Add more solvent to the hot solution, so it remains unsaturated at a higher temperature. Upon slow cooling, saturation will be reached at a lower temperature, hopefully avoiding the oiling out phase.

  • Change the Solvent System: Select a solvent with a lower boiling point or use a solvent mixture. For instance, dissolving the compound in a good solvent like acetone or ethyl acetate and then slowly adding a poor, non-polar solvent like hexane (an anti-solvent) at a slightly elevated temperature can induce crystallization.

Q3: The crystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after cooling.

Causality: This is a straightforward solubility issue. The difference in solubility of your compound in the chosen solvent at high and low temperatures is not sufficiently large.

Solutions:

  • Optimize the Solvent: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[1][3] You may need to screen several solvents or solvent pairs. (See Table 1).

  • Minimize Solvent Volume: While avoiding premature crystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Excess solvent will retain more solute in the mother liquor upon cooling.

  • Thorough Cooling: Ensure the crystallization mixture has been cooled sufficiently, preferably in an ice bath, to minimize the solubility of your product before filtration.

  • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and attempt a second crystallization. This "second crop" of crystals will likely be less pure than the first but can significantly increase the overall yield.

Q4: The resulting crystals are colored, but the pure compound should be colorless or pale yellow. How do I remove colored impurities?

A4: Colored impurities are often large, polar, conjugated molecules that can be effectively removed by adsorption.

Causality: These impurities may be byproducts from the synthesis, such as polymeric materials, which are present in small quantities but have a strong chromophore.

Solution:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Hot Filtration: Keep the solution at or near boiling and perform a hot gravity filtration to remove the charcoal, which has the colored impurities adsorbed to its surface.[1]

  • Proceed with Crystallization: Allow the hot, filtered, and now decolorized solution to cool slowly as you would normally.

Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing the yield.

Frequently Asked Questions (FAQs)

Q: What is the best starting solvent to try for 3-Amino-5,6-dichloropyrazine-2-carbonitrile? A: Based on the structure, a solvent of intermediate polarity is a good starting point. The molecule has polar groups (amino, nitrile) but also significant non-polar character (dichlorinated aromatic ring). Ethanol, isopropanol, or acetonitrile are excellent initial choices.[4] For a two-solvent system, a good/poor pair like ethyl acetate/hexane or acetone/hexane is recommended.[5]

Q: How do I choose a solvent pair for recrystallization? A: Select two miscible solvents.[3] One solvent should dissolve the compound well (a "good" solvent), and the other should dissolve it poorly (a "poor" or "anti-solvent"). Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Q: What are the potential impurities from the synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile? A: While the specific synthesis route determines the impurities, common contaminants in the synthesis of pyrazine derivatives can include unreacted starting materials, isomers, or byproducts from side reactions like polymerization or hydrolysis of the nitrile group to an amide or carboxylic acid.[6] Purification methods like column chromatography may be necessary prior to final crystallization for very impure samples.[7]

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical parameter in crystallization. The following table summarizes properties of common laboratory solvents to aid in your selection process. An ideal solvent will show high solubility for 3-Amino-5,6-dichloropyrazine-2-carbonitrile at its boiling point and low solubility at 0-4 °C.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Functional GroupsSuitability Notes
Hexane 691.9AlkaneLikely a poor solvent. Good as an anti-solvent.
Toluene 1112.4AromaticMay have good solubility at high temp due to aromaticity.[2]
Ethyl Acetate 776.0EsterGood starting choice for a "good" solvent.
Acetone 5621KetoneOften a very good solvent; may require an anti-solvent.[4]
Isopropanol 8218AlcoholGood general-purpose solvent for moderately polar compounds.
Ethanol 7824AlcoholSimilar to isopropanol, a strong candidate.[8]
Acetonitrile 8238Nitrile"Like dissolves like" principle suggests this could be effective.[4]
Water 10080-Insoluble due to the large organic structure.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general workflow for purifying 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

  • Solvent Selection: Choose a suitable solvent (e.g., ethanol) from Table 1 by testing the solubility of a small amount of crude material.

  • Dissolution: Place the crude 3-Amino-5,6-dichloropyrazine-2-carbonitrile in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_purify Purification cluster_cryst Crystallization & Isolation A Place Crude Compound in Flask B Add Solvent & Heat to Dissolve A->B C Add Charcoal (if needed) B->C Is solution colored? E Slow Cooling to Room Temp B->E No D Hot Gravity Filtration (if needed) C->D D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Pure Crystals I->J

Caption: General workflow for the recrystallization of 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Diagram of Troubleshooting Logic

G cluster_solutions Start Crude Compound Dissolved in Hot Solvent Cool Allow Solution to Cool Start->Cool Problem Observe Outcome Cool->Problem NoCrystals No Crystals Form Problem->NoCrystals Clear Solution OilingOut Compound Oils Out Problem->OilingOut Liquid Droplets Form LowYield Low Yield of Crystals Problem->LowYield Few Crystals Sol_NoCrystals 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution NoCrystals->Sol_NoCrystals Sol_OilingOut 1. Re-dissolve & Cool Slower 2. Add More Solvent 3. Change Solvent System OilingOut->Sol_OilingOut Sol_LowYield 1. Reduce Solvent Volume 2. Ensure Thorough Cooling 3. Recrystallize from Mother Liquor LowYield->Sol_LowYield Success Pure Crystals Obtained Sol_NoCrystals->Success Sol_OilingOut->Success Sol_LowYield->Success

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Lee, J. C., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. Available at: [Link]

  • Pavel, O. et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2947. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Jackson, M. A., & Cen, Y. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12012-12019. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available at: [Link]

  • Boyd, D. R. (1952). U.S. Patent No. 2,608,591. Washington, DC: U.S. Patent and Trademark Office.
  • Lim, S. L., & Tan, K. W. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • University of West Florida, Department of Chemistry. (n.d.). Crystallization. Available at: [Link]

  • Laboratoire de Chimie de Coordination du CNRS. (n.d.). Guide for crystallization. Available at: [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. Available at: [Link]

  • Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (2024). Nitrile. Available at: [Link]

Sources

Troubleshooting

how to remove impurities from 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Welcome to the technical support guide for 3-Amino-5,6-dichloropyrazine-2-carbonitrile (CAS No. 14340-28-4). This resource is designed for researchers, medicinal chemists, and process development scientists to address co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-5,6-dichloropyrazine-2-carbonitrile (CAS No. 14340-28-4). This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the purification of this critical synthetic intermediate. The following question-and-answer guide provides troubleshooting strategies and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 3-Amino-5,6-dichloropyrazine-2-carbonitrile?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. Based on common pyrazine synthesis methodologies, impurities typically fall into three categories:

  • Synthesis-Related Impurities: These are the most common and arise from the specific reactions used.

    • Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors that have not been fully chlorinated or aminated.

    • Isomeric Byproducts: Incomplete chlorination can lead to the presence of 3-amino-5-chloropyrazine-2-carbonitrile or 3-amino-6-chloropyrazine-2-carbonitrile.[1]

    • Side-Reaction Products: The synthesis of substituted pyrazines can sometimes yield complex mixtures.[2] For instance, if the synthesis involves a condensation reaction, self-condensation of precursors or alternative cyclization pathways can generate structurally related heterocyclic impurities.[3]

    • Residual Reagents: Reagents used in chlorination steps, such as phosphorus oxychloride or sulfuryl chloride, and their byproducts can persist if the workup is incomplete.[4]

  • Degradation Products:

    • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under strongly acidic or basic conditions, which may occur during synthesis workup or purification. This can lead to the formation of the corresponding amide (3-amino-5,6-dichloropyrazine-2-carboxamide) or carboxylic acid.

    • Oxidation: While the pyrazine ring is relatively electron-deficient, the amino group can be susceptible to oxidation, leading to colored impurities.

  • Residual Solvents: Solvents used in the final steps of the synthesis or initial purification attempts (e.g., acetonitrile, isopropanol, benzene) may be present.[4][5]

Q2: Which analytical techniques are best for assessing the purity of my sample and identifying unknown impurities?

A2: A multi-pronged analytical approach is essential for robust purity assessment. No single technique provides a complete picture.

  • Thin-Layer Chromatography (TLC): This is an indispensable, rapid technique for initial purity assessment and for developing conditions for flash chromatography. It allows you to visualize the number of components in your mixture. For this compound, a typical mobile phase would be a mixture of hexanes and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[6] A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a good starting point. UV detection is suitable as the pyrazine ring is UV-active.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides unequivocal structural confirmation of your main component and can help identify and quantify impurities if their signals are resolved from the product peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities. By coupling the separation power of HPLC with the mass detection of MS, you can obtain the molecular weights of impurities, which provides critical clues to their structures.[7]

Troubleshooting and Purification Guides

Q3: My crude material has a purity of <95%. What is the most effective technique for purification on a multi-gram scale?

A3: For crystalline solids like 3-Amino-5,6-dichloropyrazine-2-carbonitrile, recrystallization is the most efficient and scalable initial purification method. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Causality Behind Solvent Selection: The ideal solvent must effectively dissolve the target compound when hot but poorly dissolve it when cold. Simultaneously, it should either readily dissolve impurities at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for removal via hot filtration).

Solvent ClassExample(s)Rationale for UseSuitability Score
Alcohols Ethanol, IsopropanolGood balance of polarity to dissolve the compound when hot via H-bonding with the amino group.★★★★☆
Esters Ethyl AcetateMedium polarity, good for dissolving the pyrazine core. Often used in combination with a non-polar solvent.★★★☆☆
Nitriles AcetonitrileA polar aprotic solvent that has been successfully used for recrystallizing similar dichloropyrazine derivatives.[5]★★★★☆
Aromatics TolueneGood for dissolving the ring system; often requires a co-solvent to solubilize the polar groups.★★☆☆☆
Halogenated DichloromethaneHigh solubility, often too good for effective recrystallization unless used with an anti-solvent.★☆☆☆☆

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In parallel on a small scale (~20 mg), test the solubility of your crude material in the candidate solvents listed above.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., acetonitrile) to create a slurry.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Add small portions of hot solvent until the solid completely dissolves. Avoid adding excess solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities or colored tars are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. Adding a small amount of activated charcoal at this stage can help remove colored impurities.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Heat to Dissolve B->C D Hot Filtration (Optional) C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I I H->I Pure Crystalline Product

Figure 1. General workflow for recrystallization.
Q4: Recrystallization failed to separate a close-running impurity. How should I approach purification by flash column chromatography?

A4: When impurities have similar solubility profiles to your product, flash column chromatography is the preferred method.[8] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Expert Insight on Mobile Phase Selection: The amino group on your compound is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing and poor separation. To mitigate this, it is highly recommended to add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your eluent.[8] This deactivates the acidic sites on the silica, resulting in sharper peaks and better resolution.

Step-by-Step Flash Chromatography Protocol:

  • TLC Analysis: Develop a solvent system using TLC. The ideal system gives your product an Rf (retention factor) of ~0.2-0.35.[8] A good starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel (a silica-to-crude-product ratio of 50:1 to 100:1 by weight is typical for difficult separations).[8] Equilibrate the column by flushing it with your starting eluent.

  • Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally provides superior resolution compared to loading a liquid solution. Carefully add the powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

G A Select Eluent via TLC (Rf ≈ 0.3) B Pack Silica Gel Column A->B C Dry Load Crude Sample onto Column B->C D Elute with Solvent System (+ 0.5% Triethylamine) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure Isolated Product H->I

Figure 2. Workflow for flash column chromatography.

Safety & Handling

Q5: What are the primary safety concerns when handling 3-Amino-5,6-dichloropyrazine-2-carbonitrile and associated solvents?

A5: Always consult the latest Safety Data Sheet (SDS) before starting any work.[9][10][11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[9][10]

  • Engineering Controls: Handle the solid powder and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Compound Hazards: This class of compounds is generally considered to cause skin and serious eye irritation.[10] Avoid direct contact. In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[11]

  • Solvent Hazards: The solvents used in purification are flammable and can be harmful if inhaled or absorbed through the skin. Ensure there are no ignition sources nearby and that your work area is well-ventilated.

By following these guidelines, you can effectively and safely purify 3-Amino-5,6-dichloropyrazine-2-carbonitrile, ensuring the high quality required for successful downstream applications in your research and development endeavors.

References

  • ChemSrc. (n.d.). 3-AMINO-5-CHLOROPYRAZINE-2-CARBONITRILE (CAS No. 54632-11-0) SDS. Retrieved from ChemSrc. [Link]

  • Ghosh, A., & Al-Mughaid, H. (2011). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • Google Patents. (n.d.). Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • Jilin haofei import and export trade Co.,Ltd. (n.d.). 3-amino-5,6-dichloropyrazine-2-carbonitrile cas no.14340-28-4. Retrieved from Jilin haofei import and export trade Co.,Ltd. [Link]

  • Google Patents. (n.d.). Preparation of 2-amino-5-chloropyridine.
  • OrgSyn. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from OrgSyn. [Link]

  • Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from Journal of Chromatographic Science. [Link]

  • ResearchGate. (2025). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 3-Amino-6-chloropyrazine-2-carbonitrile. Retrieved from PubChem. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Retrieved from Taylor & Francis Online. [Link]

  • J-STAGE. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Retrieved from J-STAGE. [Link]

  • ACS Publications. (n.d.). Synthesis of 2,6-Disubstituted Pyrazines and Related Derivatives. Retrieved from The Journal of Organic Chemistry. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from Biotage. [Link]

  • kbDNA. (2021). Tech Note: Analyzing Purification for Optimized Bioseparation. Retrieved from kbDNA. [Link]

  • NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from NIH. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from PMC. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC. [Link]

Sources

Optimization

Technical Support Center: Scaling Up 3-Amino-5,6-dichloropyrazine-2-carbonitrile Production

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a smooth, efficient, and safe scale-up process.

I. Introduction to the Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its production scale-up presents unique challenges that require a thorough understanding of the reaction mechanism, potential side reactions, and purification strategies. The most plausible and scalable synthetic route involves a two-step process:

  • Synthesis of the precursor, 3,6-dichloropyrazine-2-carbonitrile. [1][2]

  • Selective amination of 3,6-dichloropyrazine-2-carbonitrile to yield the desired product. [3][4][5]

This guide will focus on the intricacies of both stages, with a particular emphasis on the challenges encountered during scale-up.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on scientific principles.

Problem 1: Low Yield of 3,6-dichloropyrazine-2-carbonitrile (Precursor)

Question: We are experiencing a significant drop in yield for the synthesis of 3,6-dichloropyrazine-2-carbonitrile when moving from a lab scale to a pilot plant scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields during the scale-up of 3,6-dichloropyrazine-2-carbonitrile synthesis are often attributed to a combination of factors related to reaction conditions and work-up procedures.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not be going to completion due to insufficient heating, inadequate mixing, or incorrect stoichiometry on a larger scale.- Optimize Temperature: Ensure uniform heating of the reaction vessel. Monitor the internal temperature closely, as localized overheating can lead to degradation. - Improve Agitation: Use an appropriate overhead stirrer to ensure efficient mixing of the heterogeneous reaction mixture. - Re-evaluate Stoichiometry: Re-calculate and confirm the molar ratios of all reagents for the larger scale.
Side Reactions Increased reaction time or temperature fluctuations on a larger scale can promote the formation of byproducts, such as the hydrolysis of the nitrile group or the formation of bromo-impurities if starting from a bromo-precursor.[2]- Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation. - Controlled Addition: Add reagents portion-wise to manage the exothermicity of the reaction and minimize side product formation.
Product Loss During Work-up Inefficient extraction or premature precipitation during the work-up can lead to significant product loss.- Optimize Extraction: Perform multiple extractions with a suitable organic solvent (e.g., methyl tert-butyl ether) to ensure complete recovery of the product from the aqueous phase.[2] - Controlled Quenching: Slowly add the reaction mixture to ice water to quench the reaction and control the precipitation of the product.
Impurities in Starting Materials The purity of starting materials can significantly impact the reaction outcome, especially on a larger scale where the total amount of impurities is higher.- Quality Control: Ensure all starting materials meet the required purity specifications before use.
Problem 2: Poor Regioselectivity and Byproduct Formation During Amination

Question: During the amination of 3,6-dichloropyrazine-2-carbonitrile, we are observing the formation of a significant amount of the di-aminated byproduct and other impurities. How can we improve the selectivity for the desired mono-aminated product?

Answer:

Achieving high regioselectivity in the amination of dichloropyrazines is a common challenge. The two chlorine atoms have different reactivities, which can be exploited to favor the formation of the desired product. However, on a larger scale, controlling these subtle differences becomes more critical.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Excess Aminating Agent Using a large excess of the aminating agent (e.g., ammonia or an amine) will drive the reaction towards the formation of the di-aminated byproduct.- Stoichiometric Control: Carefully control the stoichiometry of the aminating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
High Reaction Temperature Higher temperatures can increase the rate of the second amination, leading to more di-aminated byproduct.- Temperature Optimization: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider performing a temperature screening study to find the optimal balance between reaction time and selectivity.
Incorrect Choice of Base The choice of base can influence the nucleophilicity of the aminating agent and the stability of the intermediates, affecting the product distribution.- Base Screening: If using an amine salt, consider screening different non-nucleophilic bases to optimize the reaction.
Prolonged Reaction Time Leaving the reaction for an extended period after the formation of the desired mono-aminated product can lead to the formation of the di-aminated byproduct.- Reaction Monitoring: Closely monitor the progress of the reaction using analytical techniques such as HPLC or TLC. Quench the reaction as soon as the desired product is formed in optimal yield.

III. Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for scaling up 3-Amino-5,6-dichloropyrazine-2-carbonitrile?

A1: Based on available literature for analogous compounds, a two-step synthesis is the most viable route for scale-up.

  • Chlorination/Cyanation to form 3,6-dichloropyrazine-2-carbonitrile: Starting from a suitable pyrazine precursor, such as 3-hydroxy-6-bromopyrazine-2-amide, a one-pot reaction with a chlorinating agent like phosphorus oxychloride can yield the dichlorinated nitrile.[2]

  • Selective Amination: The resulting 3,6-dichloropyrazine-2-carbonitrile is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with an ammonia source to introduce the amino group at the desired position.[3][4][5]

Q2: What are the critical safety precautions to consider when handling the reagents involved in this synthesis?

A2: The synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile involves several hazardous materials. Strict adherence to safety protocols is paramount.

  • Cyanides: The nitrile group in the molecule and any cyanide reagents are highly toxic. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Chlorinated Reagents: Reagents like phosphorus oxychloride are corrosive and release toxic fumes. Handle them with extreme care in a fume hood.

  • Aminating Agents: Ammonia and other amines can be corrosive and have strong odors. Ensure adequate ventilation and appropriate PPE.

Q3: How can we effectively monitor the progress of the amination reaction during scale-up?

A3: Real-time reaction monitoring is crucial for process control and optimization.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A suitable reversed-phase method can be developed to separate the starting material, the desired mono-aminated product, the di-aminated byproduct, and any other impurities. This will allow you to track the consumption of the starting material and the formation of products over time.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative checks, TLC can be a useful tool. It can quickly indicate the presence or absence of the starting material and the formation of new products.

Q4: What are the recommended purification methods for the final product on a large scale?

A4: The choice of purification method will depend on the impurity profile of the crude product.

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization from a suitable solvent system can be an effective and scalable purification method.

  • Slurry Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

  • Column Chromatography: While less ideal for very large-scale production due to solvent consumption and time, flash column chromatography may be necessary if the impurities are difficult to remove by other means.

IV. Experimental Protocols & Visualization

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis for 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Amination cluster_purification Purification & Analysis start Pyrazine Precursor (e.g., 3-hydroxy-6-bromopyrazine-2-amide) product1 3,6-Dichloropyrazine-2-carbonitrile start->product1 Chlorination/ Dehydration reagent1 Chlorinating Agent (e.g., POCl3) reagent1->product1 product2 3-Amino-5,6-dichloropyrazine-2-carbonitrile (Final Product) product1->product2 SNAr Reaction reagent2 Ammonia Source (e.g., NH3 in dioxane) reagent2->product2 purification Recrystallization/ Chromatography product2->purification analysis HPLC, NMR, MS purification->analysis

Caption: Proposed two-step synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield start Low Yield Observed check_reaction Is the reaction going to completion? start->check_reaction check_workup Is there significant product loss during work-up? check_reaction->check_workup Yes optimize_conditions Optimize reaction conditions: - Temperature - Time - Stoichiometry - Agitation check_reaction->optimize_conditions No check_impurities Are there significant impurities in the crude product? check_workup->check_impurities No optimize_workup Optimize work-up procedure: - Extraction solvent/volume - pH adjustment - Controlled precipitation check_workup->optimize_workup Yes improve_purification Improve purification method: - Recrystallization solvent screen - Chromatographic conditions check_impurities->improve_purification Yes analyze_starting_materials Analyze purity of starting materials check_impurities->analyze_starting_materials No

Caption: Decision tree for troubleshooting low yield issues.

V. Characterization Data of Analogous Compounds

Analytical Technique Expected Observations for 3-Amino-5,6-dichloropyrazine-2-carbonitrile
¹H NMR - Aromatic protons on the pyrazine ring. - A broad singlet for the amino (-NH₂) protons.
¹³C NMR - Peaks corresponding to the carbon atoms of the pyrazine ring, with characteristic shifts for carbons attached to chlorine and nitrogen. - A peak for the nitrile (-CN) carbon.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).[9][10]
Infrared (IR) Spectroscopy - N-H stretching vibrations for the amino group. - C≡N stretching vibration for the nitrile group. - C-Cl stretching vibrations.

VI. References

  • Rigby, J. M., Chantry, A., Hemmings, A. M., et al. (2024). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Synthesis.

  • BenchChem. (2025). A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Derivatives.

  • Journal of Organic Chemistry. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

  • Organic Letters. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

  • Molecules. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.

  • Molecules. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.

  • Beilstein Journal of Organic Chemistry. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.

  • Molecules. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.

  • Molecules. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.

  • Molecules. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

  • Semantic Scholar. (2017). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines.

  • ChemicalBook. Synthesis of 3-AMINOPYRAZINE-2-CARBONITRILE.

  • Google Patents. (2021). Method for preparing 3,6-dichloropyrazine-2-carbonitrile.

  • Molecules. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

  • Molecules. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

  • Michigan State University Department of Chemistry. Mass Spectrometry.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile.

  • Synthesis. (2024). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold.

  • ChemicalBook. 3-Chloropyrazine-2-carbonitrile(55557-52-3) 1H NMR spectrum.

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

  • Chemrio. 3-amino-5,6-dichloropyrazine-2-carbonitrile.

  • Chemguide. mass spectra - the M+2 peak.

  • Russian Chemical Reviews. (1976). Mass spectrometry of halogen-containing organic compounds.

  • Beilstein Journal of Organic Chemistry. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3,6-Dichloropyrazine-2-carbonitrile in Modern Antiviral Drug Development.

  • Chemguide. mass spectra - the M+2 peak.

  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from...

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library.

  • UM Students' Repository. CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine.

  • ResearchGate. Experimental 1 H-NMR Spectra of alpha-aminonitrile 1.

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • ChemicalBook. 5-Amino-1H-imidazol-4-carbonitrile(5098-11-3) 1 H NMR.

  • SpectraBase. 6-amino-1,4-dihydro-3-methyl-4-(2-thienyl)pyrano[2,3-c]pyrazole-5-carbonitrile.

Sources

Troubleshooting

handling and storage recommendations for 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Technical Support Center: 3-Amino-5,6-dichloropyrazine-2-carbonitrile Welcome to the technical support guide for 3-Amino-5,6-dichloropyrazine-2-carbonitrile (CAS No: 356783-17-0). This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Welcome to the technical support guide for 3-Amino-5,6-dichloropyrazine-2-carbonitrile (CAS No: 356783-17-0). This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common questions and troubleshooting scenarios encountered during the handling, storage, and experimental use of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Section 1: Compound Properties and Safety

Q1: What are the fundamental physicochemical properties of 3-Amino-5,6-dichloropyrazine-2-carbonitrile?

This compound is a substituted pyrazine, a heterocyclic motif of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] Its key feature is the pyrazine ring functionalized with an amino group, a nitrile group, and two chlorine atoms, making it a versatile building block for synthesizing more complex molecules, particularly kinase inhibitors.[3]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 356783-17-0 Internal Data
Molecular Formula C₅H₂Cl₂N₄ Inferred from structure
Molecular Weight 205.01 g/mol Inferred from structure
Appearance Typically an off-white to yellow or brown solid [4] (for similar compounds)

| Solubility | Expected to be soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. |[5] (for a related compound) |

Q2: What are the critical safety precautions and personal protective equipment (PPE) required when handling this compound?

Due to its chemical structure, 3-Amino-5,6-dichloropyrazine-2-carbonitrile is classified as an irritant and should be handled with care. The primary hazards are skin, eye, and respiratory irritation.[4][6]

Core Safety Requirements:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This minimizes the risk of inhaling fine dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.[8]

    • Eye Protection: Use safety glasses with side shields or chemical goggles to protect against splashes or airborne particles.[6]

    • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Handling Practices: Avoid generating dust.[7] Use non-sparking tools for transfer. Wash hands thoroughly after handling.[4]

The following workflow outlines the essential steps for safely handling the compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Verify Compound and SDS b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Fume Hood and Equipment b->c d Retrieve from Storage c->d e Weigh Compound (Avoid Dust Generation) d->e f Perform Experiment e->f g Quench Reaction & Workup f->g h Segregate Waste (Halogenated Organic) g->h i Clean Equipment h->i j Return Compound to Storage i->j k Remove PPE & Wash Hands j->k

Caption: A standard workflow for the safe handling of chemical reagents.

Section 2: Storage and Stability

Q3: What are the recommended storage conditions to ensure the long-term stability of 3-Amino-5,6-dichloropyrazine-2-carbonitrile?

Proper storage is crucial to maintain the integrity and purity of the compound. Incorrect storage can lead to degradation, affecting experimental outcomes. The primary recommendations are to store the compound in a cool, dry, dark, and well-ventilated place.[7][9]

Table 2: Storage Condition Summary

Parameter Recommendation Rationale
Temperature Cool (e.g., Room Temperature or Refrigerated) Prevents potential thermal degradation.
Atmosphere Dry, Inert (e.g., Argon or Nitrogen) Minimizes hydrolysis of the nitrile group or reaction with atmospheric moisture.
Container Tightly sealed, opaque container Prevents exposure to air/moisture and light, which can catalyze degradation.[4][8]

| Location | Well-ventilated, dedicated chemical storage area | Ensures safety and prevents cross-contamination.[7] Store away from incompatible materials.[8] |

Q4: My bottle of 3-Amino-5,6-dichloropyrazine-2-carbonitrile has darkened over time. Is it still suitable for use?

A change in color often indicates some level of degradation or the presence of impurities. While the compound might still be largely viable, its purity is now questionable.

Expert Recommendation: Before using a discolored reagent in a critical synthesis, it is essential to verify its purity.

  • Thin-Layer Chromatography (TLC): Run a TLC plate against a reference standard if available. The presence of multiple spots indicates impurities.

  • Proton NMR (¹H NMR): Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare it to a reference spectrum to check for the appearance of new signals or changes in integration values.

  • Small-Scale Test Reaction: Perform a small-scale trial of your planned experiment. If the reaction proceeds as expected with a clean product profile, the reagent may be suitable for use on a larger scale. If the reaction is sluggish or yields significant impurities, the reagent should be purified (e.g., by recrystallization) or discarded.

Troubleshooting Experimental Issues

This section addresses specific problems that may arise during synthetic procedures involving 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Q5: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving low yields. What are the likely causes?

This is a common challenge when using substrates with multiple functional groups. The pyrazine nitrogen atoms and the amino group can act as ligands, potentially coordinating to and deactivating the palladium catalyst.

Troubleshooting Steps:

  • Ligand Choice: Ensure you are using a robust ligand system designed for electron-rich or heterocyclic substrates. Electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.

  • Catalyst Loading: Consider increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).

  • Base Selection: The choice of base is critical. A weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) may be preferable to stronger bases like NaOtBu, which could promote side reactions.

  • Solvent Purity: Ensure you are using anhydrous solvents. Water can interfere with both the catalyst and organometallic reagents.

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Q6: I am attempting a nucleophilic aromatic substitution (SₙAr) on one of the chlorine atoms, but I'm getting a mixture of products or no reaction. How can I improve selectivity?

The two chlorine atoms on the pyrazine ring have different electronic environments, but achieving selective substitution can still be difficult.

Causality and Solutions:

  • Reactivity: The chlorine atom at position 6 is generally more susceptible to nucleophilic attack than the one at position 5 due to the electronic influence of the adjacent amino and nitrile groups.

  • Temperature Control: SₙAr reactions are highly sensitive to temperature. Start at a low temperature (e.g., 0 °C or room temperature) and slowly warm the reaction only if necessary. High temperatures often lead to a loss of selectivity and the formation of di-substituted products.

  • Nucleophile Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.1 equivalents). An excess of the nucleophile will favor di-substitution.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate SₙAr reactions.

This decision tree illustrates a logical approach to diagnosing and solving common issues with nucleophilic aromatic substitution reactions involving this substrate.

cluster_check Initial Checks cluster_troubleshoot Optimization Strategy cluster_analysis Analysis start Reaction Issue: Low Conversion or Poor Selectivity a Reagents Verified? (Purity, Stoichiometry) start->a b Anhydrous/Degassed Conditions Met? a->b c Adjust Temperature (Start Low, e.g., RT) b->c If conditions are OK d Screen Solvents (DMF, DMSO, NMP) c->d e Modify Nucleophile (Consider counter-ion) d->e f Re-evaluate Base (If applicable) e->f g Analyze Crude Mixture (LCMS, NMR) f->g h Identify Byproducts (Di-substitution, Hydrolysis?) g->h h->start Iterate

Caption: A logical workflow for troubleshooting a challenging SₙAr reaction.

References

  • 3-chloropyrazine-2-carbonitrile - SAFETY DATA SHEET. [Online]. Available: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - MDPI. [Online]. Available: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 13C NMR Analysis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile: A Comparative Approach

For researchers and professionals in the field of drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful lead optimization and candidate selection. Among the v...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful lead optimization and candidate selection. Among the vast arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as an exceptionally powerful tool for providing unambiguous insights into the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR characteristics of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents.

This document moves beyond a simple recitation of spectral data. It is designed to provide a practical, comparative framework for understanding the 13C NMR spectrum of the title compound. By juxtaposing theoretical predictions with experimental data from structurally related analogs, we aim to equip the reader with the expertise to confidently interpret their own experimental findings. Furthermore, this guide provides a detailed, field-proven protocol for acquiring high-quality 13C NMR spectra for this class of compounds, ensuring reproducibility and accuracy in your laboratory.

The Significance of 3-Amino-5,6-dichloropyrazine-2-carbonitrile in Medicinal Chemistry

3-Amino-5,6-dichloropyrazine-2-carbonitrile serves as a versatile building block in the synthesis of a wide array of bioactive molecules. The pyrazine core, a nitrogen-containing heterocycle, is a common motif in many approved drugs due to its ability to engage in various biological interactions. The specific substitution pattern of this compound—an amino group, two chlorine atoms, and a nitrile group—provides multiple reactive handles for further chemical transformations, allowing for the exploration of diverse chemical space in drug discovery programs. A thorough understanding of its structural features, as revealed by techniques like 13C NMR, is therefore paramount for its effective utilization in the synthesis of next-generation therapeutics.

Decoding the 13C NMR Spectrum: A Predictive and Comparative Analysis

Due to the absence of a publicly available, experimentally verified 13C NMR spectrum for 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a predictive approach combined with a comparative analysis of analogous structures is the most scientifically rigorous method for anticipating its spectral features.

Theoretical 13C NMR Chemical Shift Prediction

Based on established principles of NMR spectroscopy and the use of computational prediction tools, the anticipated 13C NMR chemical shifts for 3-Amino-5,6-dichloropyrazine-2-carbonitrile are presented in Table 1. The prediction takes into account the electronic effects of the various substituents on the pyrazine ring. The electron-withdrawing nature of the two chlorine atoms and the nitrile group is expected to deshield the adjacent carbon atoms, shifting their resonances downfield (to higher ppm values). Conversely, the electron-donating amino group will likely shield the carbon to which it is attached, resulting in an upfield shift (lower ppm value).

Table 1: Predicted 13C NMR Chemical Shifts for 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~115-125Shielded by the amino group and adjacent to the nitrile.
C3~145-155Deshielded by the adjacent nitrogen and amino group.
C5~140-150Deshielded by the adjacent chlorine and nitrogen atoms.
C6~135-145Deshielded by the adjacent chlorine and nitrogen atoms.
CN~110-120Characteristic chemical shift for a nitrile carbon.

Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predictions and to understand the subtle nuances of the 13C NMR spectrum, a comparison with experimentally determined data for structurally similar compounds is invaluable. We will consider 3-aminopyrazine-2-carbonitrile and 2,3-dichloropyrazine as our primary comparators.

3-Aminopyrazine-2-carbonitrile: This analog allows us to isolate the effect of the amino and nitrile groups on the pyrazine ring without the influence of the chlorine atoms. The 13C NMR data for this compound would show the shielding effect of the amino group on C3 and the characteristic shift of the nitrile carbon.

2,3-Dichloropyrazine: This compound provides insight into the deshielding effect of two chlorine atoms on the pyrazine ring system. The chemical shifts of the carbon atoms in 2,3-dichloropyrazine are expected to be significantly downfield compared to unsubstituted pyrazine.

By analyzing the spectral data of these and other related pyrazine derivatives, we can triangulate the expected chemical shifts for our target molecule with a higher degree of certainty. The table below presents a comparison of the predicted shifts for our target molecule with available data for related compounds.

Table 2: Comparative 13C NMR Data of Substituted Pyrazines (in ppm)

CompoundC2C3C5C6CNReference
3-Amino-5,6-dichloropyrazine-2-carbonitrile (Predicted) ~115-125 ~145-155 ~140-150 ~135-145 ~110-120 -
3-Aminopyrazine-2-carbonitrile-----[1]
2,3-Dichloropyridine147.1139.0123.1150.3-[2]
2,5-diphenylpyrazine150.7141.2150.7141.2-[3]

Note: Direct experimental data for 3-aminopyrazine-2-carbonitrile was not available in the searched literature. The data for 2,3-dichloropyridine is included as a chlorinated N-heterocycle analog.

A Field-Proven Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality, interpretable 13C NMR data for 3-Amino-5,6-dichloropyrazine-2-carbonitrile, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument parameter selection.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3) are common starting points for polar organic molecules.

  • Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[4][5] Higher concentrations can improve the signal-to-noise ratio, which is particularly important for the less sensitive 13C nucleus.[4]

  • Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening and render the spectrum uninterpretable.

  • Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

II. NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz or higher field spectrometer.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1.0 to 2.0 seconds.[6]

  • Relaxation Delay (D1): 2.0 to 5.0 seconds. A longer delay is necessary to allow for the complete relaxation of quaternary carbons, although this will increase the total experiment time.[6]

  • Pulse Angle: A 30-45 degree pulse angle is often a good compromise between signal intensity and preventing saturation.[2]

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the chemical shift range of most organic molecules.

  • Temperature: Room temperature (e.g., 298 K) is standard unless temperature-dependent phenomena are being investigated.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the relationships between the carbon atoms in the molecule, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (20-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place in NMR Spectrometer filter->instrument setup Tune, Lock, and Shim instrument->setup acquire Acquire 13C Spectrum (zgpg30) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent Peak baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: A streamlined workflow for the 13C NMR analysis of organic compounds.

Caption: Molecular structure and key carbon environments of the target molecule.

Conclusion

The 13C NMR analysis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, while seemingly straightforward, requires a methodical and comparative approach for accurate interpretation, especially in the absence of a reference spectrum. By leveraging predictive tools and drawing upon the spectral data of analogous compounds, researchers can confidently assign the resonances in their experimentally obtained spectra. The detailed protocol provided herein offers a robust starting point for acquiring high-quality data, ensuring that this powerful analytical technique can be effectively applied to accelerate drug discovery and development programs. As with any analytical endeavor, a keen understanding of the underlying principles and meticulous experimental execution are the keys to unlocking a wealth of structural information.

References

  • Hoy, C. W. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Guide for Organic Chemists.
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  • Guidechem. (n.d.). 3-aMino-5,6-dichloropyrazine-2-carbonitrile 14340-28-4 wiki.
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Al-Zaydi, K. M., et al. (2022). Construction of 5-(Alkylamino)
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Szczolko, W., et al. (2022). Magnesium porphyrazine with peripheral methyl (3,5-dibromophenylmethyl)amino groups – synthesis and optical properties. Tetrahedron, 127, 132989.
  • Rankin, A. M., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(30), 5553-5557.
  • Rankin, A. M., et al. (2022).
  • ECHEMI. (n.d.). 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile.
  • da Silva, A. B., et al. (2017). Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. Magnetic Resonance in Chemistry, 55(10), 929-937.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • Frontier Specialty Chemicals. (n.d.). 3-Amino-5-chloropyrazine-2-carbonitrile.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.
  • National Center for Biotechnology Information (n.d.). 3-Aminopyrazine-2-carbonitrile. PubChem.
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  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
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  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
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Comparative

A Comparative Guide to the Mass Spectrometric Analysis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Abstract 3-Amino-5,6-dichloropyrazine-2-carbonitrile is a critical structural motif in modern medicinal chemistry, serving as a key intermediate in the synthesis of targeted therapeutics.[1][2][3] The precise and accurat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a critical structural motif in modern medicinal chemistry, serving as a key intermediate in the synthesis of targeted therapeutics.[1][2][3] The precise and accurate analytical characterization of this compound and its related impurities is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an in-depth comparison of mass spectrometry-based methods for the analysis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of LC-MS/MS with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Introduction: The Analytical Imperative

3-Amino-5,6-dichloropyrazine-2-carbonitrile (C₅H₂Cl₂N₄) is a substituted pyrazine, a class of heterocyclic aromatic compounds integral to numerous pharmaceutical agents.[4][5] Its derivatives have been investigated for a range of biological activities, including the inhibition of protein kinases like Fibroblast Growth Factor Receptors (FGFRs), which are key targets in oncology.[1][3] Given its role as a foundational building block, stringent analytical control is necessary to monitor its purity, stability, and to quantify its presence in complex matrices during drug development and manufacturing.

Mass spectrometry, particularly when coupled with a chromatographic separation technique, offers unparalleled sensitivity and selectivity, making it the premier tool for this analytical challenge. This guide will dissect the nuances of applying this technology to the target analyte.

Physicochemical Properties & Predicted Mass Spectrometric Behavior

Before developing a method, understanding the analyte's properties is crucial.

PropertyValueSource
Molecular Formula C₅H₂Cl₂N₄PubChem[6]
Monoisotopic Mass 187.9659 g/mol Calculated
Average Mass 188.99 g/mol PubChem[6]
XLogP3 1.1PubChem[6]
Key Functional Groups Amino (-NH₂), Cyano (-C≡N), Dichloropyrazine ring-

The presence of the basic amino group and multiple nitrogen atoms in the pyrazine ring makes this molecule an excellent candidate for positive mode electrospray ionization (ESI+), where it will readily accept a proton to form a stable [M+H]⁺ ion. The isotopic signature of the two chlorine atoms (³⁵Cl and ³⁷Cl) will produce a characteristic M, M+2, and M+4 pattern, which is a powerful diagnostic tool for confirming the presence of the analyte.

Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantitative and qualitative analysis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile in complex environments like reaction mixtures or biological matrices, LC-MS/MS is the gold standard. The coupling of liquid chromatography's separation power with the specificity of tandem mass spectrometry provides exceptional performance.[4][7]

Rationale for Method Selection
  • Selectivity: Tandem MS, specifically in Multiple Reaction Monitoring (MRM) mode, allows for the detection of a specific precursor-to-product ion transition, virtually eliminating background interference and matrix effects.[4]

  • Sensitivity: LC-MS/MS can achieve detection limits in the sub-nanogram per milliliter (ng/mL) range, which is essential for impurity profiling and pharmacokinetic studies.[4]

  • Versatility: The technique is suitable for a wide range of pyrazine impurities, including those that are non-volatile or thermally labile, which may not be amenable to GC-MS.[8]

Detailed Experimental Protocol: LC-MS/MS

This protocol outlines a robust, self-validating system for the quantification of the target analyte.

1. Sample Preparation:

  • Dissolve 1 mg of 3-Amino-5,6-dichloropyrazine-2-carbonitrile standard in 10 mL of 50:50 acetonitrile/water to create a 100 µg/mL stock solution.
  • Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
  • For process samples or biological matrices, a protein precipitation or liquid-liquid extraction (LLE) step may be required to remove interferences.[4]

2. Liquid Chromatography (LC) Conditions:

  • System: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290)
  • Column: Reversed-phase C18 column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).[7]
  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[5]
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S).[7]
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Capillary Voltage: 3.2 kV.[9]
  • Source Temperature: 150 °C.
  • Desolvation Gas Temp: 350 °C.
  • MRM Transitions: The following transitions should be optimized for the specific instrument. The values below are predicted based on the molecule's structure.
Transition NamePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
Quantifier 188.9161.9HCN
Qualifier 188.9126.9HCN + Cl
Expected Data and Fragmentation Pathway

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the protonated molecular ion ([M+H]⁺, m/z 188.9 for the ³⁵Cl₂ isotopologue) is expected to fragment in a predictable manner. The most labile bonds and stable resulting fragments will dictate the fragmentation pattern.[10][11] A primary fragmentation is the loss of hydrogen cyanide (HCN) from the molecule, a common loss for nitrile-containing compounds, resulting in a product ion at m/z 161.9.[12]

G cluster_workflow LC-MS/MS Workflow & Fragmentation Analyte 3-Amino-5,6-dichloropyrazine-2-carbonitrile (Analyte in Solution) LC LC Separation (C18 Column) Analyte->LC Injection ESI ESI+ Source (Ionization) LC->ESI Elution Precursor Precursor Ion [M+H]⁺ m/z 188.9 ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Isolation (Q1) Product1 Product Ion 1 m/z 161.9 CID->Product1 Fragmentation (-HCN) Product2 Product Ion 2 m/z 126.9 CID->Product2 Fragmentation (-HCN, -Cl)

Caption: LC-MS/MS workflow and proposed fragmentation of the analyte.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is often the preferred method, other techniques have their place depending on the specific analytical need, budget, and available instrumentation.[8]

FeatureLC-MS/MSGC-MSHPLC-UV
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation of volatile compounds by gas chromatography, detection by MS.[8]Separation by liquid chromatography, detection by UV-Vis absorbance.
Sensitivity Very High (pg to ng/mL)High (ng/mL)Moderate (µg/mL)
Selectivity Very High (MRM)High (SIM/Scan)Low to Moderate
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds.[8]Requires analyte to be volatile and thermally stable. Derivatization may be needed.Requires a UV chromophore.
Cost HighMediumLow
Throughput HighMediumHigh
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for volatile compounds. However, the amino group in 3-Amino-5,6-dichloropyrazine-2-carbonitrile imparts polarity and the potential for thermal degradation, making it a challenging analyte for direct GC analysis. A derivatization step to mask the active amine hydrogen would likely be necessary, adding complexity and potential variability to the workflow.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many quality control laboratories due to its robustness and lower cost. The pyrazine ring system of the analyte contains a strong chromophore, making UV detection feasible. However, its significant drawback is a lack of selectivity. In complex samples, co-eluting impurities could interfere with accurate quantification, and it cannot provide the mass confirmation that MS offers. It is best suited for purity assessments of relatively clean samples where potential impurities are well-characterized.

Conclusion and Authoritative Recommendations

For the comprehensive analysis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocally superior technique. Its combination of high sensitivity, unparalleled selectivity, and applicability to the analyte's physicochemical properties makes it the authoritative choice for research, development, and quality control applications.[4][7] While HPLC-UV can serve a purpose in routine purity checks of bulk material, it lacks the specificity required for impurity identification or analysis in complex matrices. GC-MS is generally not recommended for this analyte without significant method development involving derivatization. The investment in LC-MS/MS instrumentation and expertise is justified by the quality and reliability of the data it produces, which is a non-negotiable requirement in the pharmaceutical industry.

References

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). National Institutes of Health (NIH). [Link]

  • Pyrazine. (2018). SIELC Technologies. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. (2014). National Institutes of Health (NIH). [Link]

  • 3-Amino-6-chloropyrazine-2-carbonitrile. PubChem. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health (NIH). [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • 3-Aminopyrazine-2,6-dicarbonitrile. PubChem. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. (2024). Wiley Online Library. [Link]

Sources

Validation

A Comparative Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Among its d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Among its derivatives, 3-aminopyrazine-2-carbonitrile has emerged as a particularly valuable core structure for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile and its structurally related analogs, focusing on the influence of halogen substitutions on their biological performance. By presenting a synthesis of experimental data, detailed methodologies, and visualizations of relevant biological pathways, this document aims to provide a comprehensive resource for researchers engaged in the exploration of this promising class of compounds.

The strategic placement of halogen atoms on the pyrazine ring can significantly modulate the physicochemical properties and biological activity of the molecule. This guide will explore the structure-activity relationships (SAR) arising from the presence of chlorine atoms at the 5- and 6-positions of the 3-aminopyrazine-2-carbonitrile scaffold, offering insights into their potential as kinase inhibitors and antimycobacterial agents.

Comparative Analysis of Physicochemical Properties

The introduction of chlorine atoms to the pyrazine ring alters the electronic and steric properties of the 3-aminopyrazine-2-carbonitrile core. These changes are reflected in their fundamental physicochemical characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-Aminopyrazine-2-carbonitrileC₅H₄N₄132.12Not specified
3-Amino-6-chloropyrazine-2-carbonitrileC₅H₃ClN₄166.56Not specified
3-Amino-5,6-dichloropyrazine-2-carbonitrile C₅H₂Cl₂N₄ 201.01 Not specified

Structure-Activity Relationship: A Tale of Halogenation

The biological activity of 3-aminopyrazine-2-carbonitrile derivatives is profoundly influenced by the substitution pattern on the pyrazine ring. The following sections delve into a comparative analysis of their performance in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Targeting Kinase Signaling

Substituted pyrazines are actively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] The inhibitory potency of 3-aminopyrazine-2-carbonitrile analogs against various kinases is a key determinant of their potential as anticancer agents.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and test compound solution to the kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices:

  • Recombinant Kinase and Peptide Substrate: Using purified components allows for a direct assessment of the compound's effect on the target kinase without the complexity of a cellular environment.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • ADP-Glo™ Assay: This assay format is highly sensitive and has a broad dynamic range, making it suitable for high-throughput screening and detailed kinetic studies.

Antimycobacterial Activity: Combating Tuberculosis

Tuberculosis remains a significant global health challenge, and the development of new antimycobacterial agents is a critical research priority. Derivatives of 3-aminopyrazine-2-carbonitrile have shown promising activity against Mycobacterium tuberculosis.

A comparative study on a series of substituted N-benzylpyrazine-2-carboxamides, which share the core pyrazine scaffold, revealed that halogen substitution plays a crucial role in their antimycobacterial efficacy. For instance, a 3,4-dichlorobenzylamino derivative exhibited significant activity.[3] While this study does not directly compare the 5,6-dichloro analog, it highlights the importance of halogenation in this class of compounds for antimycobacterial activity.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This protocol details a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[4][5]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Compound Dilution: Serially dilute the test compounds in the 96-well plates using Middlebrook 7H9 broth.

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compound. Include a drug-free control well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Causality Behind Experimental Choices:

  • Middlebrook 7H9 Broth with OADC: This is a standard and well-defined medium that supports the growth of M. tuberculosis.

  • Alamar Blue (Resazurin): This redox indicator is reduced by metabolically active cells, resulting in a distinct color change. This provides a simple and reliable method for assessing bacterial viability.

  • Incubation Period: The 5-7 day incubation period allows for sufficient growth of the slow-growing M. tuberculosis to be detected.

Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile and Its Analogs

Experimental Protocol: A General Approach to the Synthesis of Halogenated 3-Aminopyrazine-2-carbonitriles

This generalized protocol is based on established methodologies for the synthesis of related pyrazine derivatives.

Step 1: Halogenation of the Pyrazine Ring

  • Starting Material: A suitable pyrazine precursor (e.g., 3-aminopyrazine-2-carbonitrile).

  • Reagents: A chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

  • Procedure: The pyrazine precursor is reacted with the chlorinating agent in an appropriate solvent (e.g., acetonitrile or dichloromethane). The reaction conditions (temperature, reaction time) are optimized to achieve the desired degree of chlorination.

Step 2: Functional Group Interconversion (if necessary)

  • Depending on the starting material and the desired final product, functional group manipulations, such as the conversion of a carboxylic acid to a nitrile, may be required.

Step 3: Purification

  • The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired halogenated 3-aminopyrazine-2-carbonitrile.

Causality Behind Experimental Choices:

  • N-chlorosuccinimide (NCS): NCS is a convenient and relatively mild source of electrophilic chlorine, often used for the chlorination of electron-rich aromatic and heteroaromatic rings.

  • Column Chromatography: This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target compound from reaction byproducts and unreacted starting materials.

Visualizing the Molecular Landscape

Chemical Structures

G cluster_0 3-Aminopyrazine-2-carbonitrile cluster_1 3-Amino-6-chloropyrazine-2-carbonitrile cluster_2 3-Amino-5,6-dichloropyrazine-2-carbonitrile A C1=NC(C(=C(N1)N)C#N)=H B C1=NC(C(=C(N1)N)C#N)=Cl C C1=NC(C(=C(N1)Cl)C#N)=C(Cl)

Caption: Chemical structures of 3-aminopyrazine-2-carbonitrile and its chlorinated analogs.

Simplified Kinase Inhibition Pathway

G ATP ATP Kinase Protein Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate (Cell Proliferation, Survival) Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor Pyrazine Inhibitor Inhibitor->Kinase Inhibition

Caption: Simplified signaling pathway showing the inhibition of protein kinase by a pyrazine-based inhibitor.

Conclusion

The strategic incorporation of chlorine atoms onto the 3-aminopyrazine-2-carbonitrile scaffold presents a compelling avenue for the development of novel therapeutic agents. The available data suggests that di-halogenation can significantly influence the biological activity of these compounds, although more direct comparative studies are needed to fully elucidate the structure-activity relationships. The detailed experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate these and other related analogs, paving the way for the discovery of new and more effective treatments for cancer and infectious diseases.

References

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  • El-Naggar, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296.

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Comparative

Comparative Analysis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile Derivatives: A Guide to Biological Activity and Therapeutic Potential

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its unique electronic properties and ab...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its unique electronic properties and ability to serve as a versatile scaffold for chemical modification make it a focal point in modern drug discovery.[3] This guide delves into a specific, highly promising class of pyrazine compounds: derivatives of 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

This core structure is particularly attractive for library synthesis and lead optimization. The chlorine atoms at the 5- and 6-positions are excellent leaving groups, readily displaced by a variety of nucleophiles. This allows for the systematic exploration of chemical space and the fine-tuning of biological activity through targeted modifications. This guide provides a comparative analysis of the diverse biological activities exhibited by these derivatives, supported by experimental data, detailed protocols, and an exploration of the underlying structure-activity relationships (SAR).

The Core Scaffold: A Platform for Chemical Diversification

The foundational structure, 3-Amino-5,6-dichloropyrazine-2-carbonitrile, serves as a versatile starting point. The primary sites for modification are the 5- and 6-positions via nucleophilic aromatic substitution, and to a lesser extent, the 3-amino group through acylation or alkylation. This synthetic tractability allows researchers to modulate properties such as potency, selectivity, and pharmacokinetics.

Caption: Key diversification points on the 3-aminopyrazine-2-carbonitrile core.

Comparative Biological Profile: From Oncology to Infectious Disease

Derivatives stemming from the 3-Amino-5,6-dichloropyrazine-2-carbonitrile scaffold have demonstrated significant potential in two primary therapeutic areas: oncology, primarily as kinase inhibitors, and infectious disease, as potent antimycobacterial agents.

Anticancer Activity: Targeting Aberrant Kinase Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4][5] The 3-aminopyrazine scaffold has proven to be an effective "hinge-binder," a key interaction motif for inhibitors that compete with ATP in the kinase domain.[3][4]

Focus on Fibroblast Growth Factor Receptors (FGFRs):

Aberrant FGFR signaling is a known driver in various cancers.[2][6] A series of 3-amino-pyrazine-2-carboxamide derivatives (where the nitrile is converted to an amide) have been developed as potent FGFR inhibitors.[5]

Comparative In Vitro Kinase Inhibitory Activity:

Compound IDR-Group at Position 6FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
Erdafitinib N/A (Comparative Drug)1.22.53.05.7
18d (morpholin-4-yl)-methylene>1000600480>1000
18g pyrrole-1-methylene~400380~500~600
18i (4-methylpiperazin-1-yl)15012090210
Data synthesized from multiple sources for illustrative comparison.[3][5]

Structure-Activity Relationship (SAR) Insights:

  • Scaffold Hopping: The design of these inhibitors was inspired by scaffold hopping from a pyrimidine core to the 3-amino-pyrazine-2-carboxamide core, which successfully maintained a critical intramolecular hydrogen bond for binding.[5]

  • Substituent Effects: The introduction of various substituted piperazine and pyrrole moieties at the 6-position significantly modulates potency. Compound 18i , with a 4-methylpiperazine group, emerged as a potent pan-FGFR inhibitor, effectively blocking downstream signaling pathways.[5] The data suggests that basic amine moieties in the side chain are favorable for activity.

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds P1 Phosphorylation FGFR->P1 Activates Downstream Downstream Signaling (MAPK, AKT, PLCγ) P1->Downstream Initiates Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation Promotes Inhibitor 3-Aminopyrazine Derivative (e.g., 18i) Inhibitor->FGFR Inhibits ATP Binding

Caption: Simplified FGFR signaling and the point of inhibition.

Antimicrobial Activity: A New Front Against Tuberculosis

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a severe global health crisis, necessitating the discovery of novel antimycobacterials.[7][8] Derivatives of 3-aminopyrazine-2-carbonitrile have shown remarkable activity against Mycobacterium tuberculosis.

Comparative Antimycobacterial Activity (M. tuberculosis H37Rv):

Compound ClassR-GroupMIC (µg/mL)Reference
N-Alkyl Carboxamidesn-octyl (Compound 10)25[9]
N-Phenyl Carboxamides2,4-dimethoxyphenyl (Compound 17)12.5[9]
N-Benzyl Dicarbonitriles3,4-dichloro (Compound 3)6.25[8]
N-Benzyl Dicarbonitriles4-trifluoromethyl (Compound 11)6.25[8]
3-Benzamido Carboxamides4'-chloro (Compound 2)1.95[7]
MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.[7][8][9]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity is Key: A clear trend is observed where increased lipophilicity correlates with enhanced antimycobacterial activity. For N-alkyl derivatives, activity increases with the length of the carbon chain.[9] Similarly, for N-benzyl derivatives, lipophilic substituents like halogens or trifluoromethyl groups on the phenyl ring are favorable.[7][8]

  • Target Hypothesis: While the exact mechanism can vary, some derivatives are believed to target mycobacterial Prolyl-tRNA Synthetase (ProRS), repurposing a scaffold initially designed against human ProRS.[7] Others may act on enoyl-ACP reductase (InhA).[10]

  • Carbonitrile vs. Carboxamide: Interestingly, while both scaffolds produce active compounds, replacing the carboxamide with a carbonitrile can lead to comparable or even improved antimycobacterial activity, though sometimes at the cost of higher cytotoxicity.[10]

Experimental Methodologies: Ensuring Self-Validating & Reproducible Science

Trustworthiness in drug discovery is built upon robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of these pyrazine derivatives.

Protocol 1: Synthesis via Microwave-Assisted Aminodehalogenation

This protocol describes a highly efficient method for generating a library of N-substituted aminopyrazine dicarbonitriles from a dichlorinated precursor, leveraging microwave assistance for shorter reaction times and higher yields.[8]

Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials: 5-amino-6-chloropyrazine-2,3-dicarbonitrile Substituted Benzylamine Reaction Combine in Ethanol Add DIPEA (base) Start->Reaction Microwave Microwave Irradiation (e.g., 120°C, 20-60 min) Reaction->Microwave Workup Cool Reaction Evaporate Solvent Microwave->Workup Purify Purification (Crystallization or Chromatography) Workup->Purify End Final Product: N-substituted Derivative Purify->End

Caption: Workflow for microwave-assisted library synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: In a dedicated microwave reaction vial, combine 5-amino-6-chloropyrazine-2,3-dicarbonitrile (1.0 mmol), the desired substituted benzylamine (1.1 mmol), and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol).

  • Solvent Addition: Add 4 mL of ethanol to the vial.

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for a duration of 20 to 60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration.

  • Purification: The crude solid is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) to yield the final, pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Antimycobacterial Susceptibility Testing

This protocol outlines the Microplate Alamar Blue Assay (MABA), a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Step-by-Step Procedure:

  • Plate Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Serial Dilution: Add 100 µL of the test compound (dissolved in DMSO and diluted in broth) to the first well of a row. Perform a 2-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37 °C for 7 days.

  • Assay Development: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Conclusion and Future Directions

The 3-Amino-5,6-dichloropyrazine-2-carbonitrile scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. The derivatives exhibit a compelling range of biological activities, most notably as potent FGFR inhibitors for oncology and as promising leads against Mycobacterium tuberculosis. The synthetic accessibility of the core allows for rapid and systematic exploration of structure-activity relationships, enabling the optimization of both potency and drug-like properties.

Future research should focus on:

  • Improving Kinase Selectivity: While pan-FGFR inhibitors are valuable, developing subtype-selective inhibitors could lead to improved safety profiles by minimizing off-target effects.

  • Elucidating Antimycobacterial Mechanisms: A deeper understanding of the specific molecular targets and mechanisms of action will be crucial for overcoming potential resistance and advancing these compounds toward clinical development.

  • Pharmacokinetic Optimization: Systematic modification of the scaffold should be undertaken to improve metabolic stability, solubility, and oral bioavailability, transforming these potent hits into viable drug candidates.

This guide demonstrates that by combining rational design, efficient synthesis, and robust biological evaluation, derivatives of this versatile pyrazine scaffold hold significant promise for addressing critical unmet needs in cancer and infectious disease.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

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  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

  • MDPI. (n.d.). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. [Link]

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  • PubMed. (n.d.). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

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  • ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • National Institutes of Health. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. [Link]

  • PubMed. (2021). Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. [Link]

  • PubMed. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. [Link]

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Validation

A Senior Scientist's Guide to the Structural Analogs of 3-Amino-5,6-dichloropyrazine-2-carbonitrile: A Comparative Analysis for Medicinal Chemistry Applications

Introduction The pyrazine ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1] Pyrazine derivatives exhibit a wide spectrum...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1] Pyrazine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3][4] The subject of this guide, 3-Amino-5,6-dichloropyrazine-2-carbonitrile, serves as a quintessential example of a highly functionalized and synthetically versatile starting material. Its electron-deficient pyrazine core, substituted with both electron-donating (amino) and electron-withdrawing (chloro, carbonitrile) groups, creates a unique chemical entity with significant potential for derivatization.

This guide provides a comparative analysis of key structural analogs of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. We will explore how targeted modifications to this core structure influence critical physicochemical and biological properties. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for designing and selecting analogs with tailored characteristics to accelerate their research programs.

The Core Scaffold: An Analysis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

Before delving into its analogs, it is crucial to understand the foundational physicochemical and electronic profile of the parent molecule.

  • Pyrazine Core: The two nitrogen atoms at positions 1 and 4 render the aromatic ring electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the halogenated positions.[1]

  • Amino Group (-NH2): This electron-donating group modulates the electronics of the ring and provides a critical hydrogen bond donor site, which can be pivotal for target engagement in a biological context.[5]

  • Dichloro Substituents (-Cl): These electron-withdrawing groups further enhance the electrophilicity of the pyrazine ring. They also serve as versatile synthetic handles for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.[1][6]

  • Carbonitrile Group (-CN): The strongly electron-withdrawing nitrile group influences the overall electronic profile of the molecule and can act as a hydrogen bond acceptor.

The strategic placement of these functional groups makes this scaffold an excellent starting point for library synthesis and structure-activity relationship (SAR) studies.[7][8]

Comparative Analysis of Key Structural Analogs

The true potential of a scaffold is unlocked through systematic analog synthesis. Here, we compare logical modifications to the parent structure and their impact on key drug-like properties.

Halogen Modification: Tuning Lipophilicity and Reactivity

A common strategy in medicinal chemistry is to substitute one halogen for another to fine-tune a compound's properties.[9] Replacing the chlorine atoms with fluorine or bromine can have predictable, yet profound, effects.

  • Fluorine Analogs (e.g., 3-Amino-5,6-difluoropyrazine-2-carbonitrile): The high electronegativity of fluorine significantly polarizes the C-F bond, which can alter interactions with biological targets.[9] In SNAr reactions, the C-F bond is often the most reactive towards nucleophilic attack, providing a different kinetic profile for substitution reactions compared to the chloro-analog.[10]

  • Bromine Analogs (e.g., 3-Amino-5,6-dibromopyrazine-2-carbonitrile): Bromine is less electronegative but more polarizable than chlorine. This generally leads to an increase in lipophilicity (logP). Brominated heterocycles are also excellent substrates for palladium-catalyzed cross-coupling reactions.[11]

Table 1: Predicted Physicochemical Properties of Halogen Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted cLogP
3-Amino-5,6-dichloropyrazine-2-carbonitrileC5H2Cl2N4204.991.3
3-Amino-5,6-difluoropyrazine-2-carbonitrileC5H2F2N4172.090.5
3-Amino-5,6-dibromopyrazine-2-carbonitrileC5H2Br2N4293.891.8

Note: cLogP values are predicted and serve as a relative comparison.

The choice of halogen can therefore be a strategic tool to modulate solubility, metabolic stability, and synthetic accessibility.

Amino Group Derivatization: Modulating Hydrogen Bonding and Basicity

The 3-amino group is a primary site for modification to probe its role in target binding.

  • N-Alkylation/N-Acylation: Introducing alkyl or acyl groups to the amino moiety can systematically alter its hydrogen bond donating capacity and introduce steric bulk. N-acylation, for example, replaces a hydrogen bond donor with an acceptor and can significantly impact compound conformation. These modifications are readily achievable via standard acylation or reductive amination protocols.[12]

C-C Bond Formation via Cross-Coupling: Expanding Chemical Space

The chloro-substituents are ideal handles for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for this transformation.[6]

  • Example Analog: 3-Amino-6-phenyl-5-chloropyrazine-2-carbonitrile: Introducing a phenyl group can explore potential pi-stacking or hydrophobic interactions within a target's binding site. The differential reactivity of the two chlorine atoms can often allow for selective mono-substitution.[1][6] Such modifications are crucial for developing SAR and have been used to create inhibitors of protein kinases like FGFR.[13]

Experimental Workflows for Analog Characterization

To ensure the trustworthiness of any comparative analysis, robust and reproducible experimental protocols are essential.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 3-amino-6-aryl-5-chloropyrazine-2-carbonitrile derivatives.

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

G cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification prep1 Add 3-amino-5,6-dichloropyrazine-2-carbonitrile (1.0 eq) prep2 Add Arylboronic acid (1.1 eq) prep1->prep2 prep3 Add Pd(dppf)Cl2 (0.05 eq) & Na2CO3 (2.0 eq) prep2->prep3 prep4 Evacuate and backfill with N2 (3x) prep3->prep4 react1 Add degassed 1,4-dioxane/H2O (4:1) prep4->react1 react2 Seal vial react1->react2 react3 Heat in microwave reactor (120 °C, 30-60 min) react2->react3 workup1 Cool to RT, dilute with EtOAc react3->workup1 workup2 Wash with H2O and brine workup1->workup2 workup3 Dry over Na2SO4, filter, concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 end end workup4->end Characterized Product G cluster_plate Plate Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis start Compound in DMSO (e.g., 10 mM stock) plate1 Dispense DMSO stock into 96-well plate start->plate1 plate2 Add aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations plate1->plate2 incubate1 Mix and incubate (e.g., 2h at 25°C) plate2->incubate1 measure1 Measure light scattering using a nephelometer incubate1->measure1 analysis1 Identify concentration at which precipitation occurs measure1->analysis1 analysis2 Report Kinetic Solubility (µM) analysis1->analysis2 SAR cluster_nodes img N_Hinge Amino Group: Crucial H-bond donor to kinase hinge region. N_Solvent Pyrazine N4: Potential H-bond acceptor with solvent or protein. R1_Selectivity C5 Position (R1): Modification here (e.g., small lipophilic group) can tune selectivity. R2_Potency C6 Position (R2): Substitution with aryl groups (via Suzuki) explores hydrophobic pocket, driving potency.

Sources

Comparative

validation of 3-Amino-5,6-dichloropyrazine-2-carbonitrile synthesis

As a Senior Application Scientist, this guide provides a comparative analysis of plausible synthetic routes for 3-Amino-5,6-dichloropyrazine-2-carbonitrile. Given the limited direct literature for this specific molecule,...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of plausible synthetic routes for 3-Amino-5,6-dichloropyrazine-2-carbonitrile. Given the limited direct literature for this specific molecule, this document outlines two distinct, proposed synthetic strategies based on established, authoritative pyrazine chemistry. The guide offers detailed experimental protocols, explains the rationale behind methodological choices, and establishes a framework for the validation of the final product.

Introduction: The Significance of Substituted Pyrazines

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine core. The pyrazine scaffold is a well-recognized pharmacophore in medicinal chemistry due to its presence in numerous biologically active molecules and FDA-approved drugs. The strategic placement of an amino group, a nitrile group, and reactive chlorine atoms makes this compound a potentially valuable and versatile building block for the synthesis of novel therapeutics, particularly as kinase inhibitors in oncology research.[1][2] The electron-withdrawing nature of the nitrile and chlorine substituents makes the pyrazine ring susceptible to nucleophilic substitution, offering a handle for further molecular diversification.

This guide will compare two logical, albeit proposed, synthetic approaches:

  • Route A: De Novo Ring Formation, building the pyrazine ring from an acyclic precursor.

  • Route B: Late-Stage Chlorination, modifying a pre-existing aminopyrazine scaffold.

Comparative Analysis of Synthetic Routes

Route A: De Novo Synthesis via Condensation

This approach constructs the pyrazine ring from acyclic precursors, a common strategy for building substituted heterocyclic systems.[1][3] The core transformation involves the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound. For this specific target, the key challenge is the use of a chlorinated dicarbonyl equivalent, such as dichloroglyoxal.

Reaction Scheme:

cluster_0 Route A: De Novo Ring Formation DAMN Diaminomaleonitrile (DAMN) Intermediate Dihydropyrazine Intermediate DAMN->Intermediate + Dichloroglyoxal (Condensation) DCG Dichloroglyoxal DCG->Intermediate Product 3-Amino-5,6-dichloropyrazine- 2-carbonitrile Intermediate->Product Oxidative Aromatization (e.g., air, I₂)

Caption: Proposed workflow for Route A, starting from DAMN.

Experimental Protocol (Proposed):

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend diaminomaleonitrile (DAMN) (1.0 eq.) in absolute ethanol (approx. 10 mL per gram of DAMN).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of dichloroglyoxal (1.05 eq., typically handled as a hydrate or in solution) dropwise to the suspension. An acid catalyst, such as a few drops of glacial acetic acid, can be added to facilitate the initial condensation.[1]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of DAMN. The condensation initially forms a dihydropyrazine intermediate, which then undergoes oxidative aromatization. Often, atmospheric oxygen is sufficient for this step during reflux, but a mild oxidant like iodine (I₂) could be introduced if needed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product should be purified by flash column chromatography on silica gel, using an eluent system such as a gradient of ethyl acetate in hexane, to yield the pure 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

Causality and Rationale:

  • Choice of DAMN: DAMN is a commercially available and highly effective precursor for constructing aminopyrazine carbonitriles, as it provides the C2-CN, C3-NH₂, and the two requisite nitrogen atoms for the ring.

  • Dichloroglyoxal: This reactant is the logical choice to introduce the C5 and C6 chlorinated carbons. Its high reactivity necessitates careful handling and dropwise addition to control the exothermic nature of the initial condensation.

  • Ethanol and Acetic Acid: Ethanol is a common solvent for such condensations, and a catalytic amount of acid protonates a carbonyl oxygen, activating the glyoxal for nucleophilic attack by the amino groups of DAMN.

  • Oxidative Aromatization: The initial cyclization product is a non-aromatic dihydropyrazine. Aromatization is the thermodynamic driving force for the reaction and often occurs spontaneously in the presence of air, especially at elevated temperatures.

Route B: Late-Stage Double Chlorination

This strategy begins with a pre-formed aminopyrazine ring and introduces the chlorine atoms in a subsequent step. This avoids handling potentially unstable dichloroglyoxal. A suitable starting material would be 3-Aminopyrazine-2-carbonitrile, which can be synthesized via established methods.

Reaction Scheme:

cluster_1 Route B: Late-Stage Chlorination SM 3-Aminopyrazine- 2-carbonitrile Product 3-Amino-5,6-dichloropyrazine- 2-carbonitrile SM->Product + N-Chlorosuccinimide (NCS) (Electrophilic Chlorination) Solvent: Acetonitrile or DMF

Caption: Proposed workflow for Route B using electrophilic chlorination.

Experimental Protocol (Proposed):

  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 3-Aminopyrazine-2-carbonitrile (1.0 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (2.2 eq.) to the solution in portions at room temperature. The use of a slight excess of NCS ensures complete dichlorination.

  • Reaction: Stir the reaction mixture at 60-70 °C for 4-12 hours. The progress should be diligently monitored by TLC or LC-MS to follow the disappearance of the starting material and the formation of mono- and di-chlorinated products. The amino group is a strong activating group, directing electrophilic substitution to the C5 and C6 positions.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. A solid precipitate of the product may form. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMF and succinimide.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary to remove any under-chlorinated impurities.

Causality and Rationale:

  • Starting Material: 3-Aminopyrazine-2-carbonitrile is a more stable and readily handled starting material than the precursors in Route A.

  • N-Chlorosuccinimide (NCS): NCS is a widely used and effective reagent for the electrophilic chlorination of activated aromatic and heteroaromatic rings.[4] It is easier and safer to handle than chlorine gas. The electron-donating amino group strongly activates the pyrazine ring towards electrophilic attack at the open C5 and C6 positions.

  • Solvent and Temperature: A polar aprotic solvent like DMF helps to dissolve the reagents and facilitate the reaction. Moderate heating is often required to achieve dichlorination in a reasonable timeframe.

Head-to-Head Performance Comparison

This table provides a prospective comparison of the two proposed routes based on common synthetic chemistry metrics.

ParameterRoute A: De Novo SynthesisRoute B: Late-Stage ChlorinationJustification
Number of Steps 1 (from DAMN)1 (from 3-aminopyrazine-2-carbonitrile)Both are single-step transformations from key intermediates.
Starting Materials Diaminomaleonitrile, Dichloroglyoxal3-Aminopyrazine-2-carbonitrile, NCSDichloroglyoxal is highly reactive and less common. 3-Aminopyrazine-2-carbonitrile and NCS are more standard lab reagents.
Potential Yield ModerateModerate to GoodRoute A may suffer from polymerization of glyoxal. Route B's selectivity is high, potentially leading to cleaner reactions and higher isolated yields.
Safety & Handling High Concern. Dichloroglyoxal is toxic and reactive.Moderate Concern. NCS is a strong oxidant and irritant. DMF is a reproductive toxin.Route A's key reagent poses a more significant handling challenge.
Scalability ChallengingMore FavorableThe well-behaved nature of NCS chlorination is generally more amenable to industrial scale-up.[4]
Key Challenge Controlling the condensation reaction and handling the unstable glyoxal.Achieving selective dichlorination without side reactions; removal of succinimide byproduct.Both routes have distinct, manageable challenges.

Validation and Characterization of the Final Product

Regardless of the synthetic route, rigorous analytical validation is required to confirm the structure and purity of the final product, 3-Amino-5,6-dichloropyrazine-2-carbonitrile.

cluster_2 Validation Workflow Product Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Info MS Mass Spectrometry (ESI-MS) Product->MS Molecular Weight IR FT-IR Spectroscopy Product->IR Functional Groups HPLC HPLC Analysis Product->HPLC Purity Assay Confirmation Structure Confirmed & Purity >95% NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Sources

Validation

A Comparative Guide to the Synthesis of Pyrazinecarbonitrile for Pharmaceutical and Research Applications

Pyrazinecarbonitrile, also known as 2-cyanopyrazine, is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the anti-tuberculosis drug pyrazinamide.[1][2][3] Its versatile reactivity also ma...

Author: BenchChem Technical Support Team. Date: January 2026

Pyrazinecarbonitrile, also known as 2-cyanopyrazine, is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the anti-tuberculosis drug pyrazinamide.[1][2][3] Its versatile reactivity also makes it a valuable building block in the development of novel agrochemicals and advanced materials.[2] The efficient and scalable synthesis of this heterocyclic nitrile is therefore of significant interest to researchers and professionals in drug development and fine chemical manufacturing.

This guide provides a comparative analysis of the principal synthetic routes to pyrazinecarbonitrile. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to inform your selection of the most appropriate methodology for your specific application. Our focus is on providing a practical, in-depth resource that balances chemical theory with real-world applicability.

At a Glance: Comparative Analysis of Synthesis Routes

The selection of a synthetic strategy for pyrazinecarbonitrile is a critical decision that balances factors such as yield, safety, cost, and scalability. The following table summarizes the key quantitative and qualitative aspects of the predominant methods discussed in this guide.

MethodStarting Material(s)Key ReagentsTypical Yield (%)Temperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
Gas-Phase Catalytic Ammoxidation2-Methylpyrazine, Ammonia, Oxygen (Air)Metal Oxide Catalyst (e.g., V-Ti, Mo-Fe)81-90+380-480Continuous FlowHigh yield, uses inexpensive raw materials, avoids toxic cyanides, scalable.Requires specialized high-temperature equipment, catalyst optimization can be complex.
Palladium-Catalyzed Cyanation of Halopyrazine2-BromopyrazineK₄[Fe(CN)₆], Pd Catalyst (e.g., Pd(OAc)₂)~85-95100-1401-6High yield, uses a less toxic cyanide source, milder conditions than classical methods.Requires expensive palladium catalyst, starting halopyrazine can be costly.
Classical Condensation of DAMNDiaminomaleonitrile (DAMN), α-Dicarbonyl (Glyoxal)-~80-90VariesVariesBuilds the pyrazine ring directly, good for producing substituted pyrazinecarbonitriles.Availability and stability of α-dicarbonyl compounds can be a limitation.
Cyanation of Pyrazine N-oxidePyrazine N-oxideTrimethylsilyl cyanide (TMSCN), Lewis AcidVariableRoom temp. - 100VariesCan be performed under mild conditions, offers alternative regioselectivity.Yield is highly substrate-dependent, TMSCN is toxic and moisture-sensitive.

Method 1: Gas-Phase Catalytic Ammoxidation of 2-Methylpyrazine

This method represents the state-of-the-art for industrial-scale production of pyrazinecarbonitrile.[4] It is an economically and environmentally advantageous route that transforms an inexpensive starting material, 2-methylpyrazine, into the desired nitrile in a continuous-flow process. The core of this method is a heterogeneous catalyst that facilitates the reaction of the methyl group with ammonia and oxygen at high temperatures.

Mechanistic Rationale

The ammoxidation process is a complex catalytic cycle that occurs on the surface of a metal oxide catalyst. While the precise mechanism can vary with the catalyst composition, it is generally understood to involve the activation of the methyl group on the pyrazine ring and the subsequent oxidative incorporation of nitrogen from ammonia. The catalyst, often a mixed metal oxide, plays a crucial role in facilitating the transfer of lattice oxygen and electrons.

Experimental Protocol: Ammoxidation using a V-Ti-based Catalyst

This protocol is based on typical conditions described for vanadium-titanium catalyst systems.

Materials:

  • 2-Methylpyrazine

  • Ammonia (gas)

  • Air (as the oxygen source)

  • V-Ti-P-based catalyst on a silica support

  • Fixed-bed reactor tube (e.g., stainless steel)

Procedure:

  • Catalyst Packing: The fixed-bed reactor is packed with the V-Ti-P/SiO₂ catalyst.[5]

  • Reactant Feed: A gaseous mixture of 2-methylpyrazine, ammonia, and air is prepared. A typical molar ratio is 1:6:15-20 (2-methylpyrazine:ammonia:air).[5]

  • Reaction: The reactant gas mixture is passed through the heated catalyst bed. The reaction temperature is maintained at approximately 410°C (683 K).[5]

  • Product Collection: The effluent gas stream, containing 2-cyanopyrazine, unreacted starting materials, and byproducts, is cooled to condense the liquid products.

  • Purification: The collected condensate is then purified, typically by distillation, to isolate 2-cyanopyrazine.

Performance Data:

  • Conversion of 2-Methylpyrazine: >97%

  • Selectivity for 2-Cyanopyrazine: ~90%

  • Yield of 2-Cyanopyrazine: Up to 87.5%[5]

Workflow Diagram: Gas-Phase Catalytic Ammoxidation

G cluster_reactants Reactant Preparation cluster_reaction Catalytic Conversion cluster_purification Product Isolation r1 2-Methylpyrazine mix Gaseous Mixture r1->mix r2 Ammonia (gas) r2->mix r3 Air (Oxygen) r3->mix reactor Fixed-Bed Reactor (V-Ti Catalyst, ~410°C) mix->reactor condense Condensation reactor->condense distill Distillation condense->distill product Pure 2-Cyanopyrazine distill->product

Caption: Workflow for the continuous synthesis of 2-cyanopyrazine via ammoxidation.

Method 2: Palladium-Catalyzed Cyanation of 2-Bromopyrazine

For laboratory-scale synthesis, where the setup for high-temperature gas-phase reactions may not be feasible, the palladium-catalyzed cyanation of a halogenated pyrazine offers a high-yield alternative. This method has been significantly improved by the use of less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is a stable, easy-to-handle solid.[6][7]

Mechanistic Rationale

This reaction follows a classical palladium-catalyzed cross-coupling cycle. The cycle is initiated by the oxidative addition of the Pd(0) catalyst to the carbon-bromine bond of 2-bromopyrazine, forming a Pd(II) intermediate. This is followed by transmetalation with the cyanide source and, finally, reductive elimination to yield 2-cyanopyrazine and regenerate the Pd(0) catalyst.

Experimental Protocol: Cyanation using Potassium Ferrocyanide

This protocol is adapted from procedures utilizing palladium acetate as the catalyst.[6]

Materials:

  • 2-Bromopyrazine

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: To a reaction vessel, add 2-bromopyrazine, potassium ferrocyanide (in a molar ratio of approximately 1:0.25 relative to 2-bromopyrazine), palladium acetate (0.1-5 mol%), and sodium carbonate (1-2 molar equivalents).[6]

  • Solvent Addition: Add N,N-dimethylacetamide as the solvent.

  • Inert Atmosphere: Purge the vessel with nitrogen and maintain a nitrogen atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture to 100-140°C with stirring for 1-6 hours.[6]

  • Workup: After cooling, filter the reaction mixture to remove insoluble salts.

  • Purification: The filtrate is subjected to reduced pressure distillation to isolate the 2-cyanopyrazine product.

Performance Data:

  • Yield: High yields are typically achieved, often in the range of 85-95%.

Reaction Diagram: Palladium-Catalyzed Cyanation Cycle

G center Pd(II) Intermediate pd0 Pd(0)L_n pd_complex [Pyrazinyl-Pd(II)-Br]L_n pd0->pd_complex Oxidative Addition (2-Bromopyrazine) pd_cn_complex [Pyrazinyl-Pd(II)-CN]L_n pd_complex->pd_cn_complex Transmetalation ([Fe(CN)6]4-) pd_cn_complex->pd0 Reductive Elimination product 2-Cyanopyrazine pd_cn_complex->product

Caption: Catalytic cycle for the Pd-catalyzed cyanation of 2-bromopyrazine.

Method 3: Classical Condensation of Diaminomaleonitrile (DAMN)

This approach constructs the pyrazine ring itself to yield pyrazine-2,3-dicarbonitriles, from which monosubstituted derivatives can potentially be obtained. The reaction involves the condensation of diaminomaleonitrile (DAMN) with an α-dicarbonyl compound.[2][8] This method is particularly valuable for accessing a variety of substituted pyrazinecarbonitriles by varying the dicarbonyl component.

Mechanistic Rationale

The synthesis proceeds through a double condensation reaction. The amino groups of DAMN nucleophilically attack the carbonyl carbons of the α-dicarbonyl compound (e.g., glyoxal) to form a dihydropyrazine intermediate. This intermediate then undergoes spontaneous or induced oxidation (aromatization) to form the stable pyrazine ring.

Experimental Protocol: Condensation of DAMN with Glyoxal

Materials:

  • Diaminomaleonitrile (DAMN)

  • Glyoxal (as a 40% aqueous solution)

  • Ethanol

Procedure:

  • Reactant Solution: Dissolve diaminomaleonitrile in ethanol in a reaction flask.

  • Addition: Slowly add an equimolar amount of glyoxal solution to the DAMN solution with stirring.

  • Reaction: The reaction is often exothermic and may proceed readily at room temperature or with gentle heating. The progress can be monitored by TLC.

  • Isolation: The product, pyrazine-2,3-dicarbonitrile, often precipitates from the reaction mixture upon completion. The solid is collected by filtration, washed with a cold solvent, and dried.

Performance Data:

  • Yield: This method is generally high-yielding, often exceeding 80%.

Reaction Pathway: DAMN Condensation

G DAMN Diaminomaleonitrile Intermediate Dihydropyrazine Intermediate DAMN->Intermediate Condensation Glyoxal Glyoxal (α-Dicarbonyl) Glyoxal->Intermediate Condensation Product Pyrazine-2,3-dicarbonitrile Intermediate->Product Oxidation (Aromatization)

Caption: Synthesis of pyrazine-2,3-dicarbonitrile via DAMN condensation.

Method 4: Cyanation of Pyrazine N-oxide

This method provides an alternative route that avoids the use of halogenated pyrazines. It involves the direct cyanation of pyrazine N-oxide, typically using trimethylsilyl cyanide (TMSCN). The reaction is often mediated by a Lewis acid or a base, and the regioselectivity can be influenced by substituents on the pyrazine ring.[9]

Mechanistic Rationale

The reaction is believed to proceed via a Reissert-Henze type mechanism. The N-oxide oxygen is activated by coordination to the silyl group of TMSCN or a Lewis acid. This activation renders the α-positions (C2 and C6) of the pyrazine ring highly electrophilic and susceptible to nucleophilic attack by the cyanide ion. Subsequent elimination of the silyloxy group leads to the formation of the cyanopyrazine product.

Experimental Protocol: Lewis Acid-Mediated Cyanation

This protocol is based on the reaction of substituted pyrazine 1-oxides with TMSCN.[9]

Materials:

  • Pyrazine 1-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Triethylamine

  • Zinc iodide (Lewis acid, optional)

  • Acetonitrile

Procedure:

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the pyrazine 1-oxide in acetonitrile.

  • Reagent Addition: Add triethylamine followed by trimethylsilyl cyanide. If a Lewis acid is used to enhance reactivity, zinc iodide can be added at this stage.

  • Reaction: Stir the mixture at room temperature or with heating, monitoring the reaction by TLC. Reaction times can vary significantly based on the substrate.

  • Workup: Upon completion, the reaction is quenched, typically with an aqueous solution, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or distillation.

Performance Data:

  • Yield: The yields for this method are highly variable and depend strongly on the electronic nature of the substituents on the pyrazine ring. Electron-donating groups generally favor the reaction.[9]

Conclusion and Future Outlook

The synthesis of pyrazinecarbonitrile can be approached through several distinct and effective methodologies. For large-scale industrial production, gas-phase catalytic ammoxidation is unrivaled in its efficiency, cost-effectiveness, and environmental profile. For laboratory and pilot-scale syntheses, palladium-catalyzed cyanation of 2-bromopyrazine using safer cyanide sources like potassium ferrocyanide offers a robust and high-yielding alternative. The condensation of DAMN remains a powerful tool, especially for creating substituted pyrazinecarbonitriles, while the cyanation of pyrazine N-oxides provides a valuable route with alternative reactivity and milder conditions for specific substrates.

Future research will likely focus on the development of even more active and durable catalysts for ammoxidation that can operate at lower temperatures, further enhancing the sustainability of this process. In the realm of cross-coupling, ongoing efforts to replace palladium with more abundant and less expensive metals like copper or nickel will continue to make these methods more accessible. As the demand for pyrazine-based pharmaceuticals and materials grows, the continued innovation in the synthesis of pyrazinecarbonitrile will remain a critical area of chemical research.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pyrazinecarbonitrile: Synthesis and Application Insights.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
  • Pasupulety, N., et al. (2015). Ammoxidation of 2-methyl pyrazine to 2-cyano pyrazine on MoO3/FePO4 catalysts. Journal of Chemical Sciences, 127(2), 227-234.
  • Wang, Y., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega, 7(11), 9811-9818.
  • Wang, Y., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega.
  • Google Patents. (2007). CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
  • Bardajee, G. R., et al. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3220.
  • Al-Tel, T. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8295.
  • Lim, S. M., et al. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Chemistry, 20(1), 38-54.
  • Sato, N., Shimomura, Y., Ohwaki, Y., & Takeuchi, R. (1991). Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 2877-2881.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrazinecarbonitrile (CAS 19847-12-2): Properties, Synthesis, and Pharmaceutical Applications.
  • Padhy, A. (2025). Advancements in Palladium-Catalyzed Cyanation: Evaluating Potassium Hexacyanoferrate(II) as a Safer Cyanide Source for Palladium catalyzed cyanation. ResearchGate.
  • Google Patents. (2006). CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation.

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Comparative

A Comparative Guide to the Purity Assessment of 3-Amino-5,6-dichloropyrazine-2-carbonitrile

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable, rep...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe pharmacological data. 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a pivotal building block in the synthesis of various therapeutic agents, is no exception. Ensuring its purity is paramount to the integrity of the subsequent synthetic steps and the final drug product.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. We will delve into the causality behind experimental choices, offering not just protocols, but a logical framework for selecting the most appropriate method for your specific needs.

Understanding the Analyte and Potential Impurities

Before embarking on a purity assessment, it is crucial to understand the potential impurities that may be present in a sample of 3-Amino-5,6-dichloropyrazine-2-carbonitrile. These impurities can arise from the synthetic route, degradation, or storage. A common synthetic pathway involves the chlorination and amination of a pyrazine precursor.

Potential Impurities May Include:

  • Starting Materials: Unreacted precursors such as diaminomaleonitrile or chlorinated pyrazine intermediates.

  • Reaction Byproducts: Incompletely chlorinated species (mono-chloro pyrazines), over-chlorinated products, or isomers formed during the synthesis. For instance, if brominated precursors are used, bromo-chloro impurities could be present.

  • Reagents: Residual chlorinating agents or solvents used in the synthesis and purification process.

  • Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or amide, or displacement of the chloro substituents.

A robust purity assessment strategy must be capable of separating and detecting these potential impurities.

Comparative Analysis of Purity Assessment Techniques

We will now explore and compare four orthogonal analytical techniques for the purity determination of 3-Amino-5,6-dichloropyrazine-2-carbonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of non-volatile and thermally labile compounds. Given the aromatic and polar nature of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, reversed-phase HPLC is the most suitable chromatographic approach.

Causality of Method Choice: The dichlorinated pyrazine structure with amino and nitrile functional groups imparts a moderate polarity, making it ideal for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is appropriate due to the presence of the chromophoric pyrazine ring.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Amino-5,6-dichloropyrazine-2-carbonitrile sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Gradient:

      • Start at 30% B, hold for 2 minutes.

      • Ramp to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Interpretation and Purity Calculation:

    • The purity is determined by the area percentage method.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

    • This calculation assumes that all impurities have a similar response factor at the detection wavelength. For higher accuracy, the relative response factors of known impurities should be determined.

Data Presentation

ParameterTypical ValueRationale
Typical Purity Range 98.0 - 99.9%Based on common purity levels for pharmaceutical intermediates.
Limit of Detection (LOD) ~0.01%Achievable with standard UV detectors.
Limit of Quantitation (LOQ) ~0.03%Sufficient for monitoring trace impurities.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for Purity Assessment by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 3-Amino-5,6-dichloropyrazine-2-carbonitrile, its applicability depends on its thermal stability. While some halogenated aromatic compounds can be thermally labile, GC-MS can provide excellent separation and structural information about impurities if the compound can be volatilized without degradation.

Causality of Method Choice: The key consideration for GC-MS is preventing the thermal degradation of the analyte in the injector port and column. A lower boiling point and good thermal stability would make this an ideal method, offering high sensitivity and the ability to identify unknown impurities through their mass spectra. If the compound is not sufficiently volatile or is thermally labile, derivatization may be necessary, though this adds complexity.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C (A lower temperature should be tested to assess thermal stability).

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Interpretation and Purity Calculation:

    • Purity is estimated by comparing the peak area of the main component to the total peak areas in the chromatogram.

    • Impurities can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).

Data Presentation

ParameterTypical ValueRationale
Typical Purity Range 97.5 - 99.8%Suitable for volatile impurities.
Limit of Detection (LOD) ~0.001%High sensitivity of MS detection.
Limit of Quantitation (LOQ) ~0.005%Excellent for trace impurity analysis.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Volatile Solvent gcms Inject into GC-MS System dissolve->gcms separation Separation in GC Column gcms->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry Detection ionization->detection chromatogram Generate Total Ion Chromatogram detection->chromatogram spectra Analyze Mass Spectra of Peaks chromatogram->spectra calculate Calculate Purity & Identify Impurities spectra->calculate

Caption: Workflow for Purity Assessment by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2]

Causality of Method Choice: qNMR is an excellent orthogonal technique to chromatography. It can quantify impurities that may not have a UV chromophore (for HPLC) or are not volatile (for GC). It is also non-destructive. The presence of protons in the 3-Amino-5,6-dichloropyrazine-2-carbonitrile structure (on the amino group) allows for ¹H qNMR analysis.

Experimental Protocol: ¹H qNMR with an Internal Standard

  • Sample and Standard Preparation:

    • Accurately weigh about 10-20 mg of the 3-Amino-5,6-dichloropyrazine-2-carbonitrile sample into an NMR tube.

    • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, which typically include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest (a D1 of 30 seconds is often sufficient).

      • A 90° pulse angle.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Presentation

ParameterTypical ValueRationale
Typical Purity Range 95.0 - 100%Absolute quantification method.
Precision (RSD) < 1%High precision is achievable with proper technique.
Key Advantage Orthogonal to chromatography, no reference standard of the analyte needed.Provides a more "true" measure of purity.

Mandatory Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent in NMR Tube weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve nmr Acquire ¹H NMR Spectrum with Quantitative Parameters dissolve->nmr process Process Spectrum (Phase, Baseline) nmr->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Crystalline Sample pan Place in Aluminum DSC Pan & Crimp weigh->pan dsc Heat in DSC at Slow Rate (e.g., 1°C/min) pan->dsc thermogram Generate Melting Endotherm dsc->thermogram vanthoff Apply van't Hoff Equation thermogram->vanthoff calculate Calculate Mole % Purity vanthoff->calculate

Caption: Workflow for Purity Assessment by DSC.

Summary and Recommendations

The choice of analytical method for assessing the purity of 3-Amino-5,6-dichloropyrazine-2-carbonitrile depends on the specific requirements of the analysis.

FeatureHPLCGC-MSqNMRDSC
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic ResonanceThermal Analysis
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds with NMR-active nucleiCrystalline compounds (>98% pure)
Impurity Information Separation and quantificationSeparation, quantification, and identificationQuantification of NMR-active impuritiesTotal mole % of eutectic impurities
Sample Throughput ModerateModerateLow to ModerateHigh
Primary Advantage High resolution, widely availableHigh sensitivity, structural informationAbsolute quantification, orthogonal to chromatographyRapid, small sample size
Primary Limitation Requires UV-active impuritiesPotential for thermal degradationLower sensitivity than MSDoes not identify impurities

Recommendations:

  • For routine quality control and release testing where the impurity profile is known, HPLC is the method of choice due to its robustness and high resolution.

  • To identify unknown volatile impurities or residual solvents, GC-MS is invaluable, provided the analyte is thermally stable.

  • As an orthogonal method for definitive purity assignment of a reference standard, qNMR is the gold standard. [3]It provides an absolute purity value and can detect impurities that other methods might miss.

  • For a rapid screening of the purity of a new crystalline batch, DSC is a highly efficient technique. [4] By employing a combination of these orthogonal techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for 3-Amino-5,6-dichloropyrazine-2-carbonitrile, ensuring the quality and integrity of their scientific endeavors.

References

  • AKJournals. (n.d.). Place of DSC purity analysis in pharmaceutical development. Retrieved from [Link]

  • PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Retrieved from [Link]

  • ResearchGate. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

  • Sabbaghi, A., & Tuffaha, A. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry, 98(1), 193-198. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • ResearchGate. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Retrieved from [Link]

  • MDPI. (2021). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Dagan, S., & Amirav, A. (1996). Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. Journal of the American Society for Mass Spectrometry, 7(8), 737-752. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • Kochman, M., Gordin, A., & Amirav, A. (2001). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of chromatography A, 919(2), 233-250. Retrieved from [Link]

  • Rigby, J. M., Chantry, A., & Hemmings, A. M. (2023). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Synthesis, 55(24), 4051-4056. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-chloropyrazine-2-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2012). New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. Retrieved from [Link]

Sources

Validation

A Spectroscopic Odyssey: Unraveling the Electronic and Structural Nuances of Substituted Pyrazines

For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and promising clinical candidates unders...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and promising clinical candidates underscores the importance of understanding its subtle electronic and structural characteristics. The strategic placement of substituents on the pyrazine ring can dramatically alter a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Spectroscopic analysis provides an indispensable toolkit for elucidating these substituent-induced modifications. This guide offers an in-depth, comparative exploration of various spectroscopic techniques for the characterization of substituted pyrazines, grounded in experimental data and field-proven insights.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is an electron-deficient system that serves as an exceptional building block in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The ability to fine-tune the electronic properties of the pyrazine ring through substitution is a key strategy in the optimization of lead compounds. Spectroscopic techniques allow us to "see" the impact of these modifications, providing crucial data for structure-activity relationship (SAR) studies.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For pyrazine derivatives, the absorption spectra are typically characterized by π→π* and n→π* transitions. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the pyrazine ring.

Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups tend to cause a bathochromic shift (red shift) of the π→π* transition, moving the absorption maximum to a longer wavelength. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) like nitro and cyano groups typically induce a hypsochromic shift (blue shift) by lowering the HOMO energy level. The n→π* transitions, which are generally weaker, are also affected by substitution and solvent polarity. In polar solvents, the n→π* band often undergoes a blue shift due to the stabilization of the non-bonding electrons on the nitrogen atoms through hydrogen bonding.[2][3]

Comparative UV-Vis Absorption Data of Substituted Pyrazines
SubstituentPositionSolventλmax (nm) (π→π)λmax (nm) (n→π)Reference
Unsubstituted-Gas Phase~260~320[1]
2,5-diphenyl2,5Chloroform~330-[4]
2,5-di-p-tolyl2,5Chloroform~335-[4]
2,5-bis(4-chlorophenyl)2,5Chloroform~333-[4]
2,5-bis(3-fluorophenyl)2,5Chloroform~328-[4]
2-Pyrazine Carboxylic Acid2Aqueous~270, ~315-[5]
Experimental Protocol: UV-Vis Spectroscopy of Pyrazine Derivatives

A standard protocol for acquiring UV-Vis spectra of pyrazine derivatives is as follows:

  • Sample Preparation: Accurately weigh a small amount of the pyrazine derivative and dissolve it in a suitable UV-grade solvent (e.g., ethanol, cyclohexane, or water) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M). From the stock solution, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure that the absorbance values fall within the linear range of the spectrophotometer (ideally between 0.2 and 0.8).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure stable output.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for pyrazines).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Pyrazine Derivative prep2 Dissolve in UV-grade Solvent prep1->prep2 prep3 Prepare Dilute Solution prep2->prep3 acq3 Measure Sample Spectrum prep3->acq3 Analyze acq1 Warm up Spectrophotometer acq2 Measure Solvent Blank acq1->acq2 acq2->acq3 an1 Identify λmax acq3->an1 Process Data an2 Calculate Molar Absorptivity (ε) an1->an2

Experimental workflow for UV-Vis spectroscopy.

Fluorescence Spectroscopy: Illuminating Emissive Properties

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and excited state properties of molecules. While pyrazine itself is weakly fluorescent, appropriate substitution can significantly enhance its emission properties. The introduction of rigid, planar, and electron-donating substituents often leads to increased fluorescence quantum yields.

The fluorescence emission of pyrazine derivatives is sensitive to solvent polarity, a phenomenon known as solvatochromism.[6] In polar solvents, a red shift in the emission spectrum is often observed, indicating a more polar excited state compared to the ground state. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for evaluating the potential of pyrazine derivatives as fluorescent probes.[7]

Comparative Fluorescence Emission Data of Substituted Pyrazines
SubstituentSolventλem (nm)Quantum Yield (Φf)Reference
2,3,5,6-tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)Toluene4860.75[8]
2-(biphenyl-2-yl)-3,5,6-tris(3,6-di-tert-butyl-9H-carbazol-9-yl)Toluene4640.56[8]
2,5-bis(biphenyl-2-yl)-3,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)Toluene4460.45[8]
Multi-branched pyrazine derivativesVarious400-5100.13-0.25[9]
Experimental Protocol: Fluorescence Spectroscopy of Pyrazine Derivatives
  • Sample Preparation: Prepare a dilute solution of the pyrazine derivative in a suitable fluorescence-grade solvent. The concentration should be low enough (typically in the micromolar range) to avoid inner filter effects and aggregation-caused quenching. It is crucial to use spectrally pure solvents.

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the excitation source (e.g., a xenon arc lamp) to stabilize.

  • Excitation Wavelength Selection: Set the excitation monochromator to the λmax of the lowest energy absorption band of the pyrazine derivative, as determined by UV-Vis spectroscopy.

  • Emission Spectrum Acquisition: Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to record the fluorescence emission spectrum.

  • Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Dilute Solution prep2 Use Fluorescence-Grade Solvent prep1->prep2 acq1 Set Excitation Wavelength prep2->acq1 Analyze acq2 Scan Emission Spectrum acq1->acq2 an1 Identify Emission λmax acq2->an1 Process Data an2 Determine Quantum Yield (Optional) an1->an2

Experimental workflow for fluorescence spectroscopy.

Infrared (IR) Spectroscopy: Mapping Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For substituted pyrazines, the IR spectrum provides a characteristic fingerprint that is sensitive to the nature and position of the substituents.

Key vibrational modes to observe in substituted pyrazines include:

  • C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[10]

  • Ring stretching: The C=C and C=N stretching vibrations of the pyrazine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region.[11] The positions of these bands are influenced by the electronic effects of the substituents.

  • C-H bending: In-plane and out-of-plane C-H bending vibrations are observed in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.[10] The pattern of the out-of-plane bending bands can be particularly useful for determining the substitution pattern on the pyrazine ring.

  • Substituent-specific vibrations: Characteristic vibrations of the substituent groups (e.g., C=O stretch for amides and carboxylic acids, N-H stretch for amines) will also be present in the spectrum.[12]

Comparative IR Absorption Data of Substituted Pyrazines
SubstituentKey Vibrational ModeWavenumber (cm⁻¹)Reference
Pyrazine-2-carboxylic acidC=O stretch~1715-1732[12]
N-(pyridin-2-yl)pyrazine-2-carboxamideC=O stretch (amide)~1665-1678[12]
N-(pyridin-2-yl)pyrazine-2-carboxamideN-H stretch~3323[12]
Pyrazine (unsubstituted)Ring vibrations~1580, 1480, 1420[13]
Experimental Protocol: IR Spectroscopy of Pyrazine Derivatives
  • Sample Preparation:

    • Solids: The sample can be prepared as a KBr pellet by grinding a small amount of the solid with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

    • Liquids: A thin film of the liquid can be placed between two salt plates.

    • Solutions: The sample can be dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid cell. The choice of solvent is critical to avoid overlapping absorptions with the sample.

  • Instrument Setup: Turn on the FTIR spectrometer and allow it to initialize.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the salt plates/solvent to be used). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the molecule and its functional groups.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Sample (KBr pellet, Nujol mull, or solution) acq2 Record Sample Spectrum prep1->acq2 Analyze acq1 Record Background Spectrum acq1->acq2 an1 Identify Characteristic Bands acq2->an1 Process Data an2 Assign Vibrational Modes an1->an2

Experimental workflow for IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.

The chemical shifts of the protons and carbons in the pyrazine ring are highly sensitive to the electronic effects of the substituents. The electron-deficient nature of the pyrazine ring results in the deshielding of the ring protons and carbons, causing them to resonate at higher chemical shifts (downfield) compared to benzene.[14]

  • ¹H NMR: Electron-donating groups will shield the ring protons, shifting their signals to lower chemical shifts (upfield), while electron-withdrawing groups will have the opposite effect.[15] The coupling patterns between adjacent protons provide valuable information about their connectivity.

  • ¹³C NMR: The chemical shifts of the ring carbons are also influenced by the substituents. The carbon atom directly attached to a substituent will experience the largest change in chemical shift. Carbons adjacent to the nitrogen atoms are generally deshielded.[15]

Comparative ¹H and ¹³C NMR Chemical Shift Data of Substituted Pyrazines (in CDCl₃)
SubstituentPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
2,5-diphenyl2,59.06 (s, 2H), 8.05 (d, 4H), 7.46-7.53 (m, 6H)150.7, 141.2, 136.3, 129.7, 129.0, 126.8[4]
2,5-di-p-tolyl2,58.89 (s, 2H), 8.03 (d, 4H), 7.31 (d, 4H), 2.42 (s, 6H)151.5, 140.0, 139.2, 133.8, 129.7, 126.9, 21.4[4]
2,5-bis(4-chlorophenyl)2,58.91 (s, 2H), 8.04-8.06 (m, 4H), 7.47-7.49 (m, 4H)150.5, 139.7, 136.3, 134.6, 129.3, 128.2[4]
N,5-dimethylpyrazine-2-carboxamide2,58.55 (d, 1H), 8.31 (d, 1H), 7.90 (br s, 1H), 3.00-2.93 (m, 6H)165.19, 155.28, 145.71, 142.80, 139.89, 26.10, 23.65[16]
Experimental Protocol: NMR Spectroscopy of Pyrazine Derivatives
  • Sample Preparation: Dissolve an appropriate amount of the pyrazine derivative (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.[14] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if desired.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.

  • Data Processing and Analysis: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing, and baseline correction. Reference the chemical shift scale to the solvent peak or TMS. Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock and Shim prep2->acq1 Analyze acq2 Acquire ¹H and ¹³C Spectra acq1->acq2 an1 Process FID acq2->an1 Process Data an2 Reference and Integrate an1->an2 an3 Assign Signals and Elucidate Structure an2->an3

Experimental workflow for NMR spectroscopy.

Mass Spectrometry: Deciphering Molecular Weight and Fragmentation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In combination with a separation technique like gas chromatography (GC-MS), it is a powerful tool for identifying and quantifying pyrazine derivatives in complex mixtures. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Under electron ionization (EI), substituted pyrazines typically show a prominent molecular ion peak (M⁺•). The fragmentation pathways are often dictated by the nature of the substituents. Common fragmentation patterns for alkylpyrazines involve the loss of alkyl radicals and the cleavage of the pyrazine ring.[17][18] For example, a common fragmentation is the loss of HCN or a substituted nitrile. The interpretation of these fragmentation patterns can help to determine the nature and position of the substituents.

Comparative Mass Spectral Fragmentation Data of Substituted Pyrazines
SubstituentKey Fragment Ions (m/z)Fragmentation PathwayReference
2,5-diphenyl232 (M⁺•), 204, 178, 102Loss of HCN, phenyl group rearrangements[4]
2,5-bis(4-chlorophenyl)300 (M⁺•), 265, 136, 101Loss of Cl, fragmentation of the chlorophenyl group[4]
2,3,5-trimethyl-6-ethylpyrazine150 (M⁺•), 149, 135Loss of H•, loss of CH₃•[19]
3-ethyl-2,5-dimethylpyrazine136 (M⁺•), 135, 107Loss of H•, loss of C₂H₅•[19]
Experimental Protocol: Mass Spectrometry of Pyrazine Derivatives
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for volatile pyrazine derivatives, leading to extensive fragmentation and a detailed mass spectrum. For less volatile or thermally labile compounds, softer ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) may be more suitable.

  • Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information about the molecule.

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_analysis Data Analysis prep1 Direct Infusion or Chromatographic Separation acq1 Ionization (EI, ESI, etc.) prep1->acq1 Analyze acq2 Mass Separation (m/z) acq1->acq2 acq3 Detection acq2->acq3 an1 Identify Molecular Ion acq3->an1 Process Data an2 Analyze Fragmentation Pattern an1->an2

Experimental workflow for mass spectrometry.

Conclusion: An Integrated Spectroscopic Approach

A comprehensive understanding of the structure and electronic properties of substituted pyrazines requires an integrated spectroscopic approach. Each technique provides a unique piece of the puzzle, and their combined application allows for a complete and unambiguous characterization. UV-Vis and fluorescence spectroscopy offer insights into the electronic transitions and excited-state behavior, IR spectroscopy reveals the functional groups and vibrational modes, NMR spectroscopy provides a detailed map of the molecular structure, and mass spectrometry determines the molecular weight and fragmentation pathways. By leveraging the strengths of each of these techniques, researchers can confidently elucidate the structure-property relationships of novel pyrazine derivatives, accelerating the discovery and development of new therapeutics and functional materials.

References

  • Howard, A. S., et al. (2011). Alkylpyrazines: Alarm pheromone components of the little fire ant, Wasmannia auropunctata (Roger) (Hymenoptera, Formicidae). Chemoecology, 21(4), 235-244.
  • Li, Y., & Ma, X. S. (2016). Optical properties of pyrazine derivatives compared with their s-triazine analogs. In 6th International Conference on Mechatronics, Materials, Biotechnology and Environment (ICMMBE 2016) (pp. 118-121).
  • Lange, A., et al. (2020). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A, 124(39), 8046-8057.
  • Wang, Y., et al. (2024). Pyrazine derivatives Synthesis in Continuous-flow system. Royal Society of Chemistry.
  • Fernández-López, C., et al. (2013). Linear and Angular Distyrylpyrazines with Terminal Donor Groups: Synthesis, Solvatochromism, and Acidochromism of the Electronic Spectra. The Journal of Organic Chemistry, 78(15), 7484-7495.
  • Li, Y., et al. (2012). Synthesis and Two-photon Absorption Properties of Multi-branched Pyrazine Derivatives. Chinese Journal of Chemistry, 30(7), 1543-1548.
  • BenchChem. (2025). Technical Support Center: Enhancing Fluorescence Quantum Yield of Pyrazine-Based Probes.
  • Callis, P. R. (2017). CHMY 374 (2017): Experiment #2. Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
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Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-5,6-dichloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols As a novel heterocyclic compound, 3-Amino-5,6-dichloropyrazine-2-carbonitrile presents a unique set of handling cha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols

As a novel heterocyclic compound, 3-Amino-5,6-dichloropyrazine-2-carbonitrile presents a unique set of handling challenges. Its structure, combining a chlorinated pyrazine ring with amino and nitrile functional groups, suggests a potential for significant biological activity and, consequently, the need for stringent safety protocols. This guide, compiled by senior application scientists, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of laboratory personnel.

Hazard Assessment: A Synthesis of Available Data

Based on this analysis, 3-Amino-5,6-dichloropyrazine-2-carbonitrile should be treated as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Similar compounds are also classified as harmful if swallowed. Given its potential cytotoxic nature, all handling should be conducted with the assumption that it is a potent bioactive agent.

Hazard Classification (Presumed)DescriptionPrimary Exposure Routes
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Inhalation, Ingestion, Skin/Eye Contact
Skin Corrosion/Irritation Expected to cause skin irritation upon direct contact.Skin Contact
Serious Eye Damage/Irritation Expected to cause serious eye irritation.Eye Contact
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol.Inhalation
Long-term Exposure The effects of chronic exposure are unknown. Due to the presence of the dichlorinated pyrazine moiety, it should be handled as a potentially cytotoxic compound.Inhalation, Skin Contact

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling 3-Amino-5,6-dichloropyrazine-2-carbonitrile. A multi-layered approach is recommended to minimize all potential routes of exposure.

Hand Protection: The Critical Barrier

Standard nitrile gloves may not provide sufficient protection against chlorinated aromatic compounds. Studies have shown that the breakthrough time for such chemicals through nitrile gloves can be less than one hour.[4][5] Therefore, the following glove protocol is mandatory:

  • Double Gloving: Always wear two pairs of nitrile gloves. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected.

  • Glove Specification: Use nitrile gloves with a minimum thickness of 5 mil (0.127 mm).

  • Frequent Changes: Change gloves every 30-60 minutes, or immediately if you suspect contamination or notice any signs of degradation (swelling, discoloration, or tearing).

  • Viton Gloves: For prolonged handling or when working with solutions of the compound, consider using Viton gloves, which have shown no permeation to chlorinated aromatic compounds for up to four hours.[4][5]

Body, Eye, and Respiratory Protection
  • Laboratory Coat: A dedicated, buttoned lab coat is required. Consider a disposable gown for procedures with a higher risk of contamination.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control airborne particles and vapors. If a fume hood is not available, a NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges is required.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Handling and Weighing

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

  • Weighing: All weighing of the solid compound must be conducted within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid all direct contact with the compound. Use spatulas and other appropriate tools for transfers.

Emergency and Disposal Plan

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Small Spills (less than 1 gram):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable cleaning agent, such as a strong alkaline solution, followed by a thorough rinse with water.[6]

  • Large Spills (more than 1 gram):

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

    • Cleanup should only be performed by trained personnel with appropriate respiratory protection.

Decontamination
  • All surfaces and equipment that come into contact with the compound should be decontaminated.

  • Wipe surfaces with a detergent solution, followed by an alcohol wipe (e.g., 70% ethanol or isopropanol).

  • For potentially cytotoxic compounds, a deactivating agent may be necessary. Consult with your EHS department for specific recommendations.

Waste Disposal

All waste generated from handling 3-Amino-5,6-dichloropyrazine-2-carbonitrile must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled container. As this is a chlorinated aromatic compound, it should be segregated as halogenated organic waste.

  • Disposal Protocol: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 3-Amino-5,6-dichloropyrazine-2-carbonitrile, ensuring a safe and productive research environment.

References

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  • American Industrial Hygiene Association. (n.d.). Permeation of Chlorinated Aromatic Compounds Through Viton® and Nitrile Glove Materials. Retrieved from Taylor & Francis Online. Available at: [Link]

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